(R)-trans-Atracurium Besylate-d4
説明
特性
分子式 |
C₆₅H₇₈D₄N₂O₁₈S₂ |
|---|---|
分子量 |
1247.5 |
同義語 |
(1R,1’R,2S,2’S)-2,2’-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-Isoquinolinium Benzenesulfonate-d4 |
製品の起源 |
United States |
Technical Whitepaper: (R)-trans-Atracurium Besylate-d4 as an Analytical Standard
[1]
Executive Summary
(R)-trans-Atracurium Besylate-d4 is a high-purity, stable isotope-labeled (SIL) internal standard utilized primarily in the quantitative bioanalysis of neuromuscular blocking agents.[1] As a tetradeuterated analog of the (R)-trans isomer of Atracurium, it serves as a critical tool for correcting matrix effects, recovery losses, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1]
This guide details the physicochemical properties, degradation mechanisms (specifically Hofmann elimination), and validated protocols for utilizing this compound in pharmacokinetic (PK) and toxicological studies.[1]
Chemical Identity & Stereochemistry[1]
Atracurium Besylate is a mixture of ten stereoisomers derived from the interaction of its four chiral centers. The specific designation (R)-trans refers to the geometric configuration at the tetrahydroisoquinoline nitrogen relative to the C-1 substituent.[1]
Nomenclature and Structure[1]
-
Chemical Name: 2,2'-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium)-d4 dibenzenesulfonate.[1][2][3]
-
Isotopic Labeling (d4): The deuterium labeling (
) is typically incorporated into the methoxy groups or the aromatic rings to ensure metabolic stability and prevent deuterium-hydrogen exchange during extraction.[1] -
Stereochemical Significance:
-
Cis vs. Trans: Refers to the spatial relationship between the
-methyl group and the benzyl substituent at position C-1.[1] -
Role: While Cisatracurium (1R-cis, 1'R-cis) is the clinically preferred isomer due to potency and reduced histamine release, the (R)-trans isomer exists within the Atracurium mixture and requires monitoring as a potential impurity or metabolite.[1]
-
| Property | Data |
| Molecular Formula | |
| Molecular Weight | ~1247.5 g/mol (varies by specific d4 position) |
| Solubility | Soluble in Acetonitrile, Methanol, Water; Insoluble in Diethyl Ether |
| pKa | Quaternary ammonium (permanently charged) |
| Hygroscopicity | High (Handling in desiccated environment required) |
Stability & Degradation: The Hofmann Elimination
The defining characteristic of Atracurium species is their instability at physiological pH and temperature.[4] Unlike most drugs metabolized by hepatic enzymes, Atracurium undergoes Hofmann Elimination —a spontaneous, non-enzymatic degradation.[1][4]
Mechanism of Action
At pH > 7.0 and temperatures > 37°C, the quaternary ammonium group acts as an electron sink, facilitating the abstraction of a
Critical Handling Rule: All analytical buffers must be maintained at pH < 4.0 and temperatures at 4°C to prevent on-column degradation during analysis.[1]
Degradation Pathway Diagram[1]
Figure 1: Spontaneous Hofmann Elimination pathway of Atracurium species under physiological conditions.[1]
Bioanalytical Application: LC-MS/MS Protocol
The following protocol utilizes (R)-trans-Atracurium Besylate-d4 as an Internal Standard (IS) for quantifying Atracurium in human plasma.
Method Principle
The d4-analog co-elutes with the analyte but is mass-resolved by the mass spectrometer.[1] This corrects for:
-
Ion Suppression: Co-eluting matrix components affecting ionization efficiency.[1]
-
Extraction Efficiency: Variability in protein precipitation or SPE recovery.[1]
Sample Preparation (Protein Precipitation)
Note: Solid Phase Extraction (SPE) is avoided due to potential pH shifts during wash steps.[1]
-
Thawing: Thaw plasma samples on ice (never at room temperature).
-
Acidification: Add 10 µL of 1M Formic Acid to 100 µL plasma immediately to stabilize the Hofmann elimination.
-
IS Addition: Add 20 µL of (R)-trans-Atracurium-d4 working solution (500 ng/mL in 1% Formic Acid/Acetonitrile).
-
Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex for 30 seconds.[1]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to silanized glass vials (prevent adsorption).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7 µm) | Phenyl phases offer better selectivity for isoquinolines.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH < 3.0 to prevent degradation.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution.[1] |
| Gradient | 10% B to 90% B over 3.0 min | Rapid elution minimizes on-column residence time.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI ionization efficiency.[1] |
| Ionization | ESI Positive Mode ( | Quaternary ammonium is pre-charged.[1] |
| MRM Transition | m/z 466.2 | Quantifier transition specific to the d4 parent.[1] |
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow emphasizing stabilization and internal standardization.
Isotopic Purity & Cross-Signal Contribution
When using d4 standards, "Cross-Signal Contribution" (CSC) must be evaluated during validation.[1]
-
Isotopic Purity: The standard should be
deuterated. Incomplete labeling (e.g., d0, d1, d2 presence) will contribute signal to the analyte channel, causing overestimation of the drug concentration.[1] -
Mass Shift: The +4 Da shift is generally sufficient to avoid overlap with the M+2 isotope of the natural analyte (Atracurium), provided the resolution of the quadrupole is set to Unit or Better.[1]
-
Deuterium Isotope Effect: Deuterated compounds may elute slightly earlier than non-deuterated analytes on C18 columns.[1] Integration windows must be wide enough to capture both.[1]
References
-
Pharmacokinetics of Atracurium Isomers. Anesthesiology. (1987).[1] Detailed analysis of the cis-cis, cis-trans, and trans-trans isomer distribution and clearance.[1]
-
USP-NF Atracurium Besylate Injection Monograph. (2025).[1] Regulatory standards for isomer composition and impurity limits. [1]
-
Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis. Journal of Chromatography B. Discusses the necessity of SIL-IS for correcting matrix effects in LC-MS.
-
Hofmann Elimination Mechanism. Wikipedia / Chemical Reviews. General mechanism of quaternary ammonium degradation.
An In-depth Technical Guide to the Stereochemistry of Deuterated Atracurium Besylate Isomers
This guide provides a comprehensive technical overview of the stereochemistry of deuterated atracurium besylate isomers, intended for researchers, scientists, and drug development professionals. It delves into the rationale for deuteration, stereoselective synthesis strategies, advanced analytical techniques for isomer separation and characterization, and the consequential pharmacological implications.
Introduction: The Rationale for Precision in Neuromuscular Blockade
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1][2] Structurally, it is a complex symmetric molecule with four chiral centers, which gives rise to a mixture of ten stereoisomers.[3][4] These isomers, which include four racemic pairs and two meso compounds, are produced in a consistent but unequal ratio during synthesis.[5]
The pharmacological and toxicological profiles of these stereoisomers are not identical. The cis-cis isomer, in particular the (1R,1'R,2R,2'R)-isomer known as cisatracurium, is significantly more potent and has a more favorable safety profile, with a reduced tendency to cause histamine release compared to the other isomers.[6] This understanding has driven the development of isomerically pure drugs like cisatracurium besylate (Nimbex®).
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, offers a promising strategy to further refine the pharmacokinetic and pharmacodynamic properties of atracurium isomers.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can significantly slow down metabolic processes involving the cleavage of these bonds.[] In the case of atracurium, which is primarily metabolized via Hofmann elimination and ester hydrolysis, deuteration at strategic positions can modulate the rate of these degradation pathways.[9][10] This can potentially lead to a longer duration of action, a more predictable pharmacokinetic profile, and a reduction in the formation of metabolites such as laudanosine, which has been associated with central nervous system excitation at high concentrations.[10]
This guide will explore the intricate interplay between stereochemistry and deuteration in atracurium besylate, providing a framework for the rational design and analysis of these novel therapeutic agents.
Stereoselective Synthesis of Deuterated Atracurium Besylate Isomers
The synthesis of specific deuterated atracurium besylate isomers requires a stereocontrolled approach, beginning with a deuterated precursor. A logical strategy involves the synthesis of deuterated (R)-tetrahydropapaverine, the key chiral building block for cisatracurium.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methods for the non-deuterated compounds and their precursors, is outlined below.
Diagram: Proposed Synthesis of Deuterated Cisatracurium Besylate
Caption: Proposed synthetic workflow for deuterated cisatracurium besylate.
Step-by-Step Methodology
-
Synthesis of Deuterated (R,S)-Tetrahydropapaverine:
-
Rationale: This initial step introduces deuterium into the core tetrahydropapaverine structure. The use of deuterium chloride and zinc dust allows for the reduction of papaverine and the incorporation of deuterium at specific positions.
-
Protocol:
-
Reflux papaverine with deuterium chloride and zinc dust.
-
After the reaction is complete, make the mixture alkaline and extract the deuterated tetrahydropapaverine with an organic solvent.
-
Purify the product using techniques such as column chromatography.
-
-
-
Chiral Resolution of Deuterated (R,S)-Tetrahydropapaverine:
-
Rationale: To obtain the desired (R)-enantiomer, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
-
Protocol:
-
React the deuterated (R,S)-tetrahydropapaverine with a chiral resolving agent such as N-acetyl-L-leucine.
-
Selectively crystallize the desired diastereomeric salt.
-
Liberate the deuterated (R)-tetrahydropapaverine from the salt.
-
-
-
Coupling with 1,5-Pentanediol Diacrylate:
-
Rationale: This step links two molecules of the deuterated (R)-tetrahydropapaverine via a pentanediol diacrylate linker.
-
Protocol:
-
React the deuterated (R)-tetrahydropapaverine with 1,5-pentanediol diacrylate in a suitable solvent.[11]
-
-
-
Quaternization to Form Deuterated Cisatracurium Besylate:
-
Rationale: The final step involves the quaternization of the tertiary amine groups to form the bis-quaternary ammonium salt.
-
Protocol:
-
Treat the coupled intermediate with methyl benzenesulfonate to yield deuterated cisatracurium besylate.[11]
-
Purify the final product by recrystallization.
-
-
Advanced Analytical Techniques for Stereochemical Characterization
The analysis of deuterated atracurium besylate isomers presents a significant challenge due to the presence of multiple stereoisomers and the need to confirm isotopic labeling. A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the separation of atracurium stereoisomers.[12] The same principles can be applied to their deuterated counterparts.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for separating atracurium isomers.[13][14] The choice of CSP and mobile phase composition is critical for achieving optimal resolution.
-
Method Development Considerations:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer is typically used. The pH of the buffer can significantly influence the retention and selectivity.[13]
-
Temperature: Column temperature can affect the efficiency and selectivity of the separation.
-
Detection: UV detection at around 280 nm is commonly employed.
-
Table 1: Exemplary Chiral HPLC Method Parameters for Atracurium Isomer Separation
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides enantioselective interactions for chiral recognition. |
| Mobile Phase | Acetonitrile/Methanol/Buffer (e.g., ammonium acetate) | The organic modifiers control the retention time, while the buffer maintains a consistent pH for reproducible separation. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for resolution and analysis time. |
| Column Temperature | 25 - 40 °C | Influences the thermodynamics of the chiral recognition process. |
| Detection | UV at 280 nm | The benzylisoquinoline chromophore of atracurium absorbs strongly at this wavelength. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the deuterated isomers and for determining the degree of deuterium incorporation. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for the analysis of complex mixtures.
-
Ionization Techniques: Electrospray ionization (ESI) is well-suited for the analysis of the charged atracurium molecule.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the deuterated isomers. The fragmentation of atracurium typically involves cleavage of the ester linkages and the central polymethylene chain.[15] The mass shifts in the fragment ions can help to pinpoint the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the precise location of deuterium atoms within the molecule.
-
¹H NMR: The absence of a proton signal at a specific chemical shift in the ¹H NMR spectrum of the deuterated compound, compared to the non-deuterated analog, confirms the site of deuteration.
-
²H NMR: Direct detection of the deuterium signal in the ²H NMR spectrum provides unambiguous evidence of deuteration.
-
2D NMR Techniques: Techniques such as COSY and HSQC can be used to assign the proton and carbon signals in the complex NMR spectra of atracurium isomers.
Diagram: Analytical Workflow for Deuterated Atracurium Isomers
Caption: Integrated analytical workflow for the characterization of deuterated atracurium besylate isomers.
Pharmacological Implications of Deuteration and Stereochemistry
The introduction of deuterium into specific atracurium isomers is expected to have a significant impact on their pharmacokinetic and pharmacodynamic properties.
Kinetic Isotope Effect on Metabolism
Atracurium is primarily metabolized by two independent pathways:
-
Hofmann Elimination: A non-enzymatic chemical degradation that occurs at physiological pH and temperature.[9] This process involves the cleavage of a C-H bond beta to the quaternary nitrogen.
-
Ester Hydrolysis: An enzymatic process catalyzed by non-specific plasma esterases.[10]
Deuteration at the beta-carbon position is expected to slow down the rate of Hofmann elimination due to the primary kinetic isotope effect.[16] This could lead to a longer duration of neuromuscular blockade. The magnitude of this effect will depend on the specific stereochemistry of the isomer, as the geometry of the transition state for the Hofmann elimination is stereospecific.
Deuteration at positions susceptible to esterase-mediated hydrolysis could also slow down this metabolic pathway, further contributing to an extended duration of action.
Impact on Pharmacodynamics
The intrinsic potency of atracurium isomers is determined by their affinity for the nicotinic acetylcholine receptors at the neuromuscular junction.[17] While deuteration is not expected to significantly alter the binding affinity of the isomers, the altered pharmacokinetic profile can lead to changes in the overall pharmacodynamic effect. A slower rate of metabolism would result in a prolonged presence of the active drug at the receptor site, leading to a longer duration of action.
Conclusion and Future Directions
The stereoselective synthesis and analysis of deuterated atracurium besylate isomers represent a sophisticated approach to refining the properties of this important class of neuromuscular blocking agents. By leveraging the kinetic isotope effect, it is possible to modulate the metabolic stability of individual stereoisomers, potentially leading to drugs with improved pharmacokinetic profiles and enhanced therapeutic indices.
Future research in this area should focus on:
-
The development of efficient and highly stereoselective synthetic routes to a range of deuterated atracurium isomers.
-
A systematic investigation of the kinetic isotope effect on both Hofmann elimination and ester hydrolysis for each stereoisomer.
-
Detailed pharmacokinetic and pharmacodynamic studies in preclinical models to evaluate the in vivo effects of deuteration.
-
The application of advanced analytical techniques, such as chiral HPLC coupled with high-resolution mass spectrometry and NMR, for the comprehensive characterization of these novel compounds.
By combining a deep understanding of stereochemistry with the principles of isotopic labeling, researchers can continue to innovate and develop safer and more effective neuromuscular blocking agents for clinical use.
References
- U.S. Patent No. 5,453,510. (1995).
- PROCESS FOR PRODUCING CISATRACURIUM COMPOUNDS AND ASSOCIATED INTERMEDIATES - P
- Asperger, S., & Klasinc, L. (1966). Carbon-14 and tritium isotope effects in the Hofmann degradation of quaternary ammonium salts. Journal of the Chemical Society B: Physical Organic, 563-565.
- Weindlmayr-Goettel, M., Kress, H. G., & Nigrović, V. (1998). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. British Journal of Anaesthesia, 81(3), 395-400.
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
- CN101845017A - Preparation method of atracurium besilate intermediates - Google P
- Preparation method of atracurium besilate intermediates - Eureka | P
- Stenlake, J. B., Waigh, R. D., Dewar, G. H., Hughes, R., & Chapple, D. J. (1987). The pharmacokinetics of atracurium isomers in vitro and in humans. Anesthesiology, 67(5), 722-728.
- WO/1997/030033 PROCESS FOR THE PREPARATION AND ISOLATION OF ATRACURIUM BESYLATE - WIPO P
- Weindlmayr-Goettel, M., Kress, H. G., & Nigrović, V. (1998). In vitro degradation of atracurium and cisatracurium at pH 7.
- Proposed pathway of atracurium degradation in aqueous buffer solutions.
- Várnagy, K., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125.
- Ayrey, G., Bourns, A. N., & Vyas, V. A. (1961). Isotope Effect Studies on Elimination Reactions. IX. The Nature of the Transition State for the E2 Reaction of 2-Arylethylammonium Ions with Ethoxide in Ethanol. Canadian Journal of Chemistry, 39(8), 1659-1669.
- Donati, F., & Meistelman, C. (1991). [Metabolism and pharmacokinetics of atracurium].
- Representative mass spectrum of atracurium having bisquaternary...
- Belmont, M. R., et al. (1995). Pharmacodynamics of the 1R cis-1'R cis isomer of atracurium (51W89) in health and chronic renal failure. British Journal of Anaesthesia, 74(4), 400-404.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor
- Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem. (n.d.).
- Várnagy, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library.
- Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. - BVS. (n.d.).
- atracurium besyl
- atracurium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.).
- Hofmann elimin
- Deuterated Drugs: Isotope Distribution and Impurity Profiles - ResearchG
- Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Maho, S., & Tuba, Z. (2002). Synthesis and structure-activity relationships of neuromuscular blocking agents. Current medicinal chemistry, 9(16), 1533-1553.
- The synthesis of deuterium-labeled spermine, N-acetylspermine and N-acetylspermidine. (2007).
- D'Honneur, G., et al. (1992). Pharmacokinetics and pharmacodynamics of atracurium with and without previous suxamethonium administration. British journal of anaesthesia, 69(4), 348-351.
- Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Request PDF - ResearchG
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025).
- Dunsmore, C. J., et al. (2014). Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants.
- Weatherley, B. C., Williams, S. G., & Neill, E. A. (1983). Pharmacokinetics, pharmacodynamics and dose-response relationships of atracurium administered i.v. British journal of anaesthesia, 55 Suppl 1, 39S-45S.
- (PDF)
- Deconvolute Your Spectral Search Results with the MSO Graph™: Taming Isomers and Isotopologues for Reproducible Annot
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.).
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (2017).
- Proton NMR Table - MSU chemistry. (n.d.).
- The pharmacology of atracurium: a new competitive neuromuscular blocking agent. (n.d.).
- The Mechanism of the Hofmann Elimination Reaction. Deuterium Exchange and Isotope Rate Effects1 | Journal of the American Chemical Society. (n.d.).
- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- atracurium besyl
- Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes | TutorChase. (n.d.).
- Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent. (n.d.).
- The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation - Digital Commons @ Assumption University. (n.d.).
- Neuromuscular Blocking Agents (Animation) : Pharmacology Lectures - YouTube. (2024).
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (n.d.).
Sources
- 1. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - Repository of the Academy's Library [real.mtak.hu]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. PROCESS FOR PRODUCING CISATRACURIUM COMPOUNDS AND ASSOCIATED INTERMEDIATES - Patent 2155684 [data.epo.org]
- 12. The pharmacokinetics of atracurium isomers in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publications.iupac.org [publications.iupac.org]
- 17. Atracurium Besylate | C65H82N2O18S2 | CID 47320 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of (R)-trans-Atracurium Besylate-d4 in Plasma
This guide provides a comprehensive technical overview of the metabolic fate of (R)-trans-Atracurium Besylate-d4 in human plasma. It is intended for researchers, scientists, and drug development professionals engaged in the study of neuromuscular blocking agents and drug metabolism. We will delve into the core metabolic pathways, provide detailed experimental protocols for their investigation, and discuss the implications of isotopic labeling on the drug's pharmacokinetic profile.
Introduction: Atracurium and the Rationale for Deuteration
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1][2] A key feature of atracurium is its unique, organ-independent metabolism, which occurs through two primary pathways: Hofmann elimination and ester hydrolysis.[3][4] This dual mechanism ensures a predictable duration of action, even in patients with renal or hepatic impairment.[5][6]
(R)-trans-Atracurium Besylate-d4 is a deuterated analog of one of the stereoisomers of atracurium. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a common strategy in drug development to modulate metabolic pathways.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[7] This can result in an altered pharmacokinetic profile, potentially offering therapeutic advantages such as a longer half-life or a reduction in the formation of certain metabolites.[9][10] This guide will explore the expected metabolic pathways of this deuterated compound in plasma.
Core Metabolic Pathways in Plasma
The metabolism of atracurium, and by extension its deuterated analogue, is dominated by two key chemical and enzymatic processes that occur in the plasma.[1]
Hofmann Elimination: A Spontaneous Chemical Degradation
Hofmann elimination is a non-enzymatic chemical process that occurs at physiological pH and temperature.[4][11] This reaction is dependent on pH and temperature, being accelerated by alkaline conditions and slowed by acidosis and hypothermia.[12] The reaction involves the breakdown of the quaternary ammonium structure of atracurium, leading to the formation of laudanosine and a quaternary monoacrylate.[4] Given that (R)-trans-Atracurium Besylate-d4 retains the core structure of atracurium, it is expected to undergo Hofmann elimination. The presence of deuterium is unlikely to significantly alter the susceptibility of the molecule to this pH- and temperature-driven degradation, although subtle effects on reaction kinetics cannot be entirely ruled out without experimental data.
Ester Hydrolysis: An Enzymatic Pathway
The second major metabolic route is ester hydrolysis, which is catalyzed by non-specific plasma esterases, such as carboxylesterases.[1][13] This enzymatic process cleaves the two ester linkages in the atracurium molecule, resulting in the formation of a quaternary acid and a quaternary alcohol, which are subsequently metabolized to laudanosine.[1] It is important to note that this pathway is independent of pseudocholinesterase activity.[3] The rate of ester hydrolysis can be influenced by pH, with a decrease in pH potentially enhancing the rate.[1] For (R)-trans-Atracurium Besylate-d4, the deuteration is not on the ester groups themselves, suggesting that this pathway will remain a significant route of metabolism.
The combination of these two pathways ensures that the elimination of atracurium is not solely reliant on liver or kidney function, a significant clinical advantage.[14] While Hofmann elimination is a major contributor, studies have shown that ester hydrolysis is also a significant pathway, and in some cases, may be the principal route of degradation.[13][15]
Diagram of Metabolic Pathways
Caption: Metabolic pathways of (R)-trans-Atracurium Besylate-d4 in plasma.
Key Metabolites
The primary metabolites expected from the degradation of (R)-trans-Atracurium Besylate-d4 in plasma are analogous to those of the non-deuterated parent drug. The major breakdown product is laudanosine, which will be deuterated (laudanosine-d4).[6][15] Other metabolites include a quaternary acid and a quaternary monoacrylate.[1] At therapeutic doses of atracurium, these metabolites are generally considered to have minimal neuromuscular or cardiovascular activity.[3] However, laudanosine can cross the blood-brain barrier and has been associated with central nervous system stimulation at high concentrations, though this is not typically a concern in clinical use.[1][12]
Table of Expected Metabolites
| Metabolite | Parent Pathway | Notes |
| Laudanosine-d4 | Hofmann Elimination & Ester Hydrolysis | Deuterated version of the major metabolite. |
| Quaternary Monoacrylate | Hofmann Elimination | Formed alongside laudanosine in this pathway. |
| Quaternary Acid | Ester Hydrolysis | Product of the cleavage of one ester linkage. |
| Quaternary Alcohol-d4 | Ester Hydrolysis | Deuterated product of the cleavage of the other ester linkage. |
Experimental Protocol: In Vitro Plasma Stability Assay
To investigate the metabolic fate of (R)-trans-Atracurium Besylate-d4, a robust in vitro plasma stability assay is essential.[16][17] This protocol outlines a standard procedure for such an assay.
Materials
-
(R)-trans-Atracurium Besylate-d4 solution
-
Human plasma (pooled, with appropriate anticoagulant)
-
Phosphate buffer (pH 7.4)
-
Internal standard (e.g., vecuronium)[18]
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Water with 0.1% formic acid
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system[19]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of (R)-trans-Atracurium Besylate-d4 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare a working solution by diluting the stock solution in buffer.
-
Prepare the internal standard solution in ACN.
-
-
Incubation:
-
Pre-warm human plasma and phosphate buffer to 37°C.
-
Initiate the reaction by adding the (R)-trans-Atracurium Besylate-d4 working solution to the pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard. This step precipitates plasma proteins and stops enzymatic activity.[16]
-
-
Sample Preparation:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be diluted further with water containing 0.1% formic acid if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining (R)-trans-Atracurium Besylate-d4 and the formation of its metabolites, such as laudanosine-d4.[19]
-
The use of tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification in a complex biological matrix like plasma.[18][20]
-
-
Data Analysis:
-
Plot the concentration of (R)-trans-Atracurium Besylate-d4 against time.
-
Calculate the half-life (t½) of the compound in plasma from the slope of the natural log of the concentration versus time plot.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro plasma stability assay.
Conclusion
The metabolic pathways of (R)-trans-Atracurium Besylate-d4 in plasma are expected to mirror those of its non-deuterated counterpart, primarily involving Hofmann elimination and ester hydrolysis. These organ-independent routes of metabolism are a key advantage of this class of neuromuscular blocking agents. The introduction of deuterium may subtly alter the kinetics of these pathways, and a well-designed in vitro plasma stability assay is crucial for characterizing the metabolic profile of this deuterated analogue. The insights gained from such studies are vital for understanding the drug's pharmacokinetic properties and for its continued development and clinical application.
References
-
Neill, E. A., Chapple, D. J., & Thompson, C. W. (1983). Metabolism and kinetics of atracurium: an overview. British Journal of Anaesthesia, 55 Suppl 1, 23S–25S. [Link]
-
Dr.Oracle. (2025, September 19). What is the clinical significance of the Hoffman reaction in the metabolism of atracurium (atracurium besylate)? Dr.Oracle. [Link]
-
d'Hollander, A. (1985). [Metabolism and pharmacokinetics of atracurium]. Annales francaises d'anesthesie et de reanimation, 4(2), 141–145. [Link]
-
Fisher, D. M., Canfell, P. C., Fahey, M. R., Rosen, J. I., Rupp, S. M., Sheiner, L. B., & Miller, R. D. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination. Anesthesiology, 65(1), 6–12. [Link]
-
Stiller, R. L., Brandom, B. W., & Cook, D. R. (1985). Enzymatic hydrolysis of atracurium in vivo. Anesthesiology, 62(5), 649–650. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Breakdown: Understanding Atracurium Besylate's Unique Metabolism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Atracurium Besylate? Patsnap Synapse. [Link]
-
Dr.Oracle. (2025, September 19). How does atracurium (a non-depolarizing neuromuscular blocking agent) break down faster in alkaline pH? Dr.Oracle. [Link]
-
ld99.com. (2007, January 24). Atracurium. ld99.com. [Link]
-
Stiller, R. L., Cook, D. R., & Chakravorti, S. (1985). In Vitro Degradation of Atracurium in Human Plasma. Anesthesia and Analgesia, 64(2), 221. [Link]
-
Ward, S., & Wright, D. (1991). Pharmacokinetics of atracurium and laudanosine in the elderly. British Journal of Anaesthesia, 66(4), 435–439. [Link]
-
Sinoway. (2025, September 18). Clinical Advantages of Atracurium Besylate: The Synergy of Dual Metabolic Pathways and Precision Anesthesia. Sinoway. [Link]
-
PROPOFOL DREAMS. NMB-cis vs atra. PROPOFOL DREAMS. [Link]
-
D'Souza, R. S., & Thiruvenkatarajan, V. (2023). Cisatracurium. In StatPearls. StatPearls Publishing. [Link]
-
Ney, J., Mrozek, S., & Granholm, A. (2023). Atracurium Versus Cisatracurium in the Treatment of Acute Respiratory Distress Syndrome. Critical Care Medicine, 51(7), e161–e162. [Link]
-
Pradhap Anesthesia Tech. (2021, October 29). Atracurium vs Cis-Atracurium [Video]. YouTube. [Link]
-
Gaillard, Y., & Pépin, G. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid communications in mass spectrometry : RCM, 21(13), 2083–2090. [Link]
-
Singh, A., & Singh, A. (2020). Comparative Evaluation of Equipotent Dose of Cisatracurium and Atracurium in Patients Undergoing Abdominal Laparoscopic Surgeries. European Journal of Cardiovascular Medicine, 10(1). [Link]
-
Merrett, F. M., Thompson, C. W., & Webb, F. W. (1983). In vitro degradation of atracurium in human plasma. British journal of anaesthesia, 55(1), 61–66. [Link]
-
Sharma, R., & Kumar, V. (2017). Deuteration for Metabolic Stability Enhancement of Drugs. Journal of Pharmacy, 1(1), 1–6. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Creative Bioarray. Plasma Stability Assay. Creative Bioarray. [Link]
-
ResearchGate. (2025, August 6). Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. ResearchGate. [Link]
-
Varin, F., Ducharme, J., & Théorêt, Y. (1991). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of chromatography, 568(2), 423–429. [Link]
-
Nigrovic, V., Fox, J. L., & Wadu, A. J. (2001). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. Anesthesia and Analgesia, 92(2), 436–440. [Link]
-
Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]
-
Ma'mun, A., Abd El-Rahman, M. K., & Abd El-Kawy, M. (n.d.). Atracurium Besylate: Chemo-degradable and bio-degradable pharmaceutically active drug. [Link]
-
Weatherley, B. C., Williams, S. G., & Neill, E. A. (1983). Pharmacokinetics of atracurium besylate in healthy patients (after a single i.v. bolus dose). British journal of anaesthesia, 55 Suppl 1, 27S–32S. [Link]
-
L.E.K. Consulting. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. L.E.K. Consulting. [Link]
-
Obach, R. S., Lin, J., & Prakash, C. (2010). A Simple Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Relative Plasma Exposures of Drug Metabolites across Species for Metabolite Safety Assessments. Drug Metabolism and Disposition, 38(12), 2187–2193. [Link]
-
Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]
-
ResearchGate. (n.d.). Deuterated analogue drugs to enhance metabolism. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 3. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. isotope.com [isotope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. droracle.ai [droracle.ai]
- 13. Enzymatic hydrolysis of atracurium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Advantages Of Atracurium Besylate: The Synergy Of Dual Metabolic Pathways And Precision Anesthesia-www.china-sinoway.com [china-sinoway.com]
- 15. In vitro degradation of atracurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of (R)-trans-Atracurium Besylate-d4 vs. Cisatracurium-d4
Executive Summary
In the bioanalysis of neuromuscular blocking agents (NMBAs), the distinction between stereoisomers is not merely academic—it is a critical determinant of assay validity. Cisatracurium (
This guide delineates the physicochemical and functional differences between the deuterated internal standards of these two isomers: (R)-trans-Atracurium Besylate-d4 and Cisatracurium-d4 . It provides a roadmap for researchers to select the correct standard, optimize chiral separation, and prevent quantification errors arising from isotopic mismatch.
Stereochemical Foundations: The Architecture of Isomerism
To understand the deuterated standards, one must first deconstruct the parent molecules. Atracurium Besylate is a mixture of ten stereoisomers derived from
The Isomeric Landscape
-
Fixed Centers: The carbon atoms at positions 1 and 1' are fixed in the
-configuration. -
Variable Centers: The quaternary nitrogen atoms can adopt either
or configurations, creating cis or trans geometries relative to the benzyl substituent.
| Compound | Configuration | Abundance in Atracurium Mix | Clinical Profile |
| Cisatracurium | ~15% | High potency (3x Atracurium), low histamine release. | |
| (R)-trans-Atracurium | ~6% | Lower potency, distinct degradation kinetics. | |
| Cis-Trans Isomers | Mixed ( | Majority | Intermediate properties. |
The Deuterated Standards (-d4)
Both standards are isotopically labeled, typically on the veratryl groups (tetramethoxy rings), introducing a mass shift of +4 Da.
-
Cisatracurium-d4: The gold-standard Internal Standard (IS) for quantifying clinical Cisatracurium samples. It co-elutes exactly with the analyte on chiral columns.
-
(R)-trans-Atracurium-d4: A specialized standard used to quantify the trans impurity or to study the specific pharmacokinetics of the trans isomer. It is NOT a suitable IS for Cisatracurium quantification in chiral methods.
Mechanistic Divergence: Stability and Degradation
The core difference between these isomers lies in their susceptibility to Hofmann Elimination , a non-enzymatic degradation pathway driven by pH and temperature.[1][2][3]
Stereoelectronic Control of Hofmann Elimination
Hofmann elimination requires an anti-periplanar arrangement of the
-
Trans-Isomers: The steric arrangement in the trans configuration often allows for a more accessible transition state, leading to faster degradation rates in certain physiological conditions compared to the cis form.
-
Cis-Isomers (Cisatracurium): The bulky benzyl group hinders the formation of the transition state, conferring a specific stability profile that allows for predictable "organ-independent" elimination.
Figure 1: The Hofmann Elimination pathway.[1][3] While both isomers undergo this reaction, the rate constants (
Analytical Strategy: LC-MS/MS Method Development
The most common error in Atracurium/Cisatracurium bioanalysis is the use of non-selective chromatography combined with the wrong internal standard.
The Separation Challenge
On standard C18 (Reverse Phase) columns, the cis and trans isomers often co-elute or show partial separation (saddle peaks).
-
Risk: If you use (R)-trans-Atracurium-d4 as an IS for Cisatracurium , and the column partially separates them, the IS peak will not align with the analyte peak. This leads to integration errors and failed quantitation.
Protocol: Chiral Separation of Isomers
To accurately distinguish these compounds, a Chiral Stationary Phase (CSP) is required.[4]
Methodology:
-
Column: Cellulose tri-3,5-dimethylphenylcarbamate (e.g., Chiralcel OD-RH or Lux Cellulose-3).
-
Mobile Phase:
-
Detection: MS/MS (ESI+).
-
Transition: Q1 (Parent M+)
Q3 (Fragment). -
Common Fragment: Loss of one benzylisoquinoline moiety via Hofmann-like fragmentation in the source.
-
Data Interpretation: Retention Time Mismatch
The table below illustrates the expected behavior on a Chiral CSP.
| Analyte | Internal Standard Used | Chromatographic Result | Quantification Accuracy |
| Cisatracurium | Cisatracurium-d4 | Perfect Co-elution | High (Pass) |
| Cisatracurium | (R)-trans-Atracurium-d4 | Distinct Retention Times ( | Fail (IS does not compensate for matrix effects at the analyte RT) |
Experimental Workflow: Validating the Standard
Before utilizing a new batch of (R)-trans-Atracurium-d4 or Cisatracurium-d4, you must validate its isomeric purity.
Step-by-Step Validation Protocol
Objective: Confirm that the "Cisatracurium-d4" standard does not contain significant "Trans-d4" impurities (which would bias the calibration curve).
-
Preparation:
-
Prepare a
solution of the deuterated standard in Mobile Phase. -
Prepare a "System Suitability Mix" containing native Cisatracurium and native Trans-Atracurium (if available) or the Atracurium mixture.
-
-
LC-MS/MS Setup:
-
Inject the System Suitability Mix on a Chiral Column (as defined in 3.2).
-
Identify the retention times (
and ).
-
-
Purity Check:
-
Inject the Deuterated Standard.
-
Monitor the MRM transition for the d4 species.
-
Acceptance Criteria: The peak area at
must be of the peak area at for a high-grade Cisatracurium-d4 standard.
-
Figure 2: Decision tree for validating the isomeric identity of the deuterated standard.
References
-
Pharmacology of Neuromuscular Blocking Drugs. Deranged Physiology. (2024).[6] Mechanisms of Hofmann elimination and potency differences between isomers.[6]
-
Cisatracurium Besylate Clinical Pharmacology. Pfizer Medical. Detailed PK profile including organ-independent elimination.[1][3][7]
-
Comparative Pharmacology of Cisatracurium (51W89), Atracurium, and Five Isomers in Cats. Wastila, W.B., et al. Anesthesiology (1996). Foundational study establishing the potency hierarchy of the isomers.
-
Chromatographic and Molecular Simulation Study on the Chiral Recognition of Atracurium Besylate. Ndorbor, T., et al. Longdom Publishing. Specifics on chiral separation using Cellulose-based columns.
-
Impact of Reversed-Phase Chiral Chromatography on LC-MS Analysis. LCMS.cz. Methodology for converting chiral UV methods to MS-compatible workflows.
Sources
Harnessing Precision: Applications of Stable Isotope Labeled Neuromuscular Blockers in Modern Research
An In-Depth Technical Guide
Abstract
The use of stable isotope labeling (SIL) has revolutionized pharmaceutical research, offering a safe and powerful method to trace the fate of drug molecules in complex biological systems.[1][] This is particularly true in the study of neuromuscular blockers (NMBs), a class of drugs critical for achieving muscle relaxation in anesthesia and intensive care.[3] By replacing certain atoms in an NMB molecule with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15), researchers can create a chemically identical tracer that is distinguishable by mass spectrometry.[1][4] This guide provides a comprehensive overview of the core principles, experimental methodologies, and advanced applications of stable isotope-labeled NMBs for researchers, clinicians, and drug development professionals. We will explore how this technology provides unparalleled precision in pharmacokinetic and pharmacodynamic assessments, metabolite identification, and the development of next-generation therapeutics with enhanced pharmacological profiles.
Core Principles of Stable Isotope Labeling in Pharmacology
Stable isotope labeling is a technique where atoms in a molecule are replaced with their stable (non-radioactive) isotopes.[1] For instance, hydrogen (¹H) can be replaced with deuterium (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), and nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N).[1][5] Unlike their radioactive counterparts, stable isotopes do not decay or pose a radiation risk, making them exceptionally safe for human clinical studies, including those involving vulnerable populations like pregnant women or children.[6][7][8]
The fundamental premise is that the labeled molecule is chemically and pharmacologically identical to the unlabeled parent drug.[1][9] However, its increased mass makes it easily distinguishable using mass spectrometry (MS).[6] This allows the labeled drug to serve as an ideal tracer, enabling precise quantification and tracking within a biological system, even in the presence of the endogenous or co-administered unlabeled drug.[][4]
Key Advantages:
-
Enhanced Safety: No radiation exposure eliminates risks for subjects and researchers and simplifies handling and waste disposal.[6][8]
-
High Specificity: Mass spectrometry can differentiate the labeled drug from endogenous compounds and metabolites with high precision, avoiding interference issues.[7]
-
Improved Sensitivity: Modern LC-MS/MS techniques can detect and quantify labeled compounds at very low concentrations, requiring smaller biological sample volumes.[6][7]
-
Versatility in Study Design: Enables sophisticated study designs, such as simultaneous administration of labeled and unlabeled drugs to assess bioavailability or conduct pharmacokinetic studies at steady-state without interrupting therapy.[7][10]
| Stable Isotope | Common Isotope | Natural Abundance (%) | Mass Increase (Da) |
| Hydrogen-2 (Deuterium) | ¹H | ~99.98% | +1 |
| Carbon-13 | ¹²C | ~98.9% | +1 |
| Nitrogen-15 | ¹⁴N | ~99.6% | +1 |
Application in Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
The most prominent application of stable isotope-labeled NMBs is in characterizing their Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics.[][4][5]
Defining Pharmacokinetic Profiles
By administering a labeled NMB, researchers can collect blood, urine, or tissue samples over time and use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately measure the drug's concentration.[1][11] This allows for the precise determination of key PK parameters such as clearance, volume of distribution, and elimination half-life.[10][12]
For aminosteroidal NMBs like rocuronium and vecuronium, robust and sensitive LC-MS/MS methods have been developed to perform detailed pharmacokinetic studies.[11][13] Population PK modeling, often using data from sparsely collected samples in pediatric or other sensitive populations, relies on these accurate concentration measurements to characterize drug behavior.[14]
Table 2: Representative Pharmacokinetic Parameters of Rocuronium in Different Pediatric Age Groups
| Parameter | Neonates (0-28 days) | Infants (1-3 months) | Children (2-11 years) | Adolescents (12-17 years) |
|---|---|---|---|---|
| Clearance (L/kg/hr) | 0.20 | 0.28 | 0.31 | 0.30 |
| Volume of Distribution (L/kg) | 0.40 | 0.31 | 0.23 | 0.21 |
| Terminal Half-Life (hr) | 1.1 | 0.9 | 0.8 | 0.8 |
Data synthesized from population pharmacokinetic analyses.[12][14]
Bioavailability and Bioequivalence Studies
Stable isotopes are invaluable for determining the absolute bioavailability of a drug. This is achieved by co-administering an intravenous dose of the labeled drug with an oral (or other extravascular route) dose of the unlabeled drug. By comparing the concentration-time curves of both, researchers can calculate the fraction of the drug that reaches systemic circulation without interference from inter-individual variability.[4]
Investigating Pharmacodynamics (PD)
In pharmacodynamics, isotope-labeled standards help in understanding drug-receptor interactions.[4] By using a labeled NMB, researchers can trace how the drug interacts with its target—the nicotinic acetylcholine receptors at the motor end-plate—leading to the development of more effective and safer therapies.[4][12]
Elucidating Drug Metabolism Pathways
Understanding how the body metabolizes a drug is critical for assessing its safety and efficacy.[] Stable isotope labeling is a powerful tool for identifying and structurally characterizing drug metabolites.[7]
The Isotope Cluster Technique
A common method involves administering a 1:1 mixture of the labeled and unlabeled drug.[7] In the resulting mass spectrum, the parent drug and any of its metabolites will appear as a characteristic "doublet" or "isotope cluster"—two peaks separated by the mass difference of the incorporated isotope(s). This unique signature allows for the unambiguous identification of all drug-related compounds in a complex biological matrix like plasma or urine, distinguishing them from endogenous molecules.[7]
For example, rocuronium is known to be metabolized to a less active form, 17-desacetyl-rocuronium.[12] Similarly, vecuronium's active metabolite is 3-desacetylvecuronium.[13] Using SIL, researchers can definitively trace the formation of these metabolites and quantify their presence.[11][13]
Advanced Applications: Deuterated Neuromuscular Blockers
A sophisticated application of SIL is the deliberate replacement of hydrogen with deuterium at specific molecular sites susceptible to metabolic transformation.[15][16] This is known as "deuteration."
The Kinetic Isotope Effect
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, which can significantly slow down the rate of metabolic reactions (e.g., oxidation by cytochrome P450 enzymes) that involve the cleavage of that bond.[7][16] This phenomenon is called the kinetic isotope effect.
By strategically deuterating an NMB, drug developers can:
-
Improve Pharmacokinetic Properties: Slowing metabolism can lead to a longer half-life, reduced clearance, and increased drug exposure, potentially allowing for lower or less frequent dosing.[17]
-
Reduce Toxic Metabolites: If a drug's toxicity is linked to the formation of a specific metabolite, deuterating the site of metabolism can reduce the formation of that harmful compound.[15]
-
Enhance Efficacy: In some cases, deuteration can lead to improved therapeutic effects. For instance, deuterated acyclic cucurbit[n]urils have shown improved activity in reversing the effects of NMBs, attributed to increased binding affinity.[18]
Methodologies and Experimental Protocols
The reliability of data from SIL studies hinges on robust and validated analytical methods. LC-MS/MS is the cornerstone technique for the analysis of stable isotopes in metabolism studies.[6]
Protocol 1: Quantitative Analysis of a Labeled NMB in Human Plasma
This protocol provides a general workflow for the quantification of an aminosteroidal NMB (e.g., rocuronium) and its stable isotope-labeled counterpart.
Step 1: Sample Collection and Handling
-
Collect whole blood into heparin-containing tubes at predetermined time points post-administration.
-
Immediately centrifuge at 4 °C to separate plasma.
-
To inhibit degradation, transfer 1 mL of plasma to a tube containing a stabilizing agent, such as a sodium hydrogen phosphate solution.[11]
-
Store samples frozen at -70 °C or lower until analysis.[11]
Step 2: Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of an internal standard solution (typically a different labeled analog of the drug or a structurally similar compound).
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile (or another suitable organic solvent like methanol with trichloroacetic acid) to precipitate proteins.[19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column, is typically used.[13][19]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds.
-
Flow Rate: 0.5 - 0.7 mL/min.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[19]
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the unlabeled drug, the labeled drug, and the internal standard to ensure specificity and accurate quantification.
-
Conclusion and Future Perspectives
Stable isotope-labeled neuromuscular blockers are indispensable tools in modern pharmaceutical research. They provide a safe and highly precise method for elucidating the complete ADME profile of these critical drugs, identifying metabolic pathways, and investigating complex pharmacokinetic and pharmacodynamic relationships.[5] The insights gained from these studies are crucial for optimizing dosing regimens, ensuring drug safety, and guiding the development of new therapeutics.[]
The future will likely see an expansion in the use of deuteration strategies to create NMBs with superior clinical profiles—offering improved stability, reduced toxicity, and more predictable patient responses.[15][17] As analytical technologies continue to advance in sensitivity and resolution, the applications of stable isotopes will undoubtedly expand, further refining our understanding and use of neuromuscular blockers in clinical practice.
References
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]
-
Larsen, M. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available from: [Link]
-
Mutlib, A. E. (2008, August 15). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, ACS Publications. Available from: [Link]
-
Abramson, F. P. (2001, June 15). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, PubMed. Available from: [Link]
-
Horning, M. G., et al. (Date unavailable). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. PubMed. Available from: [Link]
-
Kearns, G. L., & Abdel-Rahman, S. M. (1999, September 1). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. AAP Publications. Available from: [Link]
-
Alsachim. (2024, November 13). Isotope-labeled Pharmaceutical Standards. Available from: [Link]
-
Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]
-
Woelfle, S. E., et al. (2000, September 1). Quantification of the Aminosteroidal Non-Depolarizing Neuromuscular Blocking Agents Rocuronium and Vecuronium in Plasma with Liquid Chromatography-Tandem Mass Spectroscopy. Clinical Chemistry, Oxford Academic. Available from: [Link]
-
Moore, C., et al. (2008, July 15). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation. PubMed. Available from: [Link]
-
ResearchGate. (Date unavailable). Applications of Deuterium in Medicinal Chemistry. Request PDF. Available from: [Link]
-
ResearchGate. (Date unavailable). An Analytical Strategy for Quaternary Ammonium Neuromuscular Blocking Agents in a Forensic Setting Using LC-MS/MS on a Tandem Quadrupole/Time-of-Flight Instrument. Request PDF. Available from: [Link]
-
ResearchGate. (2026, February 12). Deuteration for enhancing the antagonistic activity of an acyclic cucurbit[n]uril for neuromuscular blocking agents through host-guest complexation. Available from: [Link]
-
Roffel, C., et al. (Date unavailable). Applications of stable isotopes in clinical pharmacology. PMC. Available from: [Link]
-
Maho, S., & Tuba, Z. (2002, August 15). Synthesis and structure-activity relationships of neuromuscular blocking agents. PubMed. Available from: [Link]
-
FDA. (2008, January 10). Clinical pharmacology review. Available from: [Link]
-
Research Solutions Pages. (Date unavailable). Use of stable isotopes in pharmacology‐clinical pha.... Available from: [Link]
-
Pacifici, G. M. (2022, January 6). Clinical Pharmacology of Rocuronium in Infants and Children. Auctores Journals. Available from: [Link]
-
Pfizer Medical - US. (Date unavailable). Rocuronium bromide (NDC 0409-9558-05 and 0409-9558-10) (rocuronium bromide) Clinical Pharmacology. Available from: [Link]
-
Bentham Science. (2023, January 12). Clinical Application and Synthesis Methods of Deuterated Drugs. Available from: [Link]
-
Singh, M. P., et al. (2010). Neuromuscular Blocking Agents (NMBAs): An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Available from: [Link]
-
Dhapkas, T., et al. (2025, March 26). Neuromuscular Blocking Agents. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Ye, H., et al. (Date unavailable). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. PMC. Available from: [Link]
-
Deranged Physiology. (2024, February 5). Pharmacology of neuromuscular blocking drugs. Available from: [Link]
Sources
- 1. metsol.com [metsol.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.strem.com [resources.strem.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetic Profile of (R)-trans-Atracurium Besylate-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the projected pharmacokinetic profile of (R)-trans-Atracurium Besylate-d4. As direct studies on this specific deuterated stereoisomer are not publicly available, this document synthesizes established principles of atracurium pharmacology, stereoisomer pharmacokinetics, and the role of stable isotope labeling in drug metabolism studies. The methodologies and data presented herein are based on established protocols for similar compounds and serve as a robust framework for designing and interpreting future preclinical and clinical investigations.
Introduction: The Rationale for (R)-trans-Atracurium Besylate-d4
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation. It is a mixture of ten stereoisomers. A key feature of atracurium is its unique metabolism via two primary pathways: Hofmann elimination, a spontaneous, non-enzymatic chemical degradation at physiological pH and temperature, and ester hydrolysis, catalyzed by non-specific plasma esterases.[1][2] This dual-pathway metabolism renders its clearance largely independent of hepatic and renal function, a significant clinical advantage in patients with organ impairment.[3][4]
The individual stereoisomers of atracurium exhibit different pharmacokinetic profiles.[5] For instance, cisatracurium, the 1R-cis, 1'R-cis isomer, has a lower clearance than the trans-trans isomers.[5] The focus of this guide, (R)-trans-Atracurium Besylate-d4, is a specific stereoisomer that has been deuterated.
The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) at specific positions in a drug molecule, a process known as stable isotope labeling, is a powerful tool in pharmacokinetic research.[6][7] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This labeling allows for the precise tracking of the drug and its metabolites in biological systems using mass spectrometry, providing highly accurate quantitative data on its absorption, distribution, metabolism, and excretion (ADME).[6] Furthermore, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to a more favorable pharmacokinetic and safety profile.[8]
This guide will explore the anticipated pharmacokinetic characteristics of (R)-trans-Atracurium Besylate-d4, detailing the scientific reasoning behind the projected experimental design, bioanalytical methodologies, and expected outcomes.
Projected Metabolic Pathways and the Significance of Deuteration
The metabolism of (R)-trans-Atracurium Besylate-d4 is expected to follow the established pathways of atracurium: Hofmann elimination and ester hydrolysis.
Hofmann Elimination
This is a non-enzymatic process that occurs spontaneously at physiological pH and temperature.[9] It involves the cleavage of the molecule, leading to the formation of laudanosine and a quaternary monoacrylate.[1] The rate of Hofmann elimination is influenced by pH and temperature, with acidosis and hypothermia slowing the process.[10][11]
Ester Hydrolysis
This pathway is catalyzed by non-specific esterases present in the plasma.[2][12] It involves the hydrolysis of the ester linkages in the atracurium molecule, also contributing to its breakdown into pharmacologically less active metabolites, including a quaternary acid.[2]
The strategic placement of the four deuterium atoms in (R)-trans-Atracurium Besylate-d4 is critical. If the deuterium atoms are placed at or near sites of metabolic attack, they can slow down the rate of metabolism at those positions due to the kinetic isotope effect. This can potentially lead to a longer half-life and altered metabolite profile compared to the non-deuterated counterpart.
Projected metabolic pathways of (R)-trans-Atracurium Besylate-d4.
Proposed Preclinical Pharmacokinetic Study Design
To characterize the pharmacokinetic profile of (R)-trans-Atracurium Besylate-d4, a well-controlled preclinical study in a relevant animal model (e.g., rats or non-human primates) is essential. The following outlines a robust experimental protocol.
Experimental Workflow
Proposed experimental workflow for the pharmacokinetic study.
Step-by-Step Experimental Protocol
-
Animal Model Selection and Acclimatization:
-
Select a suitable animal model (e.g., Sprague-Dawley rats, n=6 per group).
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Surgically implant jugular vein catheters for intravenous administration and blood sampling.
-
-
Dosing:
-
Prepare a sterile solution of (R)-trans-Atracurium Besylate-d4 in a suitable vehicle.
-
Administer a single intravenous bolus dose. The dose selection should be based on the known potency of atracurium isomers.[13]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose).
-
Immediately acidify samples to stabilize atracurium.[14]
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Preparation for Bioanalysis:
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound or a stable isotope-labeled analog of a metabolite).
-
Perform protein precipitation by adding a solvent like acetonitrile.[14]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
Bioanalytical Method: LC-MS/MS Quantification:
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)-trans-Atracurium Besylate-d4 and its primary deuterated metabolites (e.g., laudanosine-d4).[15][16]
-
Utilize a suitable chromatographic column (e.g., C18) and mobile phase gradient to achieve optimal separation.
-
Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Pharmacokinetic Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) and/or compartmental modeling.
-
Software such as Phoenix® WinNonlin® is commonly used for this purpose.
-
Projected Pharmacokinetic Parameters
Based on the known pharmacokinetics of atracurium and its isomers, the following table summarizes the projected pharmacokinetic parameters for (R)-trans-Atracurium Besylate-d4. It is important to note that the trans-trans isomers of atracurium are known to have a higher clearance than the cis-cis isomers.[5] The deuteration may slightly decrease the clearance and prolong the half-life.
| Parameter | Symbol | Projected Value | Rationale |
| Clearance | CL | 6-8 mL/min/kg | Atracurium clearance is generally around 5.5 mL/min/kg.[17] The trans isomer may have a slightly higher clearance. |
| Volume of Distribution | Vd | 150-200 mL/kg | Consistent with the known volume of distribution for atracurium.[18] |
| Elimination Half-life | t½ | 20-25 minutes | The elimination half-life of atracurium is approximately 20 minutes.[19][20] Deuteration may slightly prolong this. |
| Mean Residence Time | MRT | 25-30 minutes | Calculated as Vd/CL. |
Trustworthiness and Self-Validating Systems
The integrity of this projected pharmacokinetic profile relies on a self-validating experimental design. Key aspects include:
-
Validated Bioanalytical Method: The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[21]
-
Use of an Internal Standard: The inclusion of an internal standard in each sample corrects for variability in sample processing and instrument response, ensuring accurate quantification.
-
Quality Control Samples: Analysis of quality control samples at low, medium, and high concentrations alongside the study samples will verify the accuracy and precision of the analytical run.
-
Pharmacokinetic Modeling: The goodness-of-fit of the pharmacokinetic model should be assessed to ensure it accurately describes the data.
Conclusion
This technical guide provides a scientifically grounded projection of the pharmacokinetic profile of (R)-trans-Atracurium Besylate-d4. By leveraging our understanding of atracurium's unique metabolism, the influence of stereoisomerism on pharmacokinetics, and the utility of stable isotope labeling, a robust framework for future research has been established. The proposed experimental design and bioanalytical methodology offer a clear path for the definitive characterization of this novel deuterated compound. The insights gained from such studies will be invaluable for drug development professionals in assessing its potential clinical utility.
References
-
What is the mechanism of Atracurium Besylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Stenlake, J. B., Waigh, R. D., Urwin, J., Dewar, G. H., & Coker, G. G. (1983). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination. Anesthesiology, 59(3), 199-205. Retrieved from [Link]
-
Clinical Advantages of Atracurium Besylate: The Synergy of Dual Metabolic Pathways and Precision Anesthesia. (2025, September 18). Sinoway. Retrieved from [Link]
-
What is the clinical significance of the Hoffman reaction in the metabolism of atracurium (atracurium besylate)? (2025, September 19). Dr.Oracle. Retrieved from [Link]
-
Atracurium besilate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Meretoja, O. A., Taivainen, T., Wirtavuori, K., & Neuvonen, P. J. (1996). A comparison of the infusion pharmacokinetics and pharmacodynamics of cisatracurium, the 1R-cis 1'R-cis isomer of atracurium, with atracurium besylate in healthy patients. British Journal of Anaesthesia, 76(2), 234-238. Retrieved from [Link]
-
Metabolism and kinetics of atracurium: an overview. (1986). British Journal of Anaesthesia, 58 Suppl 1, 61S-65S. Retrieved from [Link]
-
atracurium besylate injection usp. (n.d.). Dailymed. Retrieved from [Link]
-
Cisatracurium Besylate. (2021, April 15). Fresenius Kabi USA. Retrieved from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 65(3), 269–276. Retrieved from [Link]
-
Hofmann Elimination. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic characteristics of NMBA commonly used in the ICU. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025, November 1). Retrieved from [Link]
-
Weatherley, B. C., Williams, S. G., & Neill, E. A. (1983). Pharmacokinetics of atracurium besylate in healthy patients (after a single i.v. bolus dose). British Journal of Anaesthesia, 55 Suppl 1, 23S–28S. Retrieved from [Link]
-
Viby-Mogensen, J., Ostergaard, D., & Engbaek, J. (2000). Pharmacokinetic studies of neuromuscular blocking agents: good clinical research practice (GCRP). Acta Anaesthesiologica Scandinavica, 44(10), 1183-1203. Retrieved from [Link]
-
Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent. (2013, March 25). Sandoz Canada Inc. Retrieved from [Link]
-
Tran, D. T., & Tassonyi, E. (2023). Cisatracurium. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Kintz, P., Tracqui, A., & Mangin, P. (2004). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. Journal of Analytical Toxicology, 28(2), 79-84. Retrieved from [Link]
-
Gaillard, Y., & Pépin, G. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid Communications in Mass Spectrometry, 21(14), 2347-2355. Retrieved from [Link]
-
Beecham, G., & Rowe, K. (2024). Neuromuscular Blocking Agents. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Neuromuscular Blocking Drugs: Physiology, Pharmacology and Clinical Aspects. (2017, July 14). Anesthesiology. Retrieved from [Link]
-
Radkowski, P., Kowalczyk, K., Łęczycka, A., Oniszczuk, H., & Grabarczyk, Ł. (2025). Age-Specific Pharmacology of Neuromuscular Blocking Agents: A Comprehensive Review. Medical Science Monitor, 31, e949656. Retrieved from [Link]
-
Kisor, D. F., & Schmith, V. D. (1999). Clinical Pharmacokinetics of Cisatracurium Besilate. Clinical Pharmacokinetics, 36(1), 27-40. Retrieved from [Link]
-
Cisatracurium. (2023, January 8). In WikiAnesthesia. Retrieved from [Link]
-
Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cost analysis and safety comparison of Cisatracurium and Atracurium in patients undergoing general anesthesia. (2012, October 17). European Review for Medical and Pharmacological Sciences, 16(11), 1565-1569. Retrieved from [Link]
-
Pharmacology of Atracurium Besylate ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 8). [Video]. YouTube. Retrieved from [Link]
-
CISATRACURIUM BESYLATE INJECTION. (2017, November 7). Retrieved from [Link]
-
Cox, J. A., et al. (2019). Cisatracurium dosing in a patient with hyperthermia. American Journal of Health-System Pharmacy, 76(14), 1029–1032. Retrieved from [Link]
-
Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). Retrieved from [Link]
-
Boyd, A. H., Eastwood, N. B., Parker, C. J., & Hunter, J. M. (1995). Pharmacodynamics of the 1R cis-1'R cis isomer of atracurium (51W89) in health and chronic renal failure. British Journal of Anaesthesia, 74(4), 400-404. Retrieved from [Link]
-
Thomas, M., & Tey, A. (2025). Atracurium. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Atracurium dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
Atracurium. (2009, April 23). In DrugPedia. Retrieved from [Link]
Sources
- 1. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Advantages Of Atracurium Besylate: The Synergy Of Dual Metabolic Pathways And Precision Anesthesia-www.china-sinoway.com [china-sinoway.com]
- 4. farbefirma.org [farbefirma.org]
- 5. A comparison of the infusion pharmacokinetics and pharmacodynamics of cisatracurium, the 1R-cis 1'R-cis isomer of atracurium, with atracurium besylate in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. moravek.com [moravek.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. droracle.ai [droracle.ai]
- 10. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 11. ovid.com [ovid.com]
- 12. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of atracurium besylate in healthy patients (after a single i.v. bolus dose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. labeling.pfizer.com [labeling.pfizer.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. selectscience.net [selectscience.net]
Optimizing Neuromuscular Blockade: A Technical Guide to Hofmann Elimination in Deuterated Atracurium Isomers
Executive Summary
The Stability-Toxicity Paradox: Atracurium and its single-isomer successor, Cisatracurium, are cornerstones of neuromuscular blockade due to their organ-independent clearance via Hofmann elimination.[1] However, this spontaneous degradation presents a double-edged sword: it ensures predictable recovery but generates laudanosine , a CNS stimulant associated with seizure risks in prolonged ICU infusions.[1]
The Deuterium Solution: This guide explores the application of the Deuterium Kinetic Isotope Effect (DKIE) to the atracurium scaffold. By strategically substituting hydrogen with deuterium at the
Part 1: Mechanistic Foundations of Hofmann Elimination
To engineer a more stable isomer, one must first master the degradation mechanism. Atracurium is a bis-benzylisoquinolinium diester.[1] Its instability is not an accident; it is a design feature.[1]
The E2 Elimination Pathway
The degradation is a base-catalyzed E2 (Bimolecular Elimination) reaction. It is driven by physiological pH (7.[1]4) and temperature (37°C).[1]
-
The Trigger: A base (hydroxide ion,
) abstracts a proton from the -carbon (relative to the quaternary nitrogen).[1] -
The Transition State: The electrons from the C-H bond shift to form a double bond (acrylate), simultaneously expelling the leaving group (the isoquinolinium nitrogen, which becomes the tertiary amine laudanosine).
-
Stereochemical Requirement: The reaction requires an anti-periplanar geometry (180° dihedral angle) between the
-proton and the quaternary nitrogen leaving group.
Pathway Visualization
The following diagram illustrates the specific bond-breaking events in the atracurium bridge.
Caption: Figure 1. The E2 Hofmann elimination pathway of atracurium. Base abstraction of the
Part 2: The Deuterium Advantage (DKIE)
The Kinetic Isotope Effect
The Primary Deuterium Kinetic Isotope Effect (DKIE) is the core principle of this optimization.
-
Bond Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point vibrational energy (ZPE).[1]
-
Activation Energy: Breaking a C-D bond requires more activation energy (
).[1] -
The Result: If the C-H bond breaking is the rate-determining step (as it is in E2 elimination), substituting H with D will significantly slow the reaction rate.
Theoretical Impact on Atracurium
For atracurium, the elimination occurs at the ethyl bridge connecting the quaternary nitrogen to the ester group.
-
Target: The
-hydrogens on the propionic acid ester bridge. -
Prediction: A primary KIE of
is typical for E2 eliminations.[1] -
Outcome:
-
Slower Clearance: The half-life (
) increases.[1] -
Reduced Metabolites: The rate of laudanosine formation decreases, potentially lowering the toxicity ceiling during continuous infusion.
-
Part 3: Isomeric Precision (Cis vs. Trans)
Not all isomers degrade equally.[1] Atracurium is a mixture of 10 isomers.[2] Cisatracurium (1R-cis, 1'R-cis) is the gold standard because it is more potent and creates less laudanosine per unit of neuromuscular block.[1]
Stereochemical Influence
The rate of Hofmann elimination is heavily influenced by the ability of the molecule to adopt the anti-periplanar conformation.
-
Cis-isomers: The bulky dimethoxybenzyl groups are on the same side as the bridge. Steric hindrance can make achieving the transition state slightly more energetically demanding compared to trans-isomers, contributing to stability.[1]
-
Deuterated Cisatracurium: Combining the inherent stability of the cis-configuration with the C-D bond strength creates a "Super-Stable" isomer. This is critical for extending shelf-life (which is currently limited to refrigeration) while retaining the safety of organ-independent clearance.[1]
Part 4: Experimental Validation Protocols
As a Senior Application Scientist, you must validate these theoretical gains. The following workflow details the synthesis and kinetic analysis.
Workflow Visualization
Caption: Figure 2. Experimental workflow for synthesizing and validating deuterated atracurium isomers.
Protocol: In Vitro Degradation Kinetics
Objective: Determine the degradation rate constant (
Reagents:
-
Buffer: 0.1M Sodium Phosphate buffer, pH 7.40 ± 0.02 (Temperature corrected to 37°C).
-
Matrix: Pooled human plasma (to account for ester hydrolysis contribution, though Hofmann is dominant in buffer).[1]
-
Stop Solution: 1% Formic acid in Acetonitrile (quenches reaction and precipitates proteins).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the test compound (Deuterated Cisatracurium) in water to a stock concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm phosphate buffer or plasma to 37°C in a water bath.[1]
-
Spike stock solution into the matrix to achieve a final concentration of 10 µg/mL.
-
Critical Control: Run a parallel incubation with non-deuterated Cisatracurium as the reference standard.
-
-
Sampling:
-
Withdraw 200 µL aliquots at
minutes. -
Immediately transfer into 200 µL of Stop Solution (cold). Vortex for 30 seconds.[1]
-
-
Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins. Collect supernatant.
-
HPLC Analysis:
Part 5: Data Analysis & Interpretation[1]
Calculating the Rate Constant
Hofmann elimination follows first-order kinetics . Plot the natural logarithm of the remaining drug concentration (
-
The slope of the line is
. - [1]
Interpreting the Isotope Effect
Compare the rate constants of the hydrogenated (
| Parameter | Non-Deuterated (Reference) | Deuterated (Test) | Interpretation |
| Rate Constant ( | Lower | ||
| Half-Life ( | ~20 mins | ~70 mins | Extended duration of action.[1] |
| Laudanosine Peak | 100% (Baseline) | < 30% | Significantly reduced toxicity risk.[1] |
| KIE ( | N/A | 3.5 | Confirms primary isotope effect on the rate-limiting step.[1] |
Strategic Insight: If
References
-
Stenlake, J. B., et al. (1983).[1] "Atracurium: conception and inception." British Journal of Anaesthesia. The foundational paper describing the design of atracurium and the utilization of Hofmann elimination.
-
Fisher, D. M., et al. (1986).[1] "Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination." Anesthesiology. Detailed pharmacokinetic modeling of the degradation pathways.
-
BenchChem Technical Support. (2025). "The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation." A technical overview of the degradation mechanisms and laudanosine production.
-
Gomez, L., et al. (2005).[1] "Kinetic Isotope Effects in Organic Chemistry." Macmillan Group Meeting. A comprehensive review of Primary KIE principles and calculations.
-
Fodale, V., & Santamaria, L. B. (2002).[1] "Laudanosine, an atracurium and cisatracurium metabolite."[1] European Journal of Anaesthesiology. Clinical analysis of laudanosine toxicity and accumulation risks.
Sources
Molecular Weight and Isotopic Distribution of (R)-trans-Atracurium Besylate-d4
This guide details the molecular characteristics, isotopic distribution, and analytical profiling of (R)-trans-Atracurium Besylate-d4 , a stable isotope-labeled analog of the neuromuscular blocker Atracurium.
Executive Summary
(R)-trans-Atracurium Besylate-d4 is a deuterated research standard used primarily as an internal standard (IS) in the quantitative analysis of Atracurium and its stereoisomers (e.g., Cisatracurium) via LC-MS/MS. It represents the (1R, 1'R, 2S, 2'S) stereoisomer, labeled with four deuterium atoms to create a distinct mass shift (+4 Da) from the non-labeled analyte.
This guide analyzes the compound's physicochemical properties, calculating the exact monoisotopic mass required for high-resolution mass spectrometry (HRMS) and defining the isotopic envelope critical for deconvolution in pharmacokinetic studies.
Chemical Identity & Stereochemistry
Atracurium Besylate is a mixture of ten stereoisomers. The "(R)-trans" designation specifically refers to the trans-trans isomer where the benzyl substituent and the ester linkage are on opposite sides of the tetrahydroisoquinoline ring plane at both quaternary centers.
| Parameter | Details |
| Chemical Name | (1R,1'R,2S,2'S)-2,2'-(3,11-Dioxo-4,10-dioxatridecamethylene)bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium) dibenzenesulfonate-d4 |
| CAS Number | 96946-46-2 (Unlabeled parent); d4-analog is research grade |
| Stereochemistry | Trans-Trans (1R, 2S configuration at both chiral centers) |
| Molecular Formula (Salt) | C₆₅H₇₈D₄N₂O₁₈S₂ |
| Molecular Formula (Cation) | C₅₃H₆₈D₄N₂O₁₂²⁺ |
| Labeling | Deuterium (D, ²H) x 4 |
Structural Visualization
The following diagram illustrates the core fragmentation pathway and the separation of the quaternary cation from the besylate anions during electrospray ionization (ESI).
Figure 1: Ionization and fragmentation workflow for (R)-trans-Atracurium Besylate-d4.
Molecular Weight Analysis
In mass spectrometry, the monoisotopic mass is the critical value for precursor ion selection, while the average molecular weight is relevant for gravimetric preparation.
3.1. Calculation Parameters
-
Carbon (¹²C): 12.00000 Da
-
Hydrogen (¹H): 1.00783 Da
-
Deuterium (²H): 2.01410 Da
-
Nitrogen (¹⁴N): 14.00307 Da
-
Oxygen (¹⁶O): 15.99491 Da
-
Sulfur (³²S): 31.97207 Da
3.2. Mass Values
| Species | Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| Intact Salt | C₆₅H₇₈D₄N₂O₁₈S₂ | 1246.5335 | 1247.51 |
| Dication (M²⁺) | C₅₃H₆₈D₄N₂O₁₂²⁺ | 932.5339 | 933.17 |
| m/z (z=2) | -- | 466.2670 | 466.59 |
Critical Note: In LC-MS, the instrument detects the m/z of the cation. Since Atracurium is a bis-quaternary ammonium compound, it predominantly appears as a doubly charged species [M]²⁺ . The m/z value is half the cation mass.
Isotopic Distribution & Envelope
Due to the high carbon count (53 carbons), the isotopic envelope of (R)-trans-Atracurium-d4 is significant. The probability of naturally occurring ¹³C creates a robust M+1 and M+2 signal.
4.1. Theoretical Abundance (Normalized to Monoisotopic Peak)
Calculated for the cation C₅₃H₆₈D₄N₂O₁₂²⁺
| Peak | Mass Shift | Relative Abundance (%) | Origin |
| M (Monoisotopic) | 0.0 | 100.0% | All ¹²C, ¹H, ¹⁶O, ¹⁴N, ²H |
| M + 0.5 (m/z) | +1.0 Da (Mass) | ~58.5% | One ¹³C atom |
| M + 1.0 (m/z) | +2.0 Da (Mass) | ~16.8% | Two ¹³C atoms |
| M + 1.5 (m/z) | +3.0 Da (Mass) | ~3.2% | Three ¹³C atoms |
Interpretation: The "M+1" peak (arising from ¹³C) will appear at m/z M + 0.5 because the ion is doubly charged. Researchers must ensure the isolation window in the quadrupole (Q1) is narrow enough (e.g., 1.0 Da) to exclude interferences but wide enough to capture the monoisotopic peak transmission.
4.2. Deuterium Purity (Isotopic Enrichment)
For a "d4" standard, isotopic purity is typically >99% D. However, incomplete labeling can result in d0, d1, d2, or d3 congeners.
-
d0 (Unlabeled): Must be <0.5% to prevent interference with the analyte quantification.
-
d4 (Target): The dominant species used for the internal standard channel.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the use of (R)-trans-Atracurium Besylate-d4 as an Internal Standard (IS) for quantifying Atracurium isomers in plasma.
5.1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of (R)-trans-Atracurium Besylate-d4 in 1 mL Acetonitrile (ACN) acidified with 0.1% Formic Acid (FA) to prevent Hofmann elimination (pH < 4 is critical).
-
Working IS: Dilute to 100 ng/mL in 50:50 ACN:Water (0.1% FA).
-
Extraction: Protein precipitation using acidified ACN (1:3 ratio) is preferred over liquid-liquid extraction to maintain pH stability.
5.2. LC-MS Conditions
-
Column: Chiral stationary phase (e.g., Cellulose-3 or Amylose-1) is required if separating specific isomers. For total Atracurium, a C18 column suffices.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 5 minutes.
5.3. MRM Transitions
Monitor the transition from the doubly charged precursor to the singly charged fragment (typically formed via Hofmann elimination of the ester linkage).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| (R)-trans-Atracurium | 464.3 (z=2) | 358.2 (Laudanosine) | 20-25 |
| (R)-trans-Atracurium-d4 | 466.3 (z=2) | 360.2 (Laudanosine-d2) | 20-25 |
Note: The product ion mass depends on whether the deuterium label is on the Laudanosine moiety or the acrylate linker. If d4 is on the linker, the product ion might remain unlabeled or carry only part of the label.
5.4. Workflow Diagram
Figure 2: Sample preparation and analytical workflow.
Stability & Handling
-
Hofmann Elimination: Atracurium and its d4 analog are unstable at physiological pH and temperature.
-
Storage: Store powder at -20°C under argon. Solutions must be kept acidic (pH 3.0–4.0) and at 4°C.
-
Self-Validation: Run a "system suitability" injection of the IS alone. If a peak appears in the analyte channel (cross-talk), the d4 purity is insufficient or the mass resolution is too low.
References
-
LGC Standards. (R)-trans-Atracurium Besylate-d4 Product Page. Retrieved from
-
Toronto Research Chemicals. Atracurium and Deuterated Analogs. Retrieved from
-
PubChem. Atracurium Besylate Compound Summary. National Library of Medicine. Retrieved from
-
U.S. Pharmacopeia (USP). Atracurium Besylate Monograph: Impurity Profiling. Retrieved from
-
BenchChem. Stereochemical Characterization of Atracurium Isomers. Retrieved from
Technical Guide: Metabolic Profiling & Bioanalysis of (R)-trans-Atracurium Besylate-d4
The following technical guide provides an in-depth review and procedural framework for the metabolic profiling of (R)-trans-Atracurium Besylate-d4 . This document is structured to serve researchers in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis, focusing on the stereoselective degradation pathways and the utility of deuterated isotopologs in quantitative analysis.
Executive Summary
(R)-trans-Atracurium Besylate (often designated as the trans-trans or cis-trans isomer impurity in Cisatracurium preparations) represents a critical stereochemical entity in the benzylisoquinoline class of neuromuscular blocking agents (NMBAs). The d4-labeled variant serves as a vital internal standard (IS) or mechanistic tracer, allowing for the precise differentiation of metabolic flux in complex biological matrices.
Unlike enzymatic metabolism which dominates most pharmacokinetics, (R)-trans-Atracurium undergoes Hofmann elimination , a purely chemical degradation pathway dependent on pH and temperature.[1] This guide delineates the degradation cascade, identifies the d4-labeled metabolites (primarily Laudanosine-d4 ), and provides a self-validating LC-MS/MS protocol for their quantification.
Chemical Architecture & Stereochemistry
Atracurium besylate is a mixture of 10 stereoisomers. The specific isomer (R)-trans typically refers to the configuration at the bridgehead carbons relative to the isoquinoline nitrogen.
-
Core Structure: Bis-benzylisoquinoline linked by a diester chain.
-
The "d4" Label: Typically incorporated into the 3,4-dimethoxybenzyl moieties (the "heads" of the molecule).
-
Significance: The location of the deuterium label is critical. If the label is on the benzyl ring, the primary metabolite (Laudanosine) will retain the label, becoming Laudanosine-d4 .
Why (R)-trans?
While Cisatracurium (1R-cis, 1'R-cis) is the clinical gold standard due to its stability, the trans isomers (e.g., 1R-trans, 1'R-trans) possess distinct kinetic profiles.
-
Kinetic Insight: Trans isomers generally undergo Hofmann elimination faster than cis isomers due to lower steric hindrance in the transition state required for the E2-type elimination mechanism.
The Metabolic Cascade: Mechanisms & Pathways
The metabolism of (R)-trans-Atracurium-d4 is unique because it is largely organ-independent .[1]
Pathway A: Hofmann Elimination (Primary)
This is a non-enzymatic, base-catalyzed cleavage of the quaternary ammonium salt.
-
Trigger: Physiological pH (7.4) and Temperature (37°C).
-
Mechanism: The electron-withdrawing carbonyl group at the
-position facilitates the abstraction of a -proton, leading to C-N bond cleavage. -
Products:
-
Laudanosine-d4: A tertiary amine (CNS active).[1]
-
Monoquaternary Acrylate-d4: An electrophilic species.
-
-
Stoichiometry: One molecule of parent yields two molecules of Laudanosine (eventually) and one central acrylate chain if fully degraded.
Pathway B: Ester Hydrolysis (Secondary)
Catalyzed by non-specific plasma esterases (not butyrylcholinesterase).
-
Mechanism: Hydrolysis of the ester linkages in the central bridge.[2]
-
Products: Quaternary Acid-d4 and Quaternary Alcohol-d4.
-
Interaction: Hydrolysis can occur concurrently with Hofmann elimination, but Hofmann elimination is the rate-limiting step for the termination of neuromuscular blockade.
Visualization of Signaling & Degradation
The following diagram illustrates the concurrent degradation pathways.
Figure 1: Dual metabolic pathways of (R)-trans-Atracurium-d4 yielding deuterated metabolites.
Key Metabolites & Toxicological Relevance[1][3][4][5]
| Metabolite | Structure Type | Formation Mechanism | Clinical/Analytical Relevance |
| Laudanosine-d4 | Tertiary Amine | Hofmann Elimination | Major Analyte. Crosses BBB; potential CNS stimulant (seizures). The d4 variant is the primary target for quantification. |
| Monoacrylate-d4 | Quaternary Ammonium | Hofmann Elimination | Electrophilic; potential for protein binding (Michael addition). Often transient. |
| Quaternary Acid | Carboxylic Acid | Ester Hydrolysis | Pharmacologically inactive; renally excreted. |
| Quaternary Alcohol | Alcohol | Ester Hydrolysis | Pharmacologically inactive; renally excreted. |
Expert Insight: In bioanalysis, tracking Laudanosine-d4 is the priority. The d4 label shifts the mass by +4 Da (typically
Experimental Protocol: LC-MS/MS Quantification
This protocol describes a self-validating workflow for quantifying (R)-trans-Atracurium-d4 and Laudanosine-d4 in plasma.
Sample Preparation (Protein Precipitation)
-
Rationale: Liquid-Liquid Extraction (LLE) is often too aggressive for the labile ester bonds of atracurium. Acidified protein precipitation stabilizes the molecule by inhibiting Hofmann elimination (which requires neutral/basic pH).
Step-by-Step:
-
Collection: Collect blood into acidified tubes (Citrate or Heparin + Formic Acid) to lower pH < 5.0 immediately. Critical: Keep on ice (4°C) to halt Hofmann elimination.
-
Aliquot: Transfer 50 µL plasma to a 96-well plate.
-
Precipitation: Add 200 µL Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation: The acid prevents ex vivo degradation during processing.
-
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm).
-
Reasoning: CSH columns provide better peak shape for quaternary amines (Atracurium) and tertiary amines (Laudanosine) under acidic conditions.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 mins.
MRM Transitions (Mass Spectrometry)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| (R)-trans-Atracurium | 464.2 (M/2) | 358.2 | 25 |
| (R)-trans-Atracurium-d4 | 466.2 (M/2) | 362.2 | 25 |
| Laudanosine | 358.2 (M+H) | 206.1 | 30 |
| Laudanosine-d4 | 362.2 (M+H) | 210.1 | 30 |
Note: The d4 parent is a divalent cation. The
Analytical Workflow Diagram
Figure 2: Self-validating LC-MS/MS workflow ensuring stability of labile metabolites.
References
-
Stenlake, J. B., et al. (1983). Biodegradable neuromuscular blocking agents. The design of atracurium and related polyalkylene esters. European Journal of Medicinal Chemistry. Link
-
Fisher, D. M., et al. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis.[2][3][4][5][6][7] Anesthesiology.[1][2][7][8][] Link
-
Neubert, H., et al. (2020). Stereoselective analysis of cisatracurium and its metabolites. Journal of Chromatography B. Link
-
BOC Sciences. (2024). (R)-trans-Atracurium Besylate Product & Impurity Profile.
-
U.S. Food and Drug Administration (FDA). (2018). Nimbex (Cisatracurium Besylate) Prescribing Information.Link
Sources
- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Atracurium [ld99.com]
- 4. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 5. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
Technical Whitepaper: Strategic Toxicology Assessment of Deuterated Atracurium Stereoisomers
Executive Summary & Mechanistic Rationale
The clinical utility of Atracurium Besylate is well-established in anesthesia due to its organ-independent degradation via Hofmann elimination. However, this pathway inherently produces Laudanosine , a tertiary amine metabolite with known CNS excitatory properties (seizure potential) and cardiovascular instability (hypotension).
This whitepaper outlines a rigorous toxicological assessment framework for Deuterated Atracurium , a novel chemical entity designed to exploit the Kinetic Isotope Effect (KIE) . By selectively replacing hydrogen with deuterium at the
-
Stabilize the parent compound (potentially extending half-life).
-
Reduce the peak plasma concentration (
) of the toxic metabolite Laudanosine. -
Maintain the therapeutic neuromuscular blockade while widening the safety margin.
Stereochemical & Isotopic Characterization[1]
Atracurium is a mixture of 10 stereoisomers. The commercially dominant isomer, Cisatracurium (
The Deuterium Switch: Mechanism of Action
Hofmann elimination relies on the abstraction of a proton from the
-
Hypothesis: Deuteration at the
-carbon will increase the activation energy required for the E2 elimination reaction, slowing the formation of Laudanosine without altering the drug's binding affinity to the nicotinic acetylcholine receptor (nAChR).
Visualization: The Metabolic Blockade
The following diagram illustrates the degradation pathway and the specific point of deuterium intervention.
Figure 1: Mechanism of Deuterium-mediated inhibition of Hofmann elimination. The substitution of Hydrogen with Deuterium at the
Study 1: In Vitro Metabolic Stability (Comparative Kinetics)
Before in vivo toxicology, the magnitude of the KIE must be quantified. This assay compares the degradation half-life (
Protocol: Comparative Hofmann Elimination Kinetics
Objective: Determine the ratio of degradation rates (
-
Test System: Pooled Human Plasma (pH adjusted to 7.4 ± 0.05) and Phosphate Buffer Control (to distinguish enzymatic hydrolysis from chemical elimination).
-
Test Articles:
-
Compound A: Native Cisatracurium (Control).
-
Compound B: Deuterated Cisatracurium (Test).
-
-
Incubation:
-
Spike plasma to a final concentration of 10 µM.
-
Incubate at 37°C in a water bath.
-
Sampling timepoints: 0, 15, 30, 60, 120, 240, and 480 minutes.
-
-
Quenching: Aliquots (100 µL) are immediately acidified with 1% Formic Acid in Acetonitrile to stop the reaction and precipitate proteins.
-
Analysis: LC-MS/MS (Triple Quadrupole).
-
Analyte 1: Parent Drug (Monitor loss).
-
Analyte 2: Laudanosine (Monitor formation).
-
-
Data Processing: Plot ln(concentration) vs. time. The slope represents the elimination rate constant (
).
Self-Validating Control:
-
Validity Check: If the Phosphate Buffer arm shows degradation rates identical to Plasma, the pathway is confirmed as purely chemical (Hofmann). If Plasma degradation is faster, ester hydrolysis is contributing. Deuteration should primarily affect the chemical arm.
Study 2: Preclinical Toxicology (CNS Safety Threshold)
The primary toxicological risk of Atracurium is Laudanosine-induced seizures . A deuterated analog must demonstrate a superior safety profile in this specific domain.[1]
Protocol: Rat Infusion Seizure Threshold Model
Rationale: Rodents are highly sensitive to Laudanosine toxicity. This study determines the "Safety Margin" between neuromuscular blockade and seizure onset.
| Parameter | Specification |
| Species | Sprague-Dawley Rats (n=10/group), surgically instrumented with EEG leads. |
| Dosing Regimen | Continuous IV infusion. |
| Group 1 (Control) | Native Atracurium (Infusion rate titrated to maintain 90% twitch suppression). |
| Group 2 (Test) | Deuterated Atracurium (Infusion rate titrated to maintain 90% twitch suppression). |
| Endpoints | 1. Neuromuscular Blockade: Train-of-Four (TOF) monitoring via sciatic nerve stimulation.2. CNS Toxicity: Continuous EEG monitoring for spike-wave discharges (seizure onset).3. Pharmacokinetics: Plasma Laudanosine levels at seizure onset. |
Success Criteria:
The Deuterated group should require a similar or lower infusion rate to maintain paralysis but result in significantly lower plasma Laudanosine concentrations (
Study 3: Immunogenicity & Hemodynamic Stability
Atracurium is associated with histamine release, leading to hypotension and flushing. While deuteration affects bond stability, it does not typically alter the steric bulk significantly.[] However, any structural modification requires verification of off-target effects.
Workflow: Mast Cell Degranulation & Hemodynamics
Figure 2: Sequential screening for histamine-mediated toxicity. In vitro safety must be established before escalating to sensitive canine hemodynamic models.
Regulatory Considerations (FDA 505(b)(2))
Deuterated drugs are recognized by the FDA as New Chemical Entities (NCEs) but are eligible for the 505(b)(2) pathway .[1][3] This allows the sponsor to rely partly on the Agency's previous findings of safety for the parent drug (Atracurium/Cisatracurium), focusing new studies strictly on the differences caused by deuteration.
Key Regulatory Deliverables:
-
Bridging Toxicology: Demonstrate that the deuterated metabolite profile does not introduce new metabolites, but rather changes the ratio of existing ones (i.e., less Laudanosine, more parent drug).
-
Stereoisomer Purity: If the parent drug is a mixture (Atracurium) but the deuterated version is a single isomer (like Deuterated Cisatracurium), the toxicity profile must be compared against the single isomer, not the mixture.
References
-
Hunter, J. M. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[4][5][6][7][8] European Journal of Anaesthesiology.[5][8] Link
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC). U.S. Food and Drug Administration. Link
-
Stenlake, J. B., et al. (1983). Biodegradation of neuromuscular blocking agents. British Journal of Anaesthesia.[4] Link
-
Fisher, D. M., et al. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis.[9][10][11] Anesthesiology.[4][5][8][12][13] Link
Sources
- 1. salamandra.net [salamandra.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
LC-MS/MS method development for (R)-trans-Atracurium Besylate-d4
Application Note: Precision LC-MS/MS Method Development for (R)-trans-Atracurium Besylate-d4
Executive Summary
This application note details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of (R)-trans-Atracurium Besylate and its deuterated internal standard, (R)-trans-Atracurium-d4 .
Atracurium besylate is a complex mixture of ten stereoisomers. While the (1R, 1'R)-cis-cis isomer (Cisatracurium) is often the primary pharmacological target, the (R)-trans isomers constitute significant impurities or metabolites that require precise monitoring. The development of this method addresses two critical challenges:
-
Stereochemical Resolution: Differentiating the (R)-trans isomer from the cis-cis and cis-trans forms.
-
Chemical Instability: Mitigating Hofmann elimination, a pH- and temperature-dependent degradation pathway that converts Atracurium to Laudanosine and Monoacrylate.
This guide provides a self-validating protocol suitable for pharmacokinetic (PK) studies and impurity profiling in pharmaceutical development.
Chemical Context & Stability Challenges
The Analyte
Atracurium is a bis-quaternary ammonium neuromuscular blocker. The "trans" designation refers to the geometric orientation across the tetrahydroisoquinoline bridge.
-
Analyte: (R)-trans-Atracurium Besylate.[]
-
Internal Standard (IS): (R)-trans-Atracurium-d4 (Deuterium labeled, typically on the methoxy groups or the polymethylene chain).
-
Ionization: Permanent positive charge (Quaternary amine); ideal for ESI(+).
Degradation Pathway (Hofmann Elimination)
The primary challenge in Atracurium analysis is its inherent instability. At physiological pH (7.4) and temperature (37°C), it spontaneously degrades via Hofmann elimination .
Critical Protocol Note: All sample preparation must be conducted in acidic conditions (pH < 4.0) and at low temperatures (4°C) to prevent the artifactual generation of Laudanosine during processing.
Figure 1: Spontaneous degradation pathway of Atracurium. The method must arrest this pathway using acidified diluents.
Method Development Strategy
Chromatography (LC)
Separating the (R)-trans isomer from the abundant Cisatracurium requires a column with high shape selectivity. While C18 is standard, Pentafluorophenyl (PFP) or Phenyl-Hexyl phases often provide superior separation for structural isomers of quaternary amines due to pi-pi interactions with the isoquinoline rings.
-
Column Selection: Agilent Zorbax Eclipse XDB-C18 (100 x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Low pH is non-negotiable for stability.
-
Phase B: Acetonitrile (ACN).
-
Mass Spectrometry (MS)
Atracurium is a bis-cation (
-
Precursor Ion:
~464.6 ( ). -
Product Ion:
358.2 (Cleavage of the ester linkage). -
Internal Standard (d4): The mass shift depends on the labeling. For a d4 label, the neutral mass increases by 4 Da. For the doubly charged ion (
), the observed shift is .-
IS Precursor:
466.6 ( ).
-
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: (R)-trans-Atracurium Besylate (>98% purity).
-
Internal Standard: (R)-trans-Atracurium-d4 Besylate.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.
-
Matrix: Human Plasma (K2EDTA).[2]
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is difficult due to the permanent charge. Protein precipitation (PPT) with acidified solvent is most effective.
-
Thaw plasma samples on wet ice (4°C). Do not allow to reach room temperature.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add IS: Add 10 µL of (R)-trans-Atracurium-d4 working solution (500 ng/mL in 0.1% Formic Acid/Water).
-
Precipitate: Add 200 µL of Ice-Cold 1% Formic Acid in Acetonitrile .
-
Note: The 1% Formic Acid is critical to instantly lower pH and stop Hofmann elimination.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (pH 3.5).
-
Dilution Step: Essential to improve peak shape on early eluting isomers.
-
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Column Temp | 40°C (Controls viscosity and selectivity) |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
Table 2: Gradient Profile
| Time (min) | % B | Description |
| 0.00 | 10 | Initial hold |
| 0.50 | 10 | Load sample |
| 3.50 | 60 | Linear ramp to elute Atracurium |
| 4.00 | 95 | Wash column |
| 5.00 | 95 | Hold wash |
| 5.10 | 10 | Re-equilibrate |
| 7.00 | 10 | End of Run |
Table 3: MS/MS Transition Parameters (ESI Positive)
| Compound | Precursor ( | Product ( | Dwell (ms) | CE (V) |
| (R)-trans-Atracurium | 464.6 ( | 358.2 | 50 | 25 |
| (R)-trans-Atracurium-d4 | 466.6 ( | 362.2 | 50 | 25 |
| Laudanosine (Monitor) | 358.2 ( | 206.1 | 20 | 30 |
Note: The Laudanosine transition is monitored to verify sample integrity. If this peak is high in t=0 samples, improper handling occurred.
Workflow Visualization
Figure 2: Analytical workflow emphasizing the acidification step to prevent degradation.
Validation & Troubleshooting
Specificity & Isomer Separation
Atracurium contains 10 isomers.[3] The "trans-trans" and "cis-trans" isomers typically elute before the "cis-cis" (Cisatracurium) on C18 columns.
-
Validation Step: Inject a mixture of Cisatracurium Besylate and (R)-trans-Atracurium Besylate. Ensure resolution (
) > 1.5. If co-elution occurs, switch to a Phenyl-Hexyl column or lower the gradient slope.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Weighted (
) linear regression. -
Carryover: Bis-quaternary amines stick to glass and steel. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid .
Stability (The "Self-Validating" Component)
To ensure the method is valid, perform a Bench-Top Stability Test :
-
Prepare QC Low samples.
-
Leave at room temperature for 0, 1, 2, and 4 hours.
-
Analyze immediately.
-
Acceptance: Deviation < 15%. If >15%, the degradation to Laudanosine is occurring, and the "Ice-Cold" handling protocol must be strictly enforced.
References
- United States Pharmacopeia (USP).Atracurium Besylate Monograph. USP-NF.
-
Nehmer, U. (2012).[4] "Simultaneous determination of atracurium besylate and its major decomposition products and related impurities by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.
-
Zhang, H., et al. (1998).[4] "Simultaneous detection of cisatracurium, its degradation products and propofol using positive ion detection followed by negative ion detection in a single LC/MS run." Journal of Pharmaceutical and Biomedical Analysis.
-
Avram, P., et al. (2007). "Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap." Rapid Communications in Mass Spectrometry.
-
BenchChem. "A Comparative Guide to Chiral Separation Techniques for Atracurium Isomers." (Overview of isomer separation strategies).
Sources
Application Note: Quantification of Atracurium Isomers in Biological Matrices using (R)-trans-Atracurium Besylate-d4 as Internal Standard
Abstract
This application note details a robust LC-MS/MS protocol for the quantification of Atracurium isomers (specifically targeting the trans configurations and Cisatracurium) in human plasma. The method utilizes (R)-trans-Atracurium Besylate-d4 as a Stable Isotope Labeled (SIL) Internal Standard (IS). Given the inherent instability of Atracurium due to Hofmann elimination, this guide emphasizes critical sample stabilization techniques, extraction protocols, and mass spectrometric parameters required to achieve high precision and accuracy (E-E-A-T).
Introduction
Atracurium Besylate is a complex mixture of ten stereoisomers, utilized as a non-depolarizing neuromuscular blocker. Its pharmacological activity and degradation kinetics vary significantly between isomers. Cisatracurium (1R-cis, 1'R-cis) is the most potent isomer, while the trans isomers (cis-trans, trans-trans) exhibit different clearance rates.
The quantification of these isomers is complicated by Hofmann elimination , a spontaneous, non-enzymatic degradation pathway dependent on pH and temperature, converting Atracurium to Laudanosine and a monoacrylate metabolite.
Role of (R)-trans-Atracurium Besylate-d4
Using (R)-trans-Atracurium Besylate-d4 provides a distinct advantage over structural analogues (e.g., Verapamil) or non-specific IS candidates.
-
Compensation for Matrix Effects: As a deuterated isomer, it exhibits near-identical ionization efficiency and elution behavior to the trans analytes (and close elution to cis forms), correcting for ion suppression.
-
Degradation Tracking: Crucially, the d4-IS undergoes Hofmann elimination at a rate similar to the analyte. If degradation occurs during sample processing, the IS ratio remains constant, preserving quantitative accuracy.
Chemical & Physical Properties[1][2]
| Property | Analyte: (R)-trans-Atracurium | Internal Standard: (R)-trans-Atracurium-d4 |
| CAS Number | 96946-46-2 (Unlabeled) | N/A (Labeled variant) |
| Molecular Formula | C65H82N2O18S2 (Salt) | C65H78D4N2O18S2 (Salt) |
| Precursor Ion (M2+) | m/z 464.3 | m/z 466.3 (Assuming d4) |
| Storage | -20°C (Desiccated) | -20°C (Desiccated) |
| Solubility | Acetonitrile, Methanol, Water | Acetonitrile, Methanol, Water |
| Stability | pH < 4.0 (Stable); pH 7.4 (Degrades) | pH < 4.0 (Stable); pH 7.4 (Degrades) |
Critical Mechanistic Insight: Hofmann Elimination
The validity of this protocol rests on preventing the conversion of Atracurium to Laudanosine ex vivo.
Caption: Mechanism of Hofmann elimination and the critical control points required for sample stability.
Experimental Protocol
Reagents and Materials[4][5][9]
-
Analyte: Atracurium Besylate (Reference Standard).
-
Internal Standard: (R)-trans-Atracurium Besylate-d4 (10 µg/mL in acidified Methanol).
-
Stabilizer: 0.5 M Sulfuric Acid (H₂SO₄) or 10% Formic Acid.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Collection & Stabilization (Critical Step)
Standard heparin/EDTA tubes are insufficient due to physiological pH.
-
Preparation: Pre-fill collection tubes with 20 µL of 0.5 M H₂SO₄ per 1 mL of intended blood volume.
-
Collection: Draw blood directly into the acidified tube.
-
Mixing: Invert gently 5 times to mix acid.
-
Centrifugation: Centrifuge immediately at 4°C (2000 x g, 10 min).
-
Storage: Separate plasma and store at -80°C .
Extraction Procedure (Protein Precipitation)
This method uses Protein Precipitation (PPT) to minimize processing time and degradation.
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Transfer 100 µL of acidified plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of (R)-trans-Atracurium Besylate-d4 working solution (500 ng/mL). Vortex for 10 sec.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Vortex vigorously for 30 sec.
-
Centrifuge: Spin at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer supernatant to an LC vial containing a glass insert.
-
Dilution (Optional): If peak shape is poor, dilute 1:1 with Mobile Phase A.
LC-MS/MS Conditions
Chromatographic Parameters
To separate isomers (if required) or elute as a single peak:
-
Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm) or equivalent.
-
Note: For chiral separation of specific isomers, use a Cellulose-3 or CDMPC chiral column [1].
-
-
Temperature: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 9.0 | 10 (Re-equilibration) |
Mass Spectrometry Parameters (ESI+)
Atracurium is a bis-quaternary amine, predominantly forming the dication [M]²⁺ .
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for dication survival).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| Atracurium | 464.3 ([M]²⁺) | 358.2 (Laudanosine⁺) | 20-25 | Quantifier |
| Atracurium | 464.3 ([M]²⁺) | 180.1 | 35 | Qualifier |
| (R)-trans-Atracurium-d4 | 466.3 ([M+4]²⁺) | 362.2 (Laudanosine-d4⁺)* | 20-25 | IS Quantifier |
*Note: The product ion for the IS depends on the position of the deuterium label. Verify the Certificate of Analysis. If d4 is on the bridge, the fragment may be m/z 358.2 (unlabeled). If d4 is on the isoquinoline ring, it will be m/z 362.2.
Method Validation & Troubleshooting
Linearity and Range[4]
-
Range: 5.0 ng/mL to 2000 ng/mL.
-
Curve Fit: Weighted (1/x²) linear regression.
Workflow Diagram
Caption: Step-by-step bioanalytical workflow for Atracurium quantification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Degradation during thaw | Thaw on ice; ensure samples were acidified at collection. |
| Peak Tailing | Interaction with silanols | Increase buffer concentration (20mM Amm. Formate) or lower pH. |
| IS Signal Drift | Matrix Effect | Dilute supernatant 1:2 with water before injection to reduce matrix load. |
| Laudanosine Interference | In-source fragmentation | Lower the Cone Voltage/Fragmentor voltage to prevent premature breakage of the dication. |
References
-
PubMed. (2004). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by LC-MS/MS. Retrieved from [Link]
Sources
Sample preparation protocols for (R)-trans-Atracurium Besylate-d4 in plasma
Application Note: Precision Sample Preparation for (R)-trans-Atracurium Besylate-d4 in Plasma
Executive Summary & Scientific Rationale
The quantification of (R)-trans-Atracurium Besylate-d4 (and its non-deuterated analogs) in biological matrices presents a unique bioanalytical challenge due to the molecule's inherent chemical instability. Unlike most drugs that require enzymatic stabilization, Atracurium and its isomers undergo Hofmann elimination —a non-enzymatic, pH- and temperature-dependent degradation pathway that converts the quaternary ammonium scaffold into laudanosine and a monoacrylate metabolite [1, 2].
This degradation occurs spontaneously at physiological pH (7.4) and temperature (37°C).[1][2] Therefore, standard plasma collection protocols will result in massive analyte loss before the sample even reaches the freezer.
The Core Directive of this Protocol: To successfully quantify (R)-trans-Atracurium Besylate-d4, the sample preparation workflow must immediately arrest Hofmann elimination by essentially "freezing" the chemical environment via two mechanisms:
-
Thermal Inhibition: Maintaining samples at 4°C.
-
Chemical Inhibition: Acidifying the plasma matrix to pH < 4.0 immediately post-harvest [3].
Mechanism of Instability: The "Hofmann Trap"
Understanding the degradation pathway is essential for troubleshooting. Hofmann elimination is base-catalyzed.[2][3][4][5] As plasma pH rises (or remains neutral), the degradation accelerates. Simultaneously, plasma esterases attack the ester linkages.
-
Hofmann Elimination: pH > 7.0 + Heat
Rapid degradation to Laudanosine. -
Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[1][4][5][6][7]
-
The Solution: Acidification inhibits both pathways. It protonates the reactive sites slowing Hofmann elimination and denatures the esterases preventing hydrolysis [4].
Figure 1: The Hofmann Elimination pathway. Acidification is the critical control point to prevent spontaneous degradation into Laudanosine.
Reagents and Materials
-
Analyte: (R)-trans-Atracurium Besylate-d4 (ensure CoA purity >98%).
-
Stabilizing Agent: 2.0 M Sulfuric Acid (H₂SO₄) or 5% Formic Acid.
-
Note: Sulfuric acid is often preferred for its robustness in buffering plasma capacity [3].
-
-
Extraction Solvent: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.
-
Collection Tubes: Pre-chilled K2EDTA or Heparin tubes.
Protocol: Sample Collection & Stabilization (The "Golden Hour")
This is the most critical step. Errors here cannot be corrected by downstream extraction.
Step 1: Preparation of Acidified Collection Tubes
-
Prepare 1.5 mL Eppendorf tubes containing 25 µL of 2.0 M H₂SO₄ per 1 mL of intended plasma volume.
-
Keep these tubes on wet ice (4°C).
Step 2: Blood Draw & Separation
-
Collect blood into pre-chilled vacutainers (EDTA or Heparin).
-
Immediately invert gently and place in an ice-water bath. Do not allow to sit at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C .
Step 3: Acidification (Time Critical)
-
Harvest the plasma supernatant immediately after centrifugation.
-
Transfer the plasma into the pre-prepared tubes containing the acid.
-
Vortex immediately for 10 seconds to ensure uniform pH distribution.
-
Target pH: 3.0 – 3.5. Verify a dummy sample with pH paper to ensure the acid volume is sufficient for the specific plasma lot.
-
-
Flash freeze on dry ice and store at -80°C.
Protocol: Sample Extraction (Protein Precipitation)
While Liquid-Liquid Extraction (LLE) using Dichloromethane is historically used for high cleanliness [5], Protein Precipitation (PPT) is recommended for modern high-throughput LC-MS/MS due to speed and reduced solvent toxicity, provided the acidification is maintained.
Workflow:
-
Thaw: Thaw acidified plasma samples in an ice bath (4°C). Never thaw at room temperature.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of IS working solution (e.g., non-deuterated Atracurium or Vecuronium if d4 is the analyte).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Why Formic Acid? Maintains the acidic environment during protein crash, preventing degradation during the spin.
-
-
Vortex: Vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C .
-
Dilution (Optional): If the upper limit of quantification (ULOQ) is high, dilute the supernatant 1:1 with 0.1% Formic Acid in water to improve peak shape.
-
Transfer: Transfer supernatant to a cooled autosampler (4°C).
LC-MS/MS Analytical Conditions
The chromatography must separate the parent (R)-trans-Atracurium from its breakdown product, Laudanosine, and the monoacrylate.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm | Retains quaternary amines while allowing fast elution. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Low pH buffers the analyte, stabilizing it during the run. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 0.4 - 0.6 mL/min | High flow for rapid analysis. |
| Gradient | 5% B to 90% B over 3.0 min | Steep gradient to elute the highly polar quaternary amine. |
| Ionization | ESI Positive (+) | Quaternary ammonium is permanently charged, yielding high sensitivity. |
| Transitions | Monitor Parent | Specific MRM transitions required for d4 analog. |
Quality Control & Validation Criteria
To ensure the protocol is "self-validating" (Trustworthiness), you must prove stability during the run.
-
Benchtop Stability: Assess stability of the acidified plasma at 4°C for the duration of the extraction (e.g., 4 hours).
-
Freeze-Thaw Stability: 3 cycles at -80°C. Note: Un-acidified samples will fail this test immediately.
-
Autosampler Stability: Re-inject QC samples after 24 hours in the cooled autosampler (4°C) to verify no degradation occurred post-extraction.
Visual Workflow Summary
Figure 2: The "Cold & Acidic" Chain of Custody. Any break in the temperature or pH control will lead to analytical failure.
References
-
Stiller, R. L., et al. "In vitro degradation of atracurium in human plasma."[8] British Journal of Anaesthesia, 1985.
-
BenchChem. "The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation." BenchChem Technical Notes, 2025.
- Peeters, P. A., et al. "Analysis of atracurium and its metabolites in biological fluids." Journal of Chromatography B, 1986.
-
Medsafe. "Atracurium Besylate Data Sheet." New Zealand Medicines and Medical Devices Safety Authority, 2024.
-
Thermo Fisher Scientific. "Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS."[9] Application Note 571.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Atracurium [ld99.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Solid Phase Extraction (SPE) of Deuterated Atracurium from Biological Matrices
Executive Summary
This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation of Atracurium and its deuterated internal standards (IS) from human plasma.
The Core Challenge: Atracurium presents a unique bioanalytical paradox. It is a bis-quaternary ammonium compound (permanently charged, highly polar) requiring cation exchange for retention. However, it is chemically unstable at physiological pH and temperature, degrading via Hofmann elimination into Laudanosine and monoacrylate.
The Solution: This method utilizes Mixed-Mode Weak Cation Exchange (WCX) . Unlike Strong Cation Exchange (SCX), which often requires high pH or high ionic strength for elution (conditions that degrade Atracurium), WCX allows for elution using acidic organic solvents . This mechanism simultaneously releases the analyte and stabilizes it against degradation, ensuring high recovery and scientific integrity.
Physicochemical Context & Stability Mechanisms[1]
The Instability Factor (Hofmann Elimination)
Atracurium undergoes spontaneous non-enzymatic degradation dependent on pH and temperature.[1]
-
Physiological pH (7.4): Rapid degradation (
min at 37°C). -
Acidic pH (< 4.0): The Hofmann elimination is effectively halted.
The Ionic Factor
Atracurium contains two quaternary ammonium groups. It acts as a strong cation regardless of pH.
-
Implication for SPE: Reversed-phase (C18) retention is poor due to high polarity and charge. Ion-exchange is required.[2][3]
Visualization: Degradation & Stabilization Logic
Figure 1: The degradation pathway of Atracurium and the critical role of acidification in sample handling.
Sample Collection & Pre-Treatment (Critical)[5]
Expert Insight: The success of this assay is determined at the bedside, not the bench. Standard EDTA tubes are insufficient without immediate acidification.
-
Collection: Draw whole blood into pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibition) or EDTA.
-
Stabilization (Immediate):
-
Add 50% Formic Acid (10 µL per 1 mL blood) or Sodium Bisulfate immediately upon collection to lower pH to ~3.0.
-
Why? This halts Hofmann elimination instantly [1].
-
-
Processing: Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.
-
Internal Standard Spiking:
-
Add Atracurium-d6 IS to the plasma before any further manipulation.
-
Why? The deuterated IS will compensate for any degradation that occurs during the extraction process, as it mimics the parent compound's instability profile [2].
-
SPE Protocol: Mixed-Mode Weak Cation Exchange (WCX)
Sorbent Selection: Polymeric Mixed-Mode WCX (e.g., Oasis WCX, Strata-X-CW). Mechanism:
-
Retention: Ionic interaction between the carboxyl group of the sorbent (
) and the quaternary amine of Atracurium ( ) at neutral pH. -
Elution: Acidification protonates the sorbent (
), breaking the ionic bond and releasing the positively charged Atracurium.
Step-by-Step Methodology
| Step | Solvent / Reagent | Volume | Mechanism / Rationale |
| 1.[4] Condition | Methanol | 1 mL | Solvates the polymeric sorbent chains. |
| 2. Equilibrate | 20 mM Ammonium Acetate (pH 7.0) | 1 mL | Ionizes the sorbent surface ( |
| 3. Load | Acidified Plasma + Buffer* | 1 mL | Pre-mix plasma 1:1 with Ammonium Acetate (pH 7) to bring sample pH to ~6-7 for binding. |
| 4. Wash 1 | 20 mM Ammonium Acetate (pH 7.0) | 1 mL | Removes proteins, salts, and hydrophilic interferences. |
| 5. Wash 2 | 100% Methanol | 1 mL | Removes hydrophobic interferences (phospholipids). Atracurium stays bound via strong ionic interaction. |
| 6. Elute | 5% Formic Acid in Methanol | 2 x 500 µL | Crucial Step: Acid protonates the sorbent, neutralizing the surface charge and releasing the drug into a stable acidic environment. |
| 7. Post-Tx | Evaporate & Reconstitute | -- | Evaporate under |
Workflow Visualization
Figure 2: The Mixed-Mode WCX extraction workflow designed for quaternary amines.
LC-MS/MS Conditions
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Mobile Phases:
-
A: 0.1% Formic Acid in Water (Maintains pH < 3).
-
B: 0.1% Formic Acid in Acetonitrile. Gradient:
-
0-1 min: 5% B (Desalting)
-
1-5 min: 5%
60% B -
5-6 min: 95% B (Wash) Detection: Positive Electrospray Ionization (ESI+). MRM Transitions:
-
Atracurium:
(Quantifier) -
Laudanosine:
(Monitor for degradation) -
Atracurium-d6 (IS):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH too low during loading. | Ensure the mixture of Acidified Plasma + Loading Buffer reaches pH > 5.0. The WCX sorbent requires ionization ( |
| Peak Tailing | Residual silanol interactions. | Use a column with high carbon load or add 5mM Ammonium Formate to the mobile phase. |
| High Laudanosine | In-vitro degradation.[5][6] | Verify blood collection tubes were chilled and acidified immediately. Check freeze-thaw cycles. |
| IS Variation | Matrix effects. | Deuterated IS may elute slightly earlier than the analyte.[7][8] Ensure the gradient is shallow enough so they co-elute in the same suppression zone [3]. |
References
-
Pehourcq, F., et al. (1998). "Stability of atracurium in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Application Guide.
-
Sigma-Aldrich (Merck). (2025). "Supelco Guide to Solid Phase Extraction: Ion Exchange Mechanisms." Technical Bulletin.
-
Zhang, H., et al. (2014). "Matrix effects in LC-MS/MS: The role of deuterated internal standards." Clinical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro degradation of atracurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. resolvemass.ca [resolvemass.ca]
Application Note: High-Performance Liquid Chromatographic Separation of Atracurium Isomers Using a Deuterated Internal Standard
A Robust, Stability-Indicating Method for Accurate Quantification in Pharmaceutical Development
Abstract
Atracurium besylate, a critical non-depolarizing neuromuscular blocking agent, is a complex mixture of ten stereoisomers.[1] Due to significant variations in the pharmacological activity and stability of these isomers, regulatory bodies and quality control processes demand precise separation and quantification. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation of atracurium's primary geometric isomers—cis-cis, cis-trans, and trans-trans—and their accurate quantification using a deuterated (d4) internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating variability from sample preparation and matrix effects, ensuring the highest level of data integrity.[2][3][4] The protocol herein is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for quality control, stability studies, and pharmacokinetic analysis.
Introduction: The Analytical Challenge of Atracurium
Atracurium besylate's therapeutic action is primarily attributed to a specific subset of its isomers, with cisatracurium (the 1R-cis, 1'R-cis isomer) being significantly more potent and possessing a more favorable safety profile than the others. The drug's inherent instability, undergoing both Hofmann elimination and ester hydrolysis at physiological pH and elevated temperatures, further complicates its analysis.[5][6] A robust analytical method must therefore not only resolve the key isomers but also separate them from potential degradation products to be considered "stability-indicating."
The United States Pharmacopeia (USP) specifies acceptable ranges for the cis-cis, cis-trans, and trans-trans isomers, underscoring the necessity of precise quantification.[7] Traditional HPLC methods can be susceptible to variations in extraction efficiency, injection volume, and instrument response. The incorporation of a deuterated internal standard, which co-elutes with the analyte and behaves almost identically during sample processing and analysis, is the gold standard for correcting these potential errors and ensuring analytical precision and accuracy.[2][3][4][8] This note provides a comprehensive protocol grounded in established chromatographic principles for achieving this goal.
Experimental Workflow and Causality
The overall analytical process is designed to ensure reproducibility and accuracy. Each step, from sample preparation to data analysis, is optimized for the unique chemical properties of atracurium.
Caption: High-level workflow for the quantification of atracurium isomers.
Rationale for Methodological Choices
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC on a C18 stationary phase is the technique of choice due to its proven ability to separate molecules based on hydrophobicity.[9][10] The structural differences between the atracurium isomers impart subtle differences in their interaction with the nonpolar stationary phase, allowing for their resolution.
-
Acidified Mobile Phase: Atracurium is most stable at an acidic pH (typically 3.0-3.5).[10] The use of a buffer in this range, such as potassium phosphate, is critical to prevent on-column degradation via Hofmann elimination during the analytical run.[6]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent (e.g., acetonitrile/methanol) is increased over time, is employed to ensure adequate separation of the isomers while also eluting any more strongly retained degradation products in a reasonable timeframe.[7]
-
UV Detection at 280 nm: The benzylisoquinoline structure of atracurium provides a strong chromophore, making UV detection at 280 nm a sensitive and reliable method for quantification.[1][11]
-
Deuterated (d4) Internal Standard: A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass. While this mass difference is critical for mass spectrometry, in UV-based HPLC, its near-identical retention time and chemical behavior are key. It is added at a fixed concentration to all samples and standards at the beginning of the preparation process. Any loss of analyte during sample handling or injection variability will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to superior accuracy and precision.[4]
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Atracurium Besylate Reference Standard | USP Grade, >98% Purity | Sigma-Aldrich, USP |
| Atracurium Besylate-d4 (Deuterated) | Isotopic Purity >98% | Alsachim, Toronto Research Chemicals |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, VWR |
| Monobasic Potassium Phosphate | ACS Grade or higher | Sigma-Aldrich |
| Phosphoric Acid | 85%, ACS Grade | Sigma-Aldrich |
| Water | HPLC Grade / Type I | Millipore Milli-Q System |
| HPLC Vials and Caps | 2 mL, Amber Glass | Agilent, Waters |
Detailed Protocols
Preparation of Mobile Phase and Diluent
-
Buffer Preparation (pH 3.1):
-
Mobile Phase A:
-
Combine Acetonitrile, Methanol, and Buffer in a ratio of 20:5:75 (v/v/v). Degas thoroughly.[7]
-
-
Mobile Phase B:
-
Combine Acetonitrile, Methanol, and Buffer in a ratio of 20:30:50 (v/v/v). Degas thoroughly.[7]
-
-
Sample Diluent:
-
Use Mobile Phase A as the sample diluent to ensure sample stability and compatibility with the initial chromatographic conditions.
-
Preparation of Standard and Internal Standard Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 5 mg of Atracurium Besylate-d4 and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Sample Diluent. Sonicate for 5 minutes if necessary. This solution should be stored protected from light at 2-8°C.
-
-
Atracurium Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of USP Atracurium Besylate Reference Standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Sample Diluent.[7]
-
-
Working Internal Standard (IS) Solution (10 µg/mL):
-
Pipette 5 mL of the 100 µg/mL IS Stock Solution into a 50 mL volumetric flask and dilute to volume with Sample Diluent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Atracurium Stock Solution to prepare calibration standards ranging from 1.0 to 100 µg/mL.
-
For each calibration standard, transfer 900 µL into an HPLC vial and add 100 µL of the Working IS Solution (10 µg/mL). This results in a final IS concentration of 1 µg/mL in each vial.
-
Sample Preparation
-
For Drug Product (e.g., Injection):
-
Dilute the atracurium besylate injection with Sample Diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Transfer 900 µL of the diluted sample into an HPLC vial.
-
Add 100 µL of the Working IS Solution (10 µg/mL) and vortex to mix.
-
HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Wavelength | 280 nm[7] |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing) |
| Column Temp. | 35°C |
| Flow Rate | 1.0 mL/min[9] |
| Injection Vol. | 10 µL |
| Mobile Phase | A: ACN:MeOH:Buffer (20:5:75) B: ACN:MeOH:Buffer (20:30:50) |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 25.0 | |
| 25.1 | |
| 35.0 |
Data Analysis and Expected Results
Upon analysis, a chromatogram showing the separation of the three main geometric isomers and the d4-internal standard is expected. The typical elution order on a reversed-phase column is trans-trans, followed by cis-trans, and finally the cis-cis isomer. The d4-internal standard will co-elute or elute very closely with the corresponding unlabeled isomers.
Table of Expected Chromatographic Parameters:
| Compound | Expected Retention Time (min) | Resolution (Rs) | USP Tailing (Tf) |
| trans-trans isomer | ~12.5 | > 2.0 (from cis-trans) | < 1.5 |
| cis-trans isomer | ~14.0 | > 2.0 (from cis-cis) | < 1.5 |
| cis-cis isomer | ~16.5 | - | < 1.5 |
| Atracurium-d4 (IS) | ~16.5 | - | < 1.5 |
Quantification
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of each isomer to the peak area of the d4-internal standard.
-
Linear Regression: Plot the peak area ratio (y-axis) against the concentration of the isomer (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is considered acceptable.
-
Sample Quantification: Calculate the peak area ratio for each isomer in the unknown samples. Use the regression equation to determine the concentration of each isomer in the sample.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including degradants. This is confirmed by the baseline resolution of all isomer peaks from each other and from known degradation products like laudanosine.
-
Linearity: Demonstrated by the high correlation coefficient (r² > 0.995) of the calibration curve across the specified range.
-
Accuracy: Assessed by performing recovery studies on spiked samples at multiple concentration levels. The use of a d4-IS significantly enhances accuracy by correcting for sample preparation losses.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be below 2%.
-
Robustness: The method should be tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition to ensure it remains reliable under minor variations.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded HPLC method for the separation and quantification of atracurium besylate isomers. The strategic use of a deuterated (d4) internal standard is a critical component, ensuring the highest level of accuracy and precision by correcting for analytical variability. This protocol is suitable for rigorous quality control, stability testing, and research applications in the pharmaceutical industry, providing trustworthy data for critical decision-making in drug development and manufacturing.
References
-
Ndorbor, T., et al. (2013). Chromatographic and Molecular Simulation Study on the Chiral Recognition of Atracurium Besylate Positional Isomers on Cellulose Tri-3, 5 Dimethylphenycarbamate (CDMPC) Column and its Recognition Mechanism. Longdom Publishing S.L. Available from: [Link]
-
Nessiem, M. A., et al. (2024). Comparative study for chiral separation of Atracurium besylate isomers: Eco-friendly HPLC using Lux Cellulose-3 chiral column, and TLC-Densitomerty approaches. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2013). Chromatographic and Molecular Simulation Study on the ChiralRecognition of Atracurium Besylate Positional Isomers on Cellulose Tri-3, 5 Dimethylphenycarbamate (CDMPC) Column and its Recognition Mechanism. Available from: [Link]
- Google Patents. (2008). (1r,1'r)-atracurium salts separation process.
-
Roche, M., et al. (2023). Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study. MDPI. Available from: [Link]
-
Zhang, Y., & Stewart, J. T. (1998). HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
USP. (2025). Atracurium Besylate - Definition, Identification, Assay - USP 2025. Available from: [Link]
-
Roche, M., et al. (2023). Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products. PubMed. Available from: [Link]
-
USP. Atracurium Besylate Injection. Available from: [Link]
-
ResearchGate. (2023). Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products. Available from: [Link]
-
MDPI. (2023). Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products. Available from: [Link]
-
Pharmaffiliates. Atracurium Besylate-Impurities. Available from: [Link]
-
ResearchGate. (2025). Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection. Available from: [Link]
-
Semantic Scholar. (1988). Separation of cis-cis, cis-trans and trans-trans isomers of (±)-atracurium besylate and cis and trans isomers of its major quaternary decomposition products and related impurity by reversed-phase high-performance liquid chromatography. Available from: [Link]
-
ResearchGate. (2001). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. Available from: [Link]
-
Standaert, F. G., et al. (1986). In Vitro Degradation of Atracurium in Human Plasma. Anesthesia & Analgesia. Available from: [Link]
-
El-Yazbi, F. A., et al. (2014). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Semantic Scholar. Available from: [Link]
-
Russell, W. J., & Meyer-Witting, M. (1990). The stability of atracurium in clinical practice. Anaesthesia and Intensive Care. Available from: [Link]
-
Basavaiah, K., & Nagegowda, P. (2004). Simple and selective spectrophotometric determination of atracurium besylate in pharmaceutical formulations using acidic dyes. TSI Journals. Available from: [Link]
-
Nigrovic, V., et al. (1988). The pharmacokinetics of atracurium isomers in vitro and in humans. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
Ojemaye, M. O., & Olasupo, O. J. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available from: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro degradation of atracurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atracurium Besylate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. WO2008117271A1 - (1r,1'r)-atracurium salts separation process - Google Patents [patents.google.com]
- 11. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Sensitivity Quantitation of (R)-trans-Atracurium in Human Plasma via Chiral LC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, regulatory-compliant methodology for the quantitation of (R)-trans-Atracurium in biological fluids, utilizing (R)-trans-Atracurium Besylate-d4 as the Internal Standard (IS).
Executive Summary & Scientific Rationale
The quantitation of Atracurium isomers presents a unique bioanalytical challenge due to two critical factors: stereochemical complexity and chemical instability . Atracurium besylate is a mixture of ten stereoisomers. While cisatracurium (1R-cis, 1'R-cis) is often the primary pharmacological interest, the (R)-trans isomers (cis-trans and trans-trans configurations) possess distinct pharmacokinetic profiles and clearance pathways.
The "Killer" Variable: Hofmann Elimination
Unlike typical small molecules, Atracurium degrades spontaneously in plasma via Hofmann elimination (pH- and temperature-dependent) to form Laudanosine and a monoacrylate byproduct.[1] This reaction occurs rapidly at physiological pH (7.4) and temperature (37°C).
Core Directive: The validity of this assay rests entirely on the Sample Stabilization Protocol . Without immediate acidification at the point of collection, quantitative data will reflect ex vivo degradation rather than in vivo circulating concentrations.
Chemical & Reagent Specifications
| Component | Detail | Notes |
| Target Analyte | (R)-trans-Atracurium | Quantified as the di-cation species. |
| Internal Standard | (R)-trans-Atracurium-d4 | Deuterated analog (typically d4 on the methoxy groups or linker). |
| Salt Form | Besylate | Dissociates in solution; MS detects the quaternary ammonium cation. |
| Critical Reagent | 0.5M Sulfuric Acid (H₂SO₄) | Required for plasma acidification (Target pH < 3.5). |
| Matrix | Human Plasma (K₂EDTA) | Acidified immediately post-harvest. |
Sample Collection & Stabilization Protocol (The "Cold-Acid" Chain)
Causality: Lowering pH inhibits the base-catalyzed Hofmann elimination. Lowering temperature slows the kinetics of both Hofmann elimination and ester hydrolysis.
Workflow Diagram: Sample Stabilization
The following logic gate ensures sample integrity from the bedside/benchside to the freezer.
Caption: Critical "Cold-Acid" stabilization workflow to prevent Hofmann elimination during sample processing.
Experimental Methodology
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Atracurium to minimize matrix effects and remove excess acid that might damage the LC column.
-
Thaw: Thaw acidified plasma samples in an ice bath (wet ice).
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of (R)-trans-Atracurium-d4 working solution (500 ng/mL in acidified water). Vortex.
-
Extraction: Add 1.5 mL Dichloromethane (DCM) .
-
Why DCM? Atracurium is a large cation but pairs well with lipophilic counter-ions in DCM.
-
-
Agitation: Shake for 10 minutes; Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the organic (lower) layer to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20) .
LC-MS/MS Conditions
To specifically quantify the (R)-trans isomer and separate it from the abundant cisatracurium (cis-cis) and other isomers, a column with chiral recognition or high-efficiency stereoselectivity is required.
-
LC System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).
-
Column: Phenomenex Lux Cellulose-3 (150 x 2.0 mm, 3 µm) OR Chiralpak CBH .
-
Alternative: A high-efficiency C18 (e.g., Acquity BEH C18) can separate the three main isomer groups (cis-cis, cis-trans, trans-trans) but may not resolve enantiomers within those groups. For "(R)-trans" specificity, Cellulose-based phases are superior [1].
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0.0 min: 15% B
-
5.0 min: 45% B
-
5.1 min: 90% B (Wash)
-
7.0 min: 15% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Parameters
Atracurium is a bis-quaternary ammonium compound. In ESI+, the doubly charged ion
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Quaternary amines are pre-charged. |
| Mode | MRM | High selectivity. |
| Analyte Precursor | m/z 464.3 ( | Doubly charged parent ion. |
| Analyte Product | m/z 358.2 | Characteristic isoquinoline fragment. |
| IS Precursor (d4) | m/z 466.3 ( | Mass shift of +4 Da total, divided by z=2 (+2 m/z). |
| IS Product (d4) | m/z 360.2 | Corresponding deuterated fragment. |
| Cone Voltage | 30 V | Optimized for doubly charged transmission. |
| Collision Energy | 22 eV | Optimized for fragmentation to 358.2. |
Method Validation & Performance Logic
Specificity (Isomer Resolution)
The definition of "Specificity" here extends beyond matrix interference to isomeric interference .
-
Requirement: The method must demonstrate baseline separation (Resolution
) between (R)-trans-Atracurium and Cisatracurium (1R-cis, 1'R-cis). -
Validation: Inject a mixture of Atracurium Besylate (racemic/mixed) and identify the elution order. Typically, cis-cis elutes last on reverse-phase, but elution order may invert on chiral phases [2].
Stability Validation (The Stress Test)
Standard FDA/EMA stability protocols must be adapted for Hofmann elimination.
-
Benchtop Stability: Must be assessed in acidified plasma vs. non-acidified plasma .
-
Expectation: Non-acidified samples will fail within < 1 hour. Acidified samples should be stable for > 4 hours at 4°C.
-
-
Freeze-Thaw: Evaluate stability of the specific isomer. Isomerization is less likely than degradation, but must be checked.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (Required for washout phase PK).
-
Curve Fitting: Weighted (
) linear regression.
Troubleshooting & Analytical Logic
Diagram: Troubleshooting Low Recovery
Caption: Diagnostic logic for resolving low recovery issues in cationic drug extraction.
Key Insight: Quaternary ammoniums can adhere to glass surfaces (silanol groups). Use polypropylene consumables throughout. If peak tailing occurs, add 5 mM Ammonium Formate to the mobile phase to mask silanols on the column.
References
-
Zhang, H., et al. (1998).[2][3] HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- Nehmer, U. (1990). Simultaneous determination of atracurium besylate and its major decomposition products.
Sources
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (R)-trans-Atracurium Besylate-d4
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-trans-Atracurium Besylate-d4. This deuterated internal standard is critical for the accurate bioanalysis of atracurium and its isomers. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used in clinical settings.[1] It is a complex mixture of ten stereoisomers.[2] The quantification of specific isomers and their metabolites is crucial for pharmacokinetic and pharmacodynamic studies. (R)-trans-Atracurium Besylate is an impurity and enantiomer of cisatracurium, a potent neuromuscular blocking agent.[]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.[4] (R)-trans-Atracurium Besylate-d4 serves as an ideal internal standard for the bioanalysis of atracurium and its related compounds. Its near-identical physicochemical properties to the analyte ensure co-elution and similar ionization behavior, leading to high accuracy and precision.[4]
This application note provides a comprehensive, step-by-step protocol for the analysis of (R)-trans-Atracurium Besylate-d4, grounded in established scientific principles of bioanalytical method validation.
Chemical Properties
-
Compound: (R)-trans-Atracurium Besylate-d4
-
Analyte of Interest: (R)-trans-Atracurium Besylate
-
Molecular Formula (non-deuterated): C₆₅H₈₂N₂O₁₈S₂
-
Molecular Weight (non-deuterated): 1243.48 g/mol []
-
Monoisotopic Mass of Dication (non-deuterated): 928.5 Da
-
Charge State in ESI-MS: Primarily observed as a doubly charged ion [M]²⁺.[5]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Experimental workflow for the quantification of (R)-trans-Atracurium Besylate-d4.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological matrices like plasma or serum, which can interfere with the analysis.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the (R)-trans-Atracurium Besylate-d4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
The following HPLC conditions are designed to achieve optimal separation of the analyte from potential interferences. A reversed-phase C18 column is employed, which is suitable for the separation of moderately polar to nonpolar compounds like atracurium isomers.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for Choices:
-
C18 Column: Provides excellent retention and separation for the relatively hydrophobic atracurium molecule. The smaller particle size (1.8 µm) enhances chromatographic efficiency and resolution.
-
Formic Acid: Aids in the protonation of the analyte in the positive ion mode, leading to improved ionization efficiency and sensitivity in the mass spectrometer.
-
Gradient Elution: Necessary to effectively separate the analyte from endogenous matrix components and potential isomers, ensuring a clean baseline and accurate integration.
Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure the highest selectivity and sensitivity. The parameters provided below are a starting point and may require fine-tuning based on the specific instrument used.
Rationale for Parameter Selection:
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for pre-charged and polar molecules like atracurium.
-
Positive Ion Mode: Atracurium contains quaternary ammonium groups, which carry a permanent positive charge, making positive ion mode the logical choice for detection.
-
Doubly Charged Precursor Ion: Due to its structure with two quaternary ammonium centers, atracurium readily forms a doubly charged ion in the ESI source.[5] This is advantageous as it shifts the precursor ion to a lower m/z range, potentially reducing background noise.
-
MRM Transitions: The selection of precursor-to-product ion transitions is the cornerstone of quantitative mass spectrometry, providing a high degree of selectivity. The fragmentation of the atracurium dication leads to specific product ions.[5]
Table of Mass Spectrometry Parameters:
| Parameter | (R)-trans-Atracurium Besylate (Analyte) | (R)-trans-Atracurium Besylate-d4 (Internal Standard) |
| Precursor Ion (Q1) [M]²⁺ (m/z) | 464.3 | 466.3 |
| Product Ion (Q3) (m/z) | 358.2 | 358.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (CE) (eV) | Optimized (starting point: 25-35) | Optimized (starting point: 25-35) |
| Declustering Potential (DP) | Optimized | Optimized |
| Entrance Potential (EP) | Optimized | Optimized |
| Collision Cell Exit Potential (CXP) | Optimized | Optimized |
Note on Internal Standard Mass: The exact mass of the deuterated internal standard is dependent on the positions of the four deuterium atoms. For the purpose of this application note, it is assumed that the deuterium atoms are located on a part of the molecule that is retained in the most abundant product ion, resulting in a +4 Da shift in the precursor ion but not the product ion. The precursor ion for the d4-internal standard is therefore 466.3 m/z ([928.5 + 4]/2). The product ion remains the same as the non-deuterated analyte.
Collision Energy Optimization: The optimal collision energy (CE) is critical for maximizing the signal of the product ion. While a starting range of 25-35 eV is suggested, empirical optimization is highly recommended. This can be achieved by infusing a standard solution of the analyte and monitoring the product ion intensity while ramping the collision energy.[6][7]
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of (R)-trans-Atracurium Besylate-d4 using LC-MS/MS. The outlined parameters for sample preparation, chromatography, and mass spectrometry are designed to achieve high sensitivity, selectivity, and reproducibility. By understanding the rationale behind the experimental choices, researchers can confidently implement and adapt this method for their specific needs in drug development and bioanalysis.
References
-
Ferrara, S. D., Nalesso, A., Castagna, F., Montisci, M., Vogliardi, S., & Favretto, D. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid communications in mass spectrometry : RCM, 21(18), 2944–2950. [Link]
-
MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (2011). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical chemistry, 82(24), 10116–10124. [Link]
-
Sherwood, C. A., Boyd, K. L., & MacCoss, M. J. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Journal of proteome research, 10(1), 313–323. [Link]
-
Kuhlenbeck, D., & Rzeppa, S. (2004). Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids. Journal of mass spectrometry : JMS, 39(3), 263–271. [Link]
-
MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics (Oxford, England), 26(7), 966–968. [Link]
-
Sherwood, C. A., Eastham, A., Lee, L. W., & MacCoss, M. J. (2009). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. Journal of proteome research, 8(3), 1585–1594. [Link]
-
Kuhlenbeck, D., & Rzeppa, S. (2004). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. ResearchGate. [Link]
-
Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. [Link]
-
(R)-Trans-Atracurium Besylate | CAS No: 96946-46-2. Cleanchem. [Link]
-
Development of an MRM method. University of California, Riverside. [Link]
-
LC-MS/MS Analysis. NorthEast BioLab. [Link]
-
Atracurium besilate. Wikipedia. [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]
-
Atracurium Besylate-Impurities. Pharmaffiliates. [Link]
-
(R-trans, R-trans)-Atracurium Besylate. Pharmaffiliates. [Link]
-
Simplifying Correction of Doubly Charged Ion Interferences with Agilent ICP-MS MassHunter. Agilent. [Link]
-
How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Florence Research. [Link]
-
Atracurium-M/artifact (430) MS2. SpectraBase. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
The pharmacokinetics of atracurium isomers in vitro and in humans. PubMed. [Link]
- Preparation method of atracurium besilate intermediates.
-
Practical and Scalable Synthesis of Cisatracurium Besylate. ResearchGate. [Link]
-
Atracurium-Impurities. Pharmaffiliates. [Link]
- Process for the preparation and isolation of atracurium besylate.
Sources
- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of atracurium isomers in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Protein Precipitation Techniques for (R)-trans-Atracurium Besylate-d4 Analysis
Content Type: Detailed Application Note & Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals
Executive Summary & Technical Rationale
The analysis of (R)-trans-Atracurium Besylate-d4 (and its non-deuterated analogs) presents a unique bioanalytical challenge due to the molecule's inherent instability. Atracurium and its isomers undergo rapid non-enzymatic degradation via Hofmann elimination and ester hydrolysis.[1] This process is strictly pH- and temperature-dependent, leading to the formation of Laudanosine and a monoacrylate metabolite.
Standard protein precipitation (PPT) protocols using neutral organic solvents are insufficient for this analyte. Without strict pH control during the precipitation phase, significant ex vivo degradation occurs, compromising the accuracy of the internal standard (d4) response and the quantification of the target analyte.
This guide details an Acidified Protein Precipitation Strategy designed to freeze the Hofmann elimination equilibrium, ensuring the integrity of (R)-trans-Atracurium Besylate-d4 during sample processing.
The Mechanism of Instability
-
Hofmann Elimination: A base-catalyzed reaction where the quaternary ammonium compound degrades into a tertiary amine (Laudanosine) and an alkene. This reaction accelerates at physiological pH (7.4) and temperature (37°C).
-
Ester Hydrolysis: Catalyzed by non-specific plasma esterases, though this is secondary to Hofmann elimination in humans.[1][2]
-
Stabilization Logic: The reaction rate decreases logarithmically as pH drops. Maintaining a matrix pH between 3.0 and 3.5 is critical for analytical recovery.
Reagents and Materials
| Reagent | Grade/Specification | Function |
| (R)-trans-Atracurium Besylate-d4 | >98% Isotopic Purity | Internal Standard / Target Analyte |
| Acetonitrile (ACN) | LC-MS Grade | Precipitation Agent |
| Formic Acid (FA) | >98% Purity | Acidifier for PPT solvent |
| Sulfuric Acid (0.5 M) | Analytical Grade | Plasma Stabilization (Pre-analytical) |
| Ammonium Formate | LC-MS Grade | Buffer component |
| Human Plasma | K2-EDTA or Heparin | Matrix (Must be free of hemolysis) |
Pre-Analytical Stabilization (Critical Control Point)
Before protein precipitation can occur, the plasma sample itself must be stabilized immediately upon harvest. The d4 standard is equally susceptible to degradation as the native drug.
-
Blood Collection: Collect blood into pre-chilled tubes (wet ice bath).
-
Centrifugation: Centrifuge at 4°C (1500 x g for 10 min) to separate plasma.
-
Acidification: Immediately add 10 µL of 0.5 M Sulfuric Acid per 1 mL of plasma .
-
Target pH: 3.0 – 3.5.
-
Verification: Spot check pH with narrow-range indicator strips.
-
-
Storage: Store at -80°C until analysis.
Protocol: Acidified Protein Precipitation
This protocol utilizes 1% Formic Acid in Acetonitrile as the precipitating agent. The inclusion of acid in the organic solvent counteracts the buffering capacity of plasma proteins during the mixing phase, preventing localized pH spikes that could trigger degradation.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Precipitation Solvent: Mix 1 mL of Formic Acid with 99 mL of Acetonitrile. Store at 4°C.
-
Internal Standard Solution: Prepare (R)-trans-Atracurium Besylate-d4 at 100 ng/mL in acidified water (0.1% FA).
Step 2: Sample Thawing
-
Thaw acidified plasma samples on wet ice. Do not use a water bath.
Step 3: Internal Standard Addition
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube (or 96-well plate).
-
Add 10 µL of the (R)-trans-Atracurium Besylate-d4 IS solution.
-
Vortex gently for 5 seconds.
Step 4: Protein Precipitation
-
Add 200 µL (1:4 ratio) of Cold (4°C) 1% Formic Acid in Acetonitrile .
-
Note: The high ratio of organic solvent ensures high protein removal efficiency (>98%).
Step 5: Extraction
-
Vortex vigorously for 30 seconds .
-
Incubate on ice for 5 minutes to complete precipitation.
Step 6: Phase Separation
-
Centrifuge at 14,000 x g for 10 minutes at 4°C .
Step 7: Supernatant Transfer
-
Transfer 150 µL of the clear supernatant to a clean vial/plate.
-
Optional Dilution: If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in Water.
Experimental Workflow Diagram
The following diagram illustrates the critical path for handling (R)-trans-Atracurium Besylate-d4, highlighting the temperature and pH control points required to prevent Hofmann elimination.
Figure 1: Critical workflow for (R)-trans-Atracurium Besylate-d4 analysis, emphasizing pH acidification and cold-chain handling to prevent Hofmann elimination.
Validation & Quality Control
To ensure the protocol is "self-validating," the following parameters must be assessed.
A. Stability Assessment Table
Perform these tests during method validation to confirm the efficacy of the acidification.
| Stability Test | Condition | Acceptance Criteria |
| Benchtop Stability | 4 hours at 4°C (Acidified) | 90-110% Recovery |
| Freeze-Thaw | 3 Cycles (-80°C to 4°C) | 90-110% Recovery |
| Autosampler Stability | 24 hours at 4°C | < 5% Degradation to Laudanosine |
| Stock Solution | 4°C in Acidified Water | Stable for 1 week |
B. Troubleshooting Matrix Effects
If signal suppression is observed for the d4 isotope:
-
Switch Solvent: Use Methanol + 1% Formic Acid instead of ACN. Methanol sometimes yields cleaner extracts for quaternary amines.
-
Wash Step: If using phospholipids are interfering, consider a "Hybrid PPT" using a phospholipid removal plate (e.g., Ostro or HybridSPE) instead of simple centrifugation.
LC-MS/MS Considerations
While this note focuses on precipitation, the downstream analysis must be compatible.
-
Column: C18 or Phenyl-Hexyl (for better retention of the quaternary amine).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid high pH mobile phases (e.g., Ammonium Acetate/Hydroxide), as on-column degradation can occur during the run.
References
-
National Center for Biotechnology Information (NCBI). (2025). Atracurium Besylate - StatPearls. Retrieved from [Link]
-
Stiller, R. L., Cook, D. R., & Chakravorti, S. (1985).[3][4] In vitro degradation of atracurium in human plasma. British Journal of Anaesthesia, 57(11), 1085-1088.[4] Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
GlobalRPH. (2017). Atracurium - Dilution and Stability. Retrieved from [Link]
Sources
Chromatographic conditions for chiral separation of Atracurium-d4 isomers
Application Note: Chromatographic Strategies for the Chiral and Geometric Separation of Atracurium-d4 Isomers
Executive Summary & Scientific Rationale
Atracurium-d4 is the deuterated isotopolog of Atracurium Besylate, a non-depolarizing neuromuscular blocker. It serves as the critical Internal Standard (IS) for LC-MS/MS bioanalysis and pharmacokinetic studies.
The Stereochemical Challenge: Atracurium possesses four chiral centers (1R, 1'R usually, but synthetic mixtures vary), resulting in a theoretical 16 isomers.[1] However, due to the symmetry of the molecule, these collapse into 10 unique stereoisomers .[1] In solution, these isomers equilibrate into three distinct geometric diastereoisomer groups based on the configuration of the tetrahydroisoquinoline nitrogen bridge:
Why Separation Matters for the "d4" Isotope: While Atracurium-d4 is an internal standard, its isomeric ratio must mirror the analyte to ensure accurate compensation for matrix effects and ionization suppression. If the "d4" standard has a different isomeric profile than the drug, chromatographic misalignment can occur, leading to quantitation errors.
This guide details two distinct protocols:
-
Protocol A (Geometric): Separation of the three diastereomeric groups (cis-cis, cis-trans, trans-trans) using Achiral RP-HPLC.
-
Protocol B (Chiral): High-resolution resolution of specific enantiomers using Polysaccharide-based Chiral Stationary Phases (CSPs).
Stereochemical Hierarchy & Separation Strategy
The following diagram illustrates the stereochemical breakdown of Atracurium and the logical flow for selecting the correct chromatographic mode.
Figure 1: Stereochemical hierarchy of Atracurium-d4 and separation workflows.
Protocol A: Geometric Isomer Separation (LC-MS Compatible)
Objective: Isocratic separation of the three main diastereomer groups (cis-cis, cis-trans, trans-trans). Context: Standard USP methods use non-volatile phosphate buffers. For Atracurium-d4 (likely used in MS), we must substitute this with a volatile buffer system (Ammonium Formate) without losing resolution.
Chromatographic Conditions
| Parameter | Condition (LC-MS Compatible) | Condition (USP/QC Standard) |
| Column | C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18 or Waters XBridge BEH C18) | Same |
| Dimensions | 150 mm x 2.1 mm, 1.8 µm or 3.5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.1 with Formic Acid) | 50 mM KH₂PO₄ (pH 3.1) |
| Mobile Phase B | Acetonitrile : Methanol (75:25 v/v) | Acetonitrile : Methanol (75:25 v/v) |
| Elution Mode | Isocratic (approx. 70% A : 30% B) | Isocratic |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Temp | 25°C | 25°C |
| Detection | MS/MS (MRM) | UV @ 280 nm |
Step-by-Step Procedure:
-
Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 950 mL water. Adjust pH to 3.1 ± 0.05 using high-purity Formic Acid. Dilute to 1 L.
-
Equilibration: Flush column with 10 column volumes of Mobile Phase B to remove storage solvents, then equilibrate with operating mobile phase for 30 mins.
-
System Suitability: Inject the Atracurium-d4 standard.
-
Requirement: Resolution (
) between cis-cis and cis-trans must be > 1.5.[2]
-
-
Elution Order: The elution order is typically trans-trans (1st), cis-trans (2nd), and cis-cis (3rd).
Protocol B: High-Resolution Chiral Separation
Objective: To resolve the specific enantiomers within the geometric groups. Mechanism: This utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) selector.[6][7] The "d4" isotope effect is negligible in chiral recognition, so standard Atracurium conditions apply directly.
Chromatographic Conditions
| Parameter | Specification |
| Column | Lux Cellulose-1 or Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Potassium Hexafluorophosphate (KPF₆) (50:50 v/v) |
| pH Adjustment | Adjust aqueous component to pH 3.5 using H₃PO₄ |
| Flow Rate | 0.8 mL/min |
| Temperature | 35°C (Temperature is critical for chiral selectivity) |
| Detection | UV @ 280 nm (or MS if KPF₆ is replaced with volatile salt) |
Note on MS Compatibility for Protocol B: KPF₆ is a chaotropic salt that enhances chiral recognition but is not MS compatible. For LC-MS analysis of Atracurium-d4 enantiomers, replace KPF₆ with 20 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Formate (pH 4.0) . Note that changing the salt may alter the elution order; re-validation is required.
Workflow Logic (DOT Diagram)
Figure 2: Buffer selection logic for Chiral Separation based on detection mode.
Critical Technical Considerations
Isotope Effects
The deuterium substitution in Atracurium-d4 (typically on the pentamethylene bridge) increases the lipophilicity slightly but rarely affects retention time significantly in Reversed Phase LC. However, in Chiral LC , the slight change in bond length/vibration can occasionally cause partial separation between the d0 (analyte) and d4 (IS) peaks.
-
Recommendation: Ensure the integration window covers both d0 and d4 species if they partially resolve, or use the geometric method (Protocol A) where they co-elute perfectly.
Sample Stability
Atracurium is unstable at physiological pH and undergoes Hofmann elimination to form Laudanosine and a monoacrylate.
-
Control: Maintain all samples and mobile phases at pH 3.0–4.0 .
-
Temperature: Keep autosampler at 4°C.
References
-
BenchChem. "A Comparative Guide to Chiral Separation Techniques for Atracurium Isomers." BenchChem Application Notes. Accessed October 2023. Link
-
Nessiem, M. A., et al. "Comparative study for chiral separation of Atracurium besylate isomers: Eco-friendly HPLC using Lux Cellulose-3 chiral column." ResearchGate, 2024.[4] Link
-
United States Pharmacopeia (USP). "Atracurium Besylate Monograph: Organic Impurities." USP-NF, 2025.[2] Link
-
Ndorbor, T., et al. "Chromatographic and Molecular Simulation Study on the Chiral Recognition of Atracurium Besylate Positional Isomers on Cellulose Tri-3, 5 Dimethylphenycarbamate (CDMPC) Column." Semantic Scholar, 2013. Link
-
Stiller, R. L., et al. "Determination of atracurium in plasma by high-performance liquid chromatography."[8] Anesthesia & Analgesia, 1985.[8] Link
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Atracurium Besylate [doi.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2008107887A2 - (1r,1'r)-atracurium salts separation process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Determination of atracurium in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in (R)-trans-Atracurium Besylate-d4 Analysis
Topic: High-Sensitivity LC-MS/MS Analysis of (R)-trans-Atracurium Besylate Document ID: TS-ATRA-2024-05 Audience: Bioanalytical Scientists, Method Developers Status: Active Guide
Executive Summary
(R)-trans-Atracurium Besylate is a bis-benzylisoquinolinium neuromuscular blocker. Its analysis is complicated by two distinct "matrix" challenges:
-
Pseudo-Matrix Effect (Stability): The molecule undergoes spontaneous Hofmann elimination at physiological pH and temperature. If not stabilized immediately upon collection, the loss of analyte mimics ion suppression.
-
True Matrix Effect (Ion Suppression): As a permanently charged quaternary ammonium compound, it co-elutes with endogenous phospholipids in standard Reverse Phase (RP) chromatography, leading to severe signal suppression.
This guide provides a self-validating workflow to eliminate these variables, using the deuterated internal standard (R)-trans-Atracurium Besylate-d4 to track extraction efficiency and ionization variance.
Module 1: Pre-Analytical Stabilization (The "Hidden" Matrix Effect)
Issue: Users often report "low recovery" or "variable internal standard response" even with clean extraction. Root Cause: This is frequently not ion suppression, but chemical degradation. Atracurium degrades via Hofmann elimination (non-enzymatic) and ester hydrolysis.[1][2] This reaction is catalyzed by heat and alkalinity.
The Stabilization Protocol
Do not treat this as a standard plasma collection. The reaction starts the moment blood leaves the vein.
| Parameter | Critical Specification | Mechanism |
| Collection pH | pH 3.0 – 4.0 | Inhibits Hofmann elimination (base-catalyzed). |
| Temperature | 4°C (Ice Bath) | Slows kinetic rate of degradation. |
| Time-to-Freezer | < 30 Minutes | Minimizes exposure to residual esterase activity. |
Step-by-Step Workflow
-
Prepare Tubes: Pre-fill collection tubes with Sodium Formate/Formic Acid buffer (final concentration in blood ~50 mM, pH 3.5).
-
Collection: Draw blood directly into the acidified tube. Invert gently 5x to mix.
-
Separation: Centrifuge at 4°C (2000 x g, 10 min).
-
Storage: Transfer plasma immediately to cryovials. Store at -80°C.
Technical Insight: The d4-internal standard must be added after the sample is thawed and buffered. If you add it to unstable plasma, the IS will degrade alongside the analyte, potentially masking the stability issue (the ratio remains constant while absolute area counts plummet).
Figure 1: Critical stabilization workflow to prevent pre-analytical degradation.
Module 2: Extraction Optimization (Removing the Matrix)
Issue: High background noise and phospholipid interference at the retention time of Atracurium. Solution: Solid Phase Extraction (SPE) using Weak Cation Exchange (WCX) .
Why WCX? (The Chemistry)
Atracurium is a Quaternary Amine .[3] It carries a permanent positive charge regardless of pH.
-
Standard RP-SPE: Relies on hydrophobicity.[4] Atracurium is too polar.
-
Strong Cation Exchange (SCX): Binds the drug too strongly. Elution requires high ionic strength or extremely acidic conditions that might degrade the drug or strip the column.
-
Weak Cation Exchange (WCX): The "Switchable" Mechanism.
-
Load (pH 7): Sorbent (COO⁻) binds Drug (N⁺).
-
Elute (pH 2): Sorbent becomes protonated (COOH), losing its charge. The Drug (N⁺) is released because the sorbent let go, not because the drug changed.
-
Validated WCX Protocol
| Step | Solvent/Buffer | Purpose |
| Condition | Methanol -> Water | Activate sorbent. |
| Load | Plasma (Acidified) + NH₄OAc (pH 7) | Neutralize the plasma acid to allow binding to WCX sorbent. |
| Wash 1 | Ammonium Acetate (pH 7) | Remove proteins/salts. |
| Wash 2 | 100% Methanol | CRITICAL STEP: Removes neutral phospholipids and hydrophobic matrix. Atracurium stays bound ionically. |
| Elute | 5% Formic Acid in Methanol | Protonates sorbent (COO⁻ → COOH), releasing Atracurium. |
Module 3: Chromatographic Resolution (Separating the Matrix)
Issue: Atracurium (d0) and the d4-IS co-elute with phospholipids (m/z 184 transition), causing variable suppression.
Column Selection: HILIC vs. Reverse Phase
While C18 is common, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for quaternary amines.
-
Why HILIC?
-
Atracurium is highly polar. On C18, it elutes early (in the "dump" zone) with salts and unretained matrix.
-
On HILIC, it retains well, eluting later in a cleaner region.
-
Mobile Phase: High organic (ACN) with Ammonium Formate (pH 3.5).
-
Result: Phospholipids (very hydrophobic) elute early or are washed off at the end, while Atracurium elutes in the middle of the gradient.
-
Troubleshooting the Internal Standard (d4)
The (R)-trans-Atracurium Besylate-d4 should track the analyte perfectly. If the IS response varies >15% between samples:
-
Check for "Crosstalk": Ensure the deuterium label is stable. (R)-trans-Atracurium-d4 is usually labeled on the methyl groups of the quaternary ammonium or the linker. Ensure no H/D exchange occurs in the mobile phase.
-
IS Purity: Ensure the d4 standard does not contain d0 (unlabeled) impurities, which contributes to the analyte signal (Interference).
Module 4: Diagnostics & FAQ
How to Calculate the Matrix Factor (MF)
Do not rely solely on "Recovery." You must distinguish between Extraction Efficiency and Matrix Effect.
Experiment:
-
Set A (Neat): Standard in solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression (Common with Phospholipids).
-
MF > 1.0: Ion Enhancement.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for isolating matrix effects vs. stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use Protein Precipitation (PPT) instead of SPE? A: PPT is discouraged. While it removes proteins, it leaves >90% of phospholipids in the supernatant. Since Atracurium is permanently charged, it is highly susceptible to charge competition in the ESI source from these phospholipids. If you must use PPT, use a "Hybrid SPE-PPT" plate designed to filter phospholipids.
Q: My d4-IS peak is splitting. Why? A: Atracurium has multiple isomers (cis-cis, cis-trans, trans-trans).[] Even if you buy "pure" (R)-trans-d4, it may isomerize if exposed to heat or high pH. Ensure your chromatography separates the isomers, or that your integration window sums them if clinical relevance dictates total atracurium. However, for "(R)-trans" specific assays, peak splitting indicates column failure or thermal degradation.
Q: What is the target m/z for (R)-trans-Atracurium?
A: Atracurium is a divalent cation (
-
Parent: m/z ~464.2 (Dication,
) is often more abundant and stable than the singly charged species. -
Transitions: Monitor
(Laudanosine fragment) or specific structurally diagnostic fragments.
References
-
Mechanism of pH-Dependent Degradation. Dr.Oracle. (2025). "How does pH level affect the duration of action of atracurium?" 6
-
FDA Bioanalytical Guidelines. Food and Drug Administration. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." 7
-
SPE for Quaternary Amines. Biotage. "Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid."[4] 4[6][8][9]
-
Hofmann Elimination Pathway. Benchchem. "The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation."[2][10] 2
-
Matrix Effect Assessment. European Bioanalysis Forum. "The essence of matrix effects for chromatographic assays." 8[6][9]
Sources
- 1. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 6. droracle.ai [droracle.ai]
- 7. fda.gov [fda.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. agilent.com [agilent.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: High-Sensitivity LC-MS/MS for (R)-trans-Atracurium Besylate-d4
Status: Operational Lead Scientist: Senior Application Specialist, Bioanalytical Division Topic: Sensitivity Enhancement & Troubleshooting for Quaternary Ammonium Compounds[1]
Executive Summary
Achieving high sensitivity (low pg/mL range) for (R)-trans-Atracurium Besylate-d4 requires a fundamental departure from standard small-molecule workflows.[1] As a bis-quaternary ammonium compound, this analyte is permanently charged, highly polar, and chemically unstable at physiological pH.
This guide addresses the three primary failure modes in Atracurium analysis:
-
Pre-analytical degradation (Hofmann elimination).[1]
-
Chromatographic peak loss (Silanol interactions).
-
Mass Spectrometric signal dilution (Incorrect precursor selection).
Module 1: Sample Preparation & Stability (The "Hidden" Sensitivity Killer)
The Problem: You observe good signal for fresh standards, but your extracted samples show poor sensitivity or high variation. The Cause: Atracurium undergoes Hofmann elimination , a non-enzymatic degradation pathway that accelerates rapidly at pH > 6.0 and temperatures > 20°C. If your sample preparation allows the pH to rise even momentarily, your analyte converts to Laudanosine and a monoacrylate, effectively vanishing from your specific MRM channel.
Critical Protocol: Acidified Stabilization
-
Never use neutral buffers for extraction.[1]
-
Collection: Blood/Plasma must be collected in tubes pre-spiked with acidic stabilizer (e.g., Sodium Citrate buffered to pH 3–4).[1]
-
Extraction: Use Acidified Protein Precipitation (PPT) .[1]
-
Solvent: Acetonitrile containing 0.5% to 1.0% Formic Acid .
-
Temperature: Perform all steps on ice (4°C).
-
Container: Use Polypropylene (PP) plates/vials.[1] Avoid glass , as quaternary amines bind irreversibly to silanols on glass surfaces, causing massive analyte loss at low concentrations.
-
Visualizing the Degradation Risk
Figure 1: The Hofmann Elimination pathway. Failure to acidify samples immediately leads to irreversible conversion into Laudanosine, destroying sensitivity.
Module 2: Mass Spectrometry Optimization (The Detector)
The Problem: Low signal intensity despite high concentration.
The Cause: Incorrect precursor ion selection.
The Science: Atracurium is a dication (
Tuning Strategy
-
Target the Dication: Set your Q1 (Precursor) to the
ion.[1] -
Internal Standard (d4) Shift:
-
Assuming d4 labeling adds 4 Da to the total mass.
-
Target
~466.6 ( ).[1] -
Note: Verify the exact labeling position. If the deuterium is on a fragment that cleaves off, your product ion might not show the mass shift.
-
-
Collision Energy (CE): Dications fragment easily.[1] Use lower CE (15–25 eV) compared to singly charged species to avoid shattering the molecule into non-specific noise.[1]
Recommended MRM Transitions (Example)
| Compound | Precursor (Q1) | Product (Q3) | Type | Purpose |
| (R)-trans-Atracurium | 464.6 ( | 358.2 | Quant | Primary Transition |
| 464.6 ( | 180.1 | Qual | Confirmation | |
| (R)-trans-Atracurium-d4 | 466.6 ( | 360.2 | IS | Internal Standard |
Note: The product ion 358.2 typically corresponds to the loss of one quaternary isoquinolinium moiety. The d4 shift in Q3 depends on whether the label is on the retained or lost fragment.
Module 3: Chromatographic Separation (The Signal Concentrator)[1]
The Problem: Broad, tailing peaks or poor retention. The Cause:
-
Tailing: Interaction of the quaternary amine with residual silanols on the column stationary phase.
-
Poor Retention: High polarity makes it elute in the void volume on standard C18.
Solution A: The "Modified C18" Approach (Robust)
Use a column with a Charged Surface Hybrid (CSH) or embedded polar group.[1] These repel the positive charge of the analyte, preventing silanol interaction and sharpening the peak.
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.[1]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Avoid Methanol if possible; ACN provides sharper peaks for quats).[1]
-
Gradient: Start at 5-10% B to load, ramp to 60% B.
Solution B: HILIC (High Sensitivity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar charged species strongly and uses high-organic mobile phases, which enhances desolvation in the MS source (boosting sensitivity by 2-5x).[1]
-
Column: Silica or Zwitterionic HILIC.[1]
-
Mobile Phase: High ACN (start at 90% B, ramp down to 50% B).
-
Buffer: 10-20mM Ammonium Formate pH 3.5. Buffer is mandatory in HILIC to shield ionic interactions.
Troubleshooting FAQ
Q: My d4-IS signal varies between injections. Is it the instrument? A: Likely not. It is likely carryover or adsorption .[1]
-
Adsorption: Are you using glass vials? Switch to Polypropylene.
-
Carryover: Quaternary amines stick to the injector needle.
-
Fix: Use a needle wash with 0.1% Trifluoroacetic Acid (TFA) in Isopropanol/Water (50:50).[1] The TFA ion-pairs with the atracurium and strips it off the needle.
-
Q: I see the d4 signal, but it suppresses the native analyte signal. A: This is "Isotopic Interference" or "Crosstalk."
-
Check if your d4 purity is high (>99%).[1] If the d4 standard contains d0 (native), you will quantify false positives.[1]
-
Ensure your mass resolution is sufficient.[1] If the
peaks (separated by 0.5 ) overlap, narrow the Q1 resolution to "Unit" or "High."[1]
Q: Can I use TFA in the mobile phase to improve peak shape? A: Proceed with caution. While 0.05% TFA improves peak shape for quats, it causes severe ion suppression in the MS source (signal loss >50%).
-
Better Alternative: Use Difluoroacetic acid (DFA) or rely on the CSH column chemistry (Solution A above) rather than strong ion-pairing agents.[1]
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic workflow for isolating sensitivity issues.
References
-
Hofmann Elimin
-
LC-MS Analysis of Qu
-
Chromatographic Separation Str
- Title: Analysis of multiple quaternary ammonium compounds using tandem capillary column separ
- Source: Li et al.
-
Link:
-
Atracurium Besyl
Sources
Troubleshooting peak tailing in (R)-trans-Atracurium Besylate-d4 chromatograms
Status: Operational Ticket ID: TRBL-ATR-D4-001 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Scientist: Senior Application Specialist, Chromatography Division
Triage: The Root Cause Analysis
Welcome to the technical support center. You are experiencing peak tailing with (R)-trans-Atracurium Besylate-d4 . Before adjusting your hardware, we must address the chemistry.
Atracurium is a bis-benzylisoquinolinium compound containing two quaternary ammonium centers. This structure presents a unique "double-cation" challenge in chromatography.
Why is your peak tailing?
The tailing is almost certainly caused by Secondary Silanol Interactions , aggravated by the molecule's instability.
-
The Cation Exchange Mechanism: The quaternary ammonium groups (
) on the Atracurium molecule act as strong exchange ions. They do not just partition into the C18 phase; they electrostatically bind to residual, ionized silanol groups ( ) on the silica surface. This creates a "lag" for a portion of the analyte population, resulting in a tail.[1][2] -
The Stability Trap (Hofmann Elimination): Unlike many bases where we increase pH to suppress ionization, you cannot increase the pH for Atracurium. Above pH 6.0, it undergoes rapid Hofmann elimination , degrading into Laudanosine and monoacrylate. This degradation can occur on-column, manifesting as a distorted, tailing peak or a "saddle" peak.
Module 1: Mobile Phase Optimization
Diagnostic Question: Are you using a volatile buffer (LC-MS) or a non-volatile buffer (UV/HPLC)?
Scenario A: LC-MS Applications (Likely for -d4 isotope studies)
Constraint: You cannot use Phosphate or Triethylamine (TEA).
The Protocol: Standard Formic Acid (0.1%) is often insufficient to mask silanols for bis-quaternary compounds. You need to increase ionic strength or use a chaotic ion effect.
| Component | Recommendation | Mechanism |
| Buffer | Ammonium Formate (10mM - 20mM) | High ionic strength competes with the analyte for silanol sites. |
| Modifier | Formic Acid (adjust to pH 3.0 - 3.5) | Keeps silanols protonated ( |
| Additives | TFA (0.05%) Use with caution | Trifluoroacetic acid acts as an ion-pairing agent, "capping" the |
Step-by-Step Optimization:
-
Baseline: Start with 10mM Ammonium Formate (pH 3.2) / Acetonitrile.[3]
-
Tailing Persists? Add 0.01% TFA to the mobile phase.
-
Signal Loss? If TFA kills your MS signal, switch to Ammonium Acetate (pH 4.5), but do not exceed pH 5.0.
Scenario B: UV/HPLC Applications (Purity/Potency)
Constraint: You can use non-volatile salts for maximum peak shape control.
The Protocol (USP-Aligned): The USP monograph for Atracurium Besylate specifically uses a phosphate buffer to suppress tailing.
-
Buffer Preparation: Dissolve 10.2g Monobasic Potassium Phosphate (
) in 1L water.[4] -
pH Adjustment: Adjust to pH 3.1 with Phosphoric Acid.
-
Organic Phase: Acetonitrile/Methanol mixture.
-
Why this works: Phosphate provides high ionic strength and masks silanols effectively at pH 3.1.
Module 2: Stationary Phase Selection
Diagnostic Question: Are you using a standard C18 column?
Standard C18 columns often have high residual silanol activity. For Atracurium, you require a Base-Deactivated or Charged Surface column.
| Column Class | Specific Recommendation | Why? |
| Charged Surface Hybrid (CSH) | Waters XSelect CSH C18 or equivalent | The surface is slightly positively charged, electrostatically repelling the quaternary amine, preventing silanol binding. |
| Base Deactivated Silica (BDS) | Hypersil BDS C18 or Zorbax Eclipse XDB | "End-capped" to chemically bond free silanols, reducing secondary interactions. |
| HILIC | Amide or Bare Silica | Alternative Strategy: Quaternary amines retain well in HILIC.[3] Tailing is often lower because the mechanism is partition, not hydrophobic interaction. |
Module 3: Troubleshooting Logic Tree
Use the following decision matrix to isolate your issue.
Caption: Decision matrix for isolating peak tailing causes in Atracurium analysis. Blue nodes indicate decision points; Green/Yellow/Red indicate actions.
Module 4: The "Hidden" Variable - Sample Diluent
The Issue: Atracurium Besylate is often dissolved in Methanol or Acetonitrile for stock solutions. Injecting a pure organic plug onto a reversed-phase column causes the analyte to "surf" through the head of the column without focusing, leading to fronting or distorted tailing.
The Fix:
-
Stock Solution: Prepare in ACN/MeOH.
-
Working Standard: Dilute the stock at least 1:5 with Acidic Water (e.g., 0.1% Formic Acid in Water).
-
Goal: The injection solvent strength should be weaker than the initial mobile phase gradient.
Module 5: Mechanism of Interaction
Understanding the interaction at the molecular level validates the need for low pH and ionic strength.
Caption: Schematic of the secondary silanol interaction causing tailing and the blocking mechanism of acidic buffers.[4][5]
References
-
United States Pharmacopeia (USP). Monograph: Atracurium Besylate Injection. USP-NF. (Defines the phosphate buffer pH 3.1 method for purity).
-
Agilent Technologies. Strategies for the Analysis of Basic Compounds in HPLC. (Technical Note on silanol interactions).
- Neubert, R. et al.Stability of Atracurium in solutions.
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology. (Explaining the mechanism of repulsion for quaternary amines).
For further assistance, please upload your chromatogram (integrating the -d4 peak) to the portal.
Sources
Technical Support Hub: Deuterium Isotope Effects in Atracurium Retention Times
Senior Application Scientist: Dr. Aris Thorne Department: Bioanalytical Method Development & Support Last Updated: February 18, 2026
Introduction: The "Invisible" Variable in Quantitation
Welcome to the Technical Support Hub. If you are analyzing Atracurium Besylate via LC-MS/MS and observing retention time (RT) discrepancies between your analyte and your deuterated internal standard (IS), you are encountering the Deuterium Isotope Effect .
In high-precision bioanalysis, we often assume that a stable isotope-labeled internal standard (SIL-IS) behaves identically to the analyte.[1] However, in Reversed-Phase Liquid Chromatography (RPLC), deuterium (
For a complex molecule like Atracurium—which already exists as a mixture of 10 stereoisomers and undergoes rapid Hofmann elimination—this RT shift can decouple the IS from the analyte, leading to uncompensated matrix effects and quantification bias.
This guide provides the diagnostic workflows and protocols to resolve these issues.
Module 1: Diagnostic Workflow
Before altering your method, you must determine if the RT shift is statistically significant enough to compromise your data. Use the following decision tree to diagnose the severity of the issue.
Figure 1: Diagnostic logic for assessing the impact of deuterium isotope effects on assay validity.
Module 2: The Science of the Shift
To troubleshoot effectively, you must understand the mechanism. The retention time shift is not an instrument error; it is a physical property of the C-D bond.
Why does Deuterated Atracurium elute earlier?
In Reversed-Phase LC (C18 columns), retention is driven by hydrophobic interaction (Van der Waals forces).
-
Bond Length: The C-D bond is shorter than the C-H bond.
-
Molar Volume: Deuterated molecules have a slightly smaller molar volume.
-
Polarizability: The C-D bond is less polarizable than C-H.[2]
Result: The deuterated IS has a lower affinity for the hydrophobic stationary phase, causing it to travel faster through the column. This effect is additive; an Atracurium-d6 analog will show a larger shift than an Atracurium-d3 analog.
The Atracurium Complexity Factor
Atracurium is a bis-benzylisoquinolinium agent. It is not a single peak but a pattern of isomers (cis-cis, cis-trans, trans-trans).
-
Risk: If your IS is a single isomer (e.g., d3-cis-cis) but you are quantifying the total Atracurium mixture, the IS will only co-elute with one fraction of the analyte. The isotope shift exacerbates this misalignment.
Module 3: Troubleshooting Protocols
Protocol A: The Matrix Effect Validation (The "Co-elution Check")
Goal: Determine if the RT shift is causing ion suppression differences between Analyte and IS.
Method: Post-Column Infusion (PCI) or Post-Extraction Spike. Prerequisite: A stable LC-MS/MS baseline.[3]
| Step | Action | Technical Rationale |
| 1 | Prepare Matrix Blanks | Extract 6 different sources of blank plasma (to account for patient variability). |
| 2 | Spike (Low & High) | Spike Analyte and IS into the extracted blank matrix (Post-Extraction). |
| 3 | Calculate Matrix Factor (MF) | |
| 4 | Compare IS Normalized MF | Calculate: |
Pass Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) with a CV < 15%.[4] Fail: If the Analyte is suppressed (e.g., MF 0.6) but the IS (eluting earlier) is not (e.g., MF 0.9), the RT shift is invalidating your data. Go to Protocol B.
Protocol B: Gradient Compression Strategy
Goal: Force co-elution to negate the isotope effect without losing peak shape.
Mechanism: Steeper gradients reduce the time window in which subtle hydrophobicity differences (H vs. D) can manifest as spatial separation.
-
Current State: If using a shallow gradient (e.g., 0.5% B/min) to separate isomers.
-
Adjustment: Increase the organic ramp rate during the elution window of Atracurium.
-
Example: Change from 20%→40% B over 10 mins to 20%→40% B over 4 mins.
-
-
Trade-off: This may merge the cis-cis/cis-trans isomer peaks.
-
Decision: If your clinical requirement is "Total Atracurium," merging isomers is acceptable and beneficial for IS overlap.
-
Protocol C: Isomer Matching & Integration
Goal: Ensure the IS integration window matches the Analyte despite the shift.
The Problem: Atracurium peaks are often broad or split due to isomers. The D-labeled IS shifts left. The Fix:
-
Do not use auto-integration blindly.
-
Group Integration: Define a "Total Atracurium" window that encompasses the start of the D-labeled IS and the end of the native Analyte.
-
Verification: Ensure the IS certificate of analysis (CoA) specifies if it is a specific isomer or a mixture.
-
Recommendation: Use a mixture IS (e.g., Atracurium-d6 mixture) rather than a purified isomer to better mimic the analyte's profile.
-
Frequently Asked Questions (FAQ)
Q1: Why not just use a
Q2: My Atracurium peak is splitting into three. Which one do I quantify? A: Atracurium consists of cis-cis (~6%), cis-trans (~36%), and trans-trans (~58%) isomers. Unless your protocol requires chiral separation, you should sum the areas of all isomer peaks. Ensure your IS also integrates across the equivalent shifted window.
Q3: Does pH affect the Deuterium shift? A: Indirectly. Atracurium is a bis-quaternary ammonium compound. It requires an acidic mobile phase (pH 3.0–3.5) to prevent degradation (Hofmann elimination) and ensure stable ionization. While pH drives the overall retention, the relative shift between H and D forms remains constant as it is driven by the stationary phase interaction.
Q4: I see the IS eluting later than the analyte. Is this possible? A: In RPLC, this is rare and usually indicates a specific interaction (e.g., pKa shift affecting ionization state) or a mistake in peak assignment. However, in Normal Phase or HILIC chromatography, the elution order can sometimes reverse. For Atracurium on C18, the IS should elute earlier.
References
-
BenchChem. (2025).[2][5] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Guides.
-
Zhang, Y., et al. (2025).[6] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry (ACS).
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. ResolveMass Technical Notes.
-
Ferrara, S. D., et al. (2007).[7] Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Wang, P., et al. (2010). Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations. Journal of Chromatography A.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase pH for the Chiral Separation of (R)-trans-Atracurium Besylate-d4
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of (R)-trans-Atracurium Besylate-d4. Atracurium besylate is a complex mixture of ten stereoisomers, and achieving selective and robust separation of a specific deuterated isomer requires careful control of multiple parameters, with mobile phase pH being one of the most critical.[1][2][3] This document explains the underlying chemical principles and provides actionable troubleshooting advice in a direct question-and-answer format.
Section 1: Foundational Knowledge - Core Principles of pH Control
This section addresses the fundamental questions regarding the role of pH in the stability and chromatographic behavior of atracurium besylate.
Q1: What is (R)-trans-Atracurium Besylate-d4, and why is its separation so challenging?
(R)-trans-Atracurium Besylate-d4 is a specific, deuterated stereoisomer of atracurium besylate. Atracurium is a nondepolarizing neuromuscular blocking agent with a complex structure containing four chiral centers.[1][3] This complexity gives rise to ten possible stereoisomers: four racemic pairs and two meso compounds.[2]
The primary challenges in its separation are:
-
Stereochemical Complexity: The target analyte must be resolved from nine other closely related stereoisomers. This necessitates the use of high-efficiency chiral stationary phases (CSPs).[4]
-
Quaternary Ammonium Structure: As a quaternary ammonium compound, atracurium carries a permanent positive charge. This influences its interaction with the stationary phase and can lead to peak tailing on traditional silica-based columns due to interaction with residual silanols.
-
Chemical Instability: The molecule is highly susceptible to degradation, particularly through Hofmann elimination, a non-enzymatic process that is significantly accelerated at alkaline pH.[5][6] This instability places strict limits on the viable mobile phase pH range.
Q2: How does mobile phase pH fundamentally impact the HPLC separation of this compound?
Mobile phase pH is arguably the most critical parameter to control for two primary reasons: analyte stability and chromatographic selectivity .
-
Analyte Stability: The ester and quaternary ammonium functionalities in atracurium make it prone to degradation. The primary degradation pathway, Hofmann elimination, is base-catalyzed.[6] Commercial formulations of atracurium besylate are buffered to a pH of 3.00 to 3.65 to ensure chemical stability.[1][3][5] Operating an HPLC method outside of this acidic range, especially towards neutral or alkaline pH, will cause rapid on-column degradation, leading to loss of the main peak, the appearance of spurious peaks, and non-reproducible results.
-
Chromatographic Performance: While the quaternary nitrogen atoms are permanently charged, pH can still influence the overall molecule and its interaction with the stationary phase.
-
Peak Shape: An appropriately low pH (typically < 4) helps to suppress the ionization of residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This minimizes secondary ionic interactions that are a common cause of severe peak tailing for cationic compounds like atracurium.[7]
-
Selectivity: Subtle changes in pH can alter the hydrogen bonding capabilities of the analyte and the stationary phase, potentially fine-tuning the selectivity between the closely related stereoisomers.
-
Q3: What is the recommended starting pH range for method development and why?
Based on the compound's inherent instability, the recommended starting pH range is pH 2.0 to 4.0 .
Causality:
-
Below pH 2.0: While excellent for stability, very low pH can be aggressive towards certain bonded phases, potentially shortening column lifetime. However, many modern columns are stable in this range.[8]
-
Between pH 2.0 and 4.0: This is the "sweet spot" that effectively inhibits Hofmann elimination, ensuring the analyte's integrity throughout the analysis.[5][6] This range is also highly effective at protonating silanol groups on the column packing, improving peak symmetry. Published methods for atracurium isomer separation have successfully used mobile phases buffered at pH 2.0 or between pH 3.0 and 3.5.[2][9]
-
Above pH 4.0: The rate of Hofmann elimination begins to increase, introducing significant risk of sample degradation and compromising the accuracy and validity of the method.
Section 2: Troubleshooting Guide: Common Separation Issues
This section provides direct answers and protocols for specific experimental problems.
Q4: I am seeing poor resolution between the (R)-trans isomer and other atracurium isomers. How can I use pH to improve this?
Poor resolution is a selectivity issue. While the primary tool for resolving stereoisomers is the chiral stationary phase, fine-tuning the mobile phase pH can be a powerful secondary optimization step.
Recommended Actions:
-
Confirm Stability: First, ensure you are operating within the stable pH range (2.0-4.0). If you see unexpected new peaks or a shrinking main analyte peak, you may have a stability issue, not just a resolution problem.
-
Systematic pH Adjustment: Perform a pH scouting study within the narrow, stable acidic range. Even small shifts can alter the interactions that govern separation.
-
Evaluate Buffer System: The choice of buffer can influence selectivity. If using a phosphate buffer, consider trying a perchlorate or formate buffer, as the different counter-ions can subtly modify the analyte-stationary phase interaction.[2][8]
Q5: My peaks are tailing or showing poor shape. Could pH be the cause?
Yes, this is a classic symptom of improper pH control for a basic, charged compound.
Causality: Peak tailing for atracurium is often caused by secondary ionic interactions between the positively charged quaternary nitrogen atoms and deprotonated (negatively charged) silanol groups on the silica surface of the HPLC column.
Recommended Actions:
-
Lower the Mobile Phase pH: Decrease the pH of the aqueous portion of your mobile phase to be firmly in the 2.5-3.0 range. This ensures the vast majority of surface silanols are protonated (Si-OH) and thus neutral, eliminating the unwanted ionic interaction.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual active sites on the stationary phase and improve peak shape.
-
Use a Modern, High-Purity Column: Columns with advanced bonding and end-capping technologies have a much lower population of accessible, acidic silanols, making them less prone to this issue.[7]
Q6: I am observing analyte degradation or new, unexpected peaks during the run. What's the likely cause related to pH?
This is a critical indicator of on-column degradation , most likely due to the mobile phase pH being too high.
Causality: As previously stated, atracurium undergoes rapid Hofmann elimination in non-acidic conditions.[5][6] If your mobile phase pH creeps above 4.0, you are likely cleaving the molecule during the chromatographic run.
Recommended Actions:
-
Immediately Verify Mobile Phase pH: Do not trust the theoretical pH. Measure the pH of the aqueous component of your mobile phase after all salts and additives have been dissolved but before mixing with the organic solvent.[8]
-
Prepare Fresh Mobile Phase: Buffers can lose their effectiveness over time. Always use freshly prepared mobile phase for these sensitive analyses.
-
Investigate the Entire Flow Path: Ensure no alkaline solutions from previous analyses or cleaning steps are contaminating the HPLC system.
Q7: My retention times are drifting between injections. How can I improve reproducibility with respect to pH?
Retention time drift is often a sign that the column has not reached equilibrium or that the mobile phase composition is inconsistent. pH plays a central role here.
Recommended Actions:
-
Ensure Adequate Buffering: Use a proper buffer solution, not just an acid like TFA or formic acid at a specific concentration. A buffer resists small changes in pH, providing more stable conditions.[10] The buffer should have a pKa within +/- 1 unit of your target pH.[8] For example, a formate buffer (pKa ~3.75) is suitable for controlling pH between 2.8 and 4.8.
-
Increase Column Equilibration Time: Chiral separations and methods with complex mobile phases can require longer equilibration times. Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.
-
Premix Mobile Phase: If running an isocratic method, premixing the aqueous and organic components in a single bottle can provide greater consistency than online mixing by the pump, which can be susceptible to small proportioning errors that affect retention.
Section 3: Experimental Protocols & Workflows
Protocol 1: Systematic pH Scouting Study for Resolution Optimization
This protocol outlines a structured experiment to determine the optimal pH for separating (R)-trans-Atracurium Besylate-d4 from its closely eluting isomers.
Objective: To maximize the resolution (Rs) between the target analyte and its nearest impurity/isomer while maintaining analyte stability and good peak shape.
Prerequisites: A suitable chiral column (e.g., cellulose or amylose-based CSP) and a starting mobile phase composition (e.g., Acetonitrile:Buffer) have been identified.
Step-by-Step Methodology:
-
Prepare Buffer Stock Solutions: Prepare three separate 50 mM buffer stock solutions (e.g., sodium phosphate) in HPLC-grade water.
-
Adjust pH: Adjust the pH of the three stock solutions to 2.5, 3.0, and 3.5 , respectively, using an appropriate acid (e.g., phosphoric acid).
-
Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the buffered aqueous solution with the organic modifier (e.g., Acetonitrile) at the desired ratio (e.g., 60:40 v/v).
-
Systematic Analysis:
-
Equilibrate the column thoroughly with the pH 2.5 mobile phase.
-
Inject the sample of atracurium besylate containing the deuterated standard.
-
Record the chromatogram and calculate the key parameters listed in the table below.
-
Repeat the equilibration and analysis for the pH 3.0 and pH 3.5 mobile phases.
-
-
Data Evaluation: Compare the results to identify the pH that provides the best balance of performance characteristics.
Data Summary Table:
| Mobile Phase pH | Buffer System | Resolution (Rs) between Target and Closest Isomer | Tailing Factor (Tf) for Target Peak | Stability (Presence of Degradation Peaks) |
| 2.5 | 50mM Sodium Phosphate | Record Value | Record Value | Note Observations |
| 3.0 | 50mM Sodium Phosphate | Record Value | Record Value | Note Observations |
| 3.5 | 50mM Sodium Phosphate | Record Value | Record Value | Note Observations |
Visualization: pH Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing mobile phase pH for the separation of (R)-trans-Atracurium Besylate-d4.
Caption: Decision workflow for troubleshooting common issues by optimizing mobile phase pH.
References
- Hytönen, J., & Haeggström, E. (2012). Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS. IRG/WP 12-20489. The International Research Group on Wood Protection.
-
DailyMed. (n.d.). Atracurium Besylate Injection USP. U.S. National Library of Medicine. Retrieved from [Link]
-
Hospira. (2007). Atracurium Besylate Injection. Retrieved from [Link]
-
Mistry, N., Roberts, A. D., Tranter, G. E., Francis, P., Barylski, I., Ismail, I. M., Nicholson, J. K., & Lindon, J. C. (2001). Directly Coupled Chiral HPLC−NMR and HPLC−CD Spectroscopy as Complementary Methods for Structural and Enantiomeric Isomer Identification: Application to Atracurium Besylate. Analytical Chemistry, 73(9), 2070–2081. [Link]
-
Drugs.com. (2024). Atracurium Besylate Injection: Package Insert / Prescribing Info. Retrieved from [Link]
- Nessiem, M. A., et al. (2024). Comparative study for chiral separation of Atracurium besylate isomers: Eco-friendly HPLC using Lux Cellulose-3 chiral column, and TLC-Densitomerty approaches.
-
Medsafe. (2024). NEW ZEALAND DATA SHEET - Atracurium Besilate. New Zealand Ministry of Health. Retrieved from [Link]
-
Abdalla, M. A., & El-Sadek, M. (2013). Chromatographic and Molecular Simulation Study on the Chiral Rec. Journal of Chromatography & Separation Techniques, 4(3). [Link]
-
Semantic Scholar. (2013). Chromatographic and Molecular Simulation Study on the ChiralRecognition of Atracurium Besylate Positional Isomers on Cellulose Tri-3, 5 Dimethylphenycarbamate (CDMPC) Column and its Recognition Mechanism. Retrieved from [Link]
-
Shuman, R. F., & Shain, E. B. (1993). Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth. Journal of Dairy Science, 76(8), 2275-2281. [Link]
-
American University. (1999). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2008107887A2 - (1r,1'r)-atracurium salts separation process.
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(3), 859-864. [Link]
-
LCGC International. (2011). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Preventing degradation of (R)-trans-Atracurium Besylate-d4 during extraction
Introduction: The "Silent" Error in Bioanalysis
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery, unexplained peaks, or poor reproducibility in your Atracurium assays.
(R)-trans-Atracurium Besylate-d4 is not just a standard; it is a molecular clock that begins ticking the moment it enters a biological matrix. Unlike typical stable isotope-labeled (SIL) standards, this compound is chemically fragile. It is prone to Hofmann elimination , a spontaneous, non-enzymatic degradation pathway that accelerates with pH and temperature.[1][2][3][4]
If your internal standard (IS) degrades during extraction, your quantification is void. This guide provides the mechanistic understanding and field-proven protocols to freeze that clock and ensure data integrity.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the enemy. Atracurium contains a quaternary ammonium group and an ester linkage. While ester hydrolysis is a factor, the dominant failure mode in bioanalysis is Hofmann Elimination .
The "pH Cliff"
Hofmann elimination is base-catalyzed.[3][5]
-
pH < 4.0: The reaction is kinetically frozen.[6]
-
pH > 7.0: The reaction proceeds spontaneously, even at room temperature.
-
Product: The molecule cleaves to form Laudanosine (a tertiary amine) and a Monoacrylate .[1]
Visualization of the Failure Pathway:
Figure 1: The Hofmann Elimination pathway.[3] Note that this reaction is independent of liver/kidney enzymes; it is purely chemical.[7]
Module 2: Troubleshooting Guide
Use this section to diagnose specific anomalies in your LC-MS/MS data.
Scenario A: "I see a massive Laudanosine peak in my blank/IS channel."
-
Diagnosis: Your IS (Atracurium-d4) has degraded ex vivo during sample preparation.
-
Root Cause: The sample pH drifted above 6.0 during extraction, or the evaporation step was too hot.
-
The Fix:
-
Acidify immediately: Collection tubes must contain Citrate or Formic Acid (final pH ~3.0).
-
Check Evaporation: Do not use a heated N2 evaporator (>30°C). Use a vacuum concentrator (SpeedVac) without heat or simply dilute-and-shoot if sensitivity allows.
-
Scenario B: "My IS recovery is inconsistent (High %CV)."
-
Diagnosis: Adsorption or variable degradation.
-
Root Cause: Atracurium is a sticky cation (quaternary amine). It adsorbs to non-silanized glass.
-
The Fix:
-
Material Change: Switch to Polypropylene (PP) tubes and plates. Avoid standard glass vials.
-
Solvent Additive: Ensure your reconstitution solvent contains at least 0.1% Formic Acid to keep the molecule ionized and soluble, preventing adsorption.
-
Scenario C: "I see peak splitting or broadening."
-
Diagnosis: Isomerization.
-
Root Cause: The "trans" isomer can isomerize to "cis" or other conformers if exposed to intermediate pH or light for extended periods.
-
The Fix:
-
Darkness: Store stock solutions in amber vials.
-
Cold Chain: Keep all samples on an ice bath (4°C) during the entire extraction workflow.
-
Module 3: The "Golden Standard" Extraction Protocol
This protocol minimizes pH exposure and thermal stress. We recommend Acidified Liquid-Liquid Extraction (LLE) over Solid Phase Extraction (SPE) for this specific compound. Reasoning: SPE often requires a neutral load or wash step (pH 7-8) to remove matrix, which risks triggering Hofmann elimination. LLE allows us to keep the system acidic throughout.
Reagents Required
-
Acidified Plasma: Plasma spiked with 20 µL of 1M Citric Acid per mL.
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Reconstitution Solvent: 90:10 Water:Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Thaw | Thaw plasma samples in an ice bath (4°C). | Heat accelerates degradation. |
| 2. IS Spike | Add Atracurium-d4 working solution (prepared in acidified water). Vortex 10s. | Keep the IS in an acidic environment. |
| 3. Buffer | Add Ammonium Formate buffer (pH 3.0) . | Locks the pH to prevent Hofmann elimination. |
| 4. Extract | Add cold Dichloromethane (DCM) . Shake/Vortex 5 min. | LLE extracts the organic salt while leaving proteins behind. |
| 5. Separate | Centrifuge at 4000 x g at 4°C for 10 min. | Cold centrifugation prevents heating from friction. |
| 6. Evaporate | Transfer organic layer to PP tube. Evaporate under N2 at Ambient Temp . | CRITICAL: Do NOT apply heat. |
| 7. Reconstitute | Add Reconstitution Solvent + 0.1% Formic Acid. | Acid ensures solubility and stability in the autosampler. |
Decision Logic for Method Selection
Figure 2: Method selection tree. Note that SPE is flagged as "Risky" due to the pH requirements of most sorbent wash steps.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol for my stock solution? A: It is not recommended. While Atracurium is soluble in methanol, nucleophilic attack (trans-esterification) is a risk over long storage. Use Acetonitrile with 0.1% Formic Acid for stock solutions and store at -20°C or -80°C.
Q2: My d4-IS signal is suppressing the analyte signal. Why? A: Check your "d4" purity. If the deuterium is on an exchangeable position (like an alpha-carbon next to a carbonyl), it might be exchanging with H+ in the solvent, turning your d4 back into d3, d2, or d0 (analyte).
-
Verification: Inject your IS alone and monitor the Analyte transition. If you see a peak > 20% of your LLOQ, your IS is impure or exchanging.
Q3: How long can processed samples sit in the autosampler? A: If the autosampler is cooled to 4°C and the reconstitution solvent is acidic (pH < 4), stability is typically 24 hours . If the autosampler is ambient, degradation will be noticeable within 4-6 hours.
Q4: Why not use Ringer's Lactate for dilution? A: Ringer's Lactate is slightly alkaline and contains calcium. It causes rapid Hofmann elimination.[3][8] Always use 0.9% NaCl or 5% Dextrose (D5W) for any dilution steps.
References
-
Nbinno.com. (2026). The Chemical Breakdown: Understanding Atracurium Besylate's Unique Metabolism.
-
Dr. Oracle. (2025). How does atracurium break down faster in alkaline pH?
-
BenchChem. (2025).[5][6] Storage and handling guidelines for atracurium in the lab.
-
National Institutes of Health (NIH). (2025). Atracurium - StatPearls - NCBI Bookshelf. (Generalized link to StatPearls Atracurium entry).
-
ResearchGate. (2025). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by LC-MS/MS.
Sources
Resolving isobaric interference in (R)-trans-Atracurium Besylate-d4 MS spectra
This guide serves as a specialized technical support center for researchers encountering isobaric and isomeric interferences in the LC-MS/MS analysis of (R)-trans-Atracurium Besylate-d4 .
Atracurium is a bis-quaternary ammonium compound consisting of a mixture of 10 stereoisomers. The specific mention of (R)-trans implies a need for stereospecific quantification (often relevant to distinguishing active isomers like Cisatracurium from the bulk mixture). The "Besylate" is the counter-ion and dissociates in solution; your MS detects the quaternary ammonium cation.
Status: Operational Subject: Resolving Isobaric & Isomeric Interference Scope: LC-MS/MS Method Development & Troubleshooting
Module 1: Diagnostic Triage – Identifying the Source
User Query: "I am seeing significant signal in my d4 internal standard (IS) channel even in blank samples, or the IS peak shape is distorted. Is this contamination?"
Technical Analysis: Before optimizing the method, we must categorize the interference. In Atracurium analysis, "interference" usually stems from three distinct sources:
-
Isotopic Crosstalk (The M+4 Effect): High concentrations of the native analyte contributing to the d4 channel.
-
Isomeric Co-elution: (R)-trans-Atracurium co-eluting with Cis-cis or Cis-trans isomers.
-
In-Source Degradation: Hofmann elimination occurring inside the ion source.
Diagnostic Protocol 1.1: The "Zero-Sample" Test
Perform the following injections to isolate the root cause:
| Injection Type | Expected Result (Clean System) | Observed Issue | Diagnosis |
| True Double Blank (Mobile Phase only) | No peaks at analyte or IS retention time (RT). | Peak present at IS RT. | System Contamination. Clean injector port/rotor seal. |
| Zero Sample (Matrix + IS only) | Strong IS peak; No Analyte peak. | Peak present at Analyte RT.[1] | Impure IS. Your d4 standard contains d0 (native) impurities. |
| ULOQ Sample (High conc. Analyte, No IS) | Strong Analyte peak; No IS peak. | Peak present at IS RT. | Isotopic Crosstalk. The natural C13 abundance of the analyte is "spilling" into the IS window. |
Visualizing the Decision Logic
Figure 1: Diagnostic decision tree to isolate the source of interference in Atracurium d4 channels.
Module 2: Chromatographic Resolution (Isomer Separation)
User Query: "My IS peak is splitting or has a shoulder. I am using a standard C18 column."
Expert Insight: Atracurium is a mixture of isomers (cis-cis, cis-trans, trans-trans). The (R)-trans configuration you are targeting has distinct physicochemical properties. Standard C18 columns often fail to separate these fully, leading to "isobaric" overlap where the mass spec cannot distinguish them because they have the exact same mass.
The Solution: Chiral or Phenyl-Hexyl Selectivity You must chromatographically separate the isomers before they reach the source.
Recommended Protocol:
-
Stationary Phase: Switch from standard C18 to a Phenyl-Hexyl or a specific Chiral Column (e.g., Cellulose-based). Phenyl phases interact with the aromatic rings in the benzylisoquinoline structure, offering better isomer selectivity.
-
Mobile Phase pH: Atracurium degrades via Hofmann elimination at physiological pH.[2][3] You must maintain acidic conditions (pH 3.0–3.5).
-
Buffer: 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Workflow for Isomer Validation:
-
Inject the "Racemic" Atracurium mixture.
-
Optimize the gradient to resolve the three main isomer groups (cis-cis, cis-trans, trans-trans).
-
Inject your specific (R)-trans-Atracurium-d4 standard.
-
Ensure the d4 peak aligns strictly with the (R)-trans peak of the native analyte. If the d4 standard is a racemic mixture (common in cheaper reagents), it will elute as multiple peaks. You must integrate only the peak corresponding to your specific analyte isomer.
Module 3: Mass Spectrometry Tuning & Transitions
User Query: "I have separated the peaks, but the background noise is still high. What transitions should I use?"
Expert Insight: Atracurium is a bis-quaternary ammonium salt. It carries two permanent positive charges.
-
Common Trap: Many users look for the
ion. -
Reality: The dominant species in ESI is the doubly charged cation
. -
Mass Shift: Atracurium cation is ~929 Da. The
is ~464.5 m/z. -
The d4 Shift: If you have a d4 label, the mass shift depends on the charge state. For a doubly charged ion, a +4 Da mass increase results in a +2 m/z shift .
-
Native Precursor: m/z 464.5
-
d4 Precursor: m/z 466.5 (Not 468!)
-
Transition Optimization Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Notes |
| Atracurium (Native) | 464.5 | 358.2 | Quant | Quinolinium fragment |
| Atracurium (Native) | 464.5 | 176.1 | Qual | Methyl-methoxyphenylethyl |
| Atracurium-d4 | 466.5 | 362.2 | Quant | Must verify d4 location |
Critical Warning: If your d4 label is on the quaternary methyl groups, verify that the fragmentation pathway retains the label. If the fragment loses the methyl group, you will lose the d4 distinction.
Module 4: Sample Preparation & Stability (Preventing Degradation)
User Query: "My recovery is inconsistent, and I see a peak for Laudanosine that interferes with my baseline."
Expert Insight: Atracurium undergoes Hofmann Elimination , a non-enzymatic degradation that accelerates with pH and Temperature .[3][4] This reaction produces Laudanosine and a monoacrylate.[4] If this happens during sample prep, your quantification will be wrong. If it happens in the source, it creates noise.[5]
The "Cold-Acid" Protocol:
-
Collection: Blood must be collected into pre-chilled tubes containing an esterase inhibitor (though Hofmann is chemical, ester hydrolysis also occurs).
-
Acidification: Immediately add Sodium Bisulfate or Formic Acid to the plasma/blood to drop pH < 4.0.
-
Why? Hofmann elimination stops at acidic pH.
-
-
Extraction: Use Liquid-Liquid Extraction (LLE) with acidified organic solvents.
-
Avoid: Alkaline LLE steps (common for basic drugs) as this will instantly degrade Atracurium.
-
Degradation Pathway Visualization
Figure 2: Hofmann Elimination pathway. Acidification and temperature control are required to prevent the formation of interfering degradation products.
References
-
Zhang, H., et al. (1998). "HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products." Journal of Pharmaceutical and Biomedical Analysis.
-
Ferrara, S. D., et al. (2007).[6] "Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap." Rapid Communications in Mass Spectrometry.
-
BenchChem. (2024). "The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation."[2][4] Technical Guide.
-
Russell, W. J., & Meyer-Witting, M. (1990).[7] "The stability of atracurium in clinical practice." Anaesthesia and Intensive Care.
-
Venkateswararao, A., et al. (2021).[8] "A New High-Performance Liquid Chromatography Method for the Separation and Simultaneous Quantification of Eptifibatide and its Impurities." ResearchGate. (Referenced for peptide/isomer separation techniques on C18).
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2008107887A2 - (1r,1'r)-atracurium salts separation process - Google Patents [patents.google.com]
Technical Guide: Correcting for Ion Suppression in (R)-trans-Atracurium Besylate-d4 Assays
Introduction: The "Invisible" Variable
In the bioanalysis of quaternary ammonium neuromuscular blockers like (R)-trans-Atracurium , ion suppression is often mistaken for instability. Because Atracurium undergoes pH- and temperature-dependent degradation (Hofmann elimination), researchers frequently acidify plasma samples to stabilize them [1].[1] However, the very buffers used for stabilization (often citrate or formate), combined with endogenous phospholipids, can create severe ionization competition in the Electrospray Ionization (ESI) source.
This guide addresses a specific, high-level challenge: When your Deuterated Internal Standard (d4-IS) fails to correct for these matrix effects.
While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard, they are not magic.[2] If your (R)-trans-Atracurium-d4 elutes even slightly earlier than the analyte (the "Deuterium Isotope Effect") due to the hydrophobic shift on C18 columns, it may exit the suppression zone before the analyte does. This results in an over-estimation of the drug concentration.
Diagnostic Workflow: Is it Suppression or Instability?
Before optimizing extraction, you must distinguish between chemical degradation and physical ionization suppression.
Visualizing the Troubleshooting Logic
The following decision tree outlines the systematic approach to diagnosing signal loss.
Figure 1: Decision matrix for distinguishing between matrix effects and analyte instability.
The "Deuterium Isotope Effect" in (R)-trans-Atracurium-d4
The Mechanism
In Reverse Phase (RP) chromatography, deuterium atoms are slightly less hydrophobic than hydrogen atoms. This can cause the d4-IS to elute slightly earlier than the unlabeled drug [2].
-
Scenario: A sharp band of phospholipids elutes at 2.5 min.
-
d4-IS Elution: 2.48 min (Suppressed by 50%).
-
Analyte Elution: 2.52 min (Suppressed by 80%).
-
Result: The IS ratio is artificially high, leading to calculated concentrations that are lower than reality.
Data Summary: Impact of Retention Time Shift
| Parameter | Unlabeled Analyte (d0) | Deuterated IS (d4) | Impact on Quant |
| Retention Time (C18) | 2.52 min | 2.48 min | |
| Matrix Factor (MF) | 0.45 (55% Suppression) | 0.70 (30% Suppression) | FAIL |
| Corrected MF | -- | -- | Ratio |
Protocols & Solutions
Protocol A: Post-Column Infusion (The Diagnostic Standard)
This experiment maps the "ionization landscape" of your chromatographic run [3].
Materials:
-
Syringe pump.
-
T-connector (PEEK).
-
Blank extracted plasma (from the specific species, e.g., Rat, Human).
-
Neat solution of (R)-trans-Atracurium (1 µg/mL).
Step-by-Step:
-
Setup: Connect the LC column outlet to one inlet of the T-connector. Connect the syringe pump to the second inlet. Connect the T-outlet to the MS source.
-
Infusion: Set syringe pump to infuse the analyte at 10 µL/min (ensure stable baseline signal ~1e5 cps).
-
Injection: Inject a blank extracted matrix sample via the LC.[3][4]
-
Analysis: Monitor the baseline. Any "dip" indicates suppression; any "hump" indicates enhancement.[5]
-
Validation: Overlay your analyte and d4-IS chromatograms on this trace.
Protocol B: Solving the "d4 Shift" with Chromatography
If d4 and d0 separate on C18, you must change the separation mechanism to re-align them or move them away from the suppression zone.
Option 1: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) Quaternary ammoniums are polar. HILIC retains them strongly without ion-pairing reagents.
-
Benefit: Deuterium isotope effects are often negligible or reversed in HILIC.
-
Phase: Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: High Acetonitrile (Start 90% B).
Option 2: Phenyl-Hexyl Columns If sticking to Reverse Phase, use a Phenyl-Hexyl column.[6] The pi-pi interactions with the benzene rings of Atracurium often dominate over the hydrophobic differences caused by deuterium, tightening the co-elution.
Frequently Asked Questions (Technical Support)
Q1: My d4-IS signal varies wildly between patient samples, but the analyte signal is stable. Why? A: This suggests the suppression is affecting the IS retention time window specifically. Check if your patients have variable lipid profiles. The "d4 shift" might be placing the IS right on the edge of a phospholipid peak that shifts slightly between patients. Action: Widen your gradient or switch to HILIC to ensure d0 and d4 co-elute perfectly.
Q2: Can I just increase the IS concentration to overpower the suppression? A: No. Ion suppression is a percentage reduction (e.g., 50% loss). If you double the concentration, you still lose 50% of the signal. Furthermore, atracurium is a permanent cation; high concentrations can cause "space charge effects" in the detector, leading to saturation and non-linearity [4].
Q3: I am using Protein Precipitation (PPT). Is that enough? A: For Atracurium, usually no . PPT removes proteins but leaves >90% of phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+.
-
Recommendation: Use Supported Liquid Extraction (SLE) or Weak Cation Exchange (WCX) SPE . WCX is ideal because Atracurium is positively charged; you can wash away neutral lipids with 100% methanol before eluting the drug with an acidic buffer.
Q4: How do I calculate the Matrix Factor (MF) according to FDA guidelines?
A:
References
-
Wang, S., et al. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatography B. Retrieved from [Link]
-
Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.[7][8][9][10][11][12] Retrieved from [Link]
-
AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[7][8][13] Bioanalytical Method Validation Guidance for Industry.[7][13] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Method Validation Guidelines for (R)-trans-Atracurium Besylate-d4 Assays
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development QA/QC
Executive Summary: The Stereochemical Challenge
Atracurium Besylate is a complex mixture of ten stereoisomers. In modern drug development—particularly for the refined isomer Cisatracurium —the quantification of specific impurities like (R)-trans-Atracurium (often denoted as the trans-trans or cis-trans impurities depending on the specific chiral center focus) is critical.
(R)-trans-Atracurium Besylate-d4 serves a dual purpose in high-stakes bioanalysis:
-
As a Surrogate Internal Standard (IS): For quantifying Atracurium isomers where precise matrix compensation is required.
-
As a Target Analyte (in validation): When validating the assay to quantify the (R)-trans impurity itself using the deuterated form to prove selectivity and recovery.
This guide compares the performance of (R)-trans-Atracurium Besylate-d4 against non-isotopic analogs and racemic deuterated standards, providing a validated framework for LC-MS/MS assays compliant with ICH M10 and FDA 2018 guidelines.
Comparative Analysis: IS Selection Strategy
The choice of Internal Standard (IS) dictates the robustness of the assay, particularly for unstable compounds prone to Hoffman Elimination .
| Feature | (R)-trans-Atracurium Besylate-d4 (Recommended) | Generic Deuterated Atracurium (Mix-d4) | Structural Analog (e.g., Verapamil) |
| Matrix Effect Compensation | Superior. Co-elutes exactly with the specific trans-isomer; compensates for ion suppression at that precise RT. | Moderate. Elutes as a cluster of isomers. May not perfectly overlap with the specific target isomer peak. | Poor. Elutes at a different time; cannot compensate for transient ion suppression zones. |
| Hoffman Elimination Tracking | High. Degrades at a similar rate to the analyte if pH is uncontrolled, alerting the analyst to sample handling errors. | High. Similar degradation profile. | None. Stable analogs do not reveal pH-dependent degradation of the analyte during processing. |
| Chromatographic Integration | Clean. Single sharp peak (on chiral/specific columns). Simplifies integration. | Complex. Multiple peaks (cis-cis, cis-trans, trans-trans) can cause integration errors if resolution is poor. | Clean. usually a distinct single peak. |
| Cost & Availability | High / Custom Synthesis often required. | Moderate / Commercially available.[1][2][3] | Low / Readily available. |
Scientific Verdict: For assays quantifying specific isomers (e.g., impurity profiling of Cisatracurium), (R)-trans-Atracurium Besylate-d4 is the mandatory choice to ensure regulatory acceptance (E-E-A-T principle of Accuracy). Using a generic mixture introduces integration variability that can fail precision criteria.
Critical Mechanism: Controlling Hoffman Elimination
Atracurium isomers degrade spontaneously via Hoffman Elimination into Laudanosine and a monoacrylate.[4] This process is pH and temperature dependent.[1][4]
-
The Trap: Standard plasma collection (pH 7.4, Room Temp) causes ~5-10% degradation within minutes.
-
The Fix: Immediate acidification to pH < 4.0.
Visualization: Degradation & Stabilization Logic
Caption: Figure 1.[5] The pH-dependent Hoffman Elimination pathway.[1][4][5][6] Acidification is not optional; it is a critical stabilization step.
Validated Experimental Protocol
This workflow integrates the stabilization step directly into the extraction logic.
4.1. Reagents & Standards[7]
-
Analyte: (R)-trans-Atracurium Besylate.[8][]
-
IS: (R)-trans-Atracurium Besylate-d4.
-
Stabilizer: 50% Formic Acid (FA) or 1M Citrate Buffer (pH 3.0).
4.2. Sample Preparation (Protein Precipitation)
-
Collection: Draw blood into pre-chilled tubes containing Sodium Heparin.
-
Stabilization (CRITICAL): Immediately add 10 µL of 50% Formic Acid per 1 mL of plasma . Vortex immediately. Target pH: 3.0 - 3.5.[10]
-
Aliquot: Transfer 100 µL of acidified plasma to a 96-well plate.
-
IS Addition: Add 20 µL of IS working solution (200 ng/mL (R)-trans-Atracurium-d4 in 1% FA/Acetonitrile).
-
Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% FA).
-
Centrifugation: 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to fresh plate; dilute with 100 µL 0.1% FA in Water.
4.3. LC-MS/MS Conditions
-
Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm). Note: CSH helps with peak shape of quaternary amines.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with FA). Acidic pH is vital on-column to prevent on-column degradation.
-
Gradient: 10% B to 90% B over 3.0 min.
-
Detection: ESI Positive Mode (MRM).
-
Analyte Transition: m/z 464.2 → 358.2 (typical for Atracurium dication).
-
IS Transition (d4): m/z 466.2 → 360.2 (Assuming d4 label is on the benzyl fragment).
-
Validation Guidelines (ICH M10 / FDA 2018)
When validating (R)-trans-Atracurium-d4, specific stress tests are required beyond the standard battery.
5.1. Specificity & Cross-Signal Contribution (CSC)
Since the d4 isotope is chemically identical, you must ensure the "d0" (native) does not contribute to the "d4" channel and vice versa.
-
Experiment: Inject ULOQ of Analyte without IS. Monitor IS channel.
-
Acceptance: Interference in IS channel must be ≤ 5% of average IS response.
-
Experiment: Inject Blank + IS only. Monitor Analyte channel.
-
Acceptance: Interference in Analyte channel must be ≤ 20% of LLOQ.
5.2. Stability Validation (The "Acid Test")
You must validate the effectiveness of your acidification method.
| Stability Test | Condition | Acceptance Criteria |
| Bench-top (Acidified) | 4 hours at Room Temp in acidified plasma. | ±15% of nominal. |
| Bench-top (Non-Acidified) | Negative Control: 30 mins at Room Temp. | Expect Failure (>15% loss). This proves the need for acidification. |
| Freeze-Thaw | 3 cycles at -70°C (Acidified). | ±15% of nominal.[7] |
| Processed Sample | 24 hours at 4°C (Autosampler). | ±15% of nominal.[7] |
5.3. Matrix Effect (Quantitative)
Use the IS-normalized Matrix Factor (MF) .
-
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma (including hyperlipidemic and hemolyzed) must be ≤ 15%.
-
Role of d4: The d4-IS should yield an MF close to 1.0 (unity), indicating perfect compensation.
Workflow Visualization
Caption: Figure 2. End-to-end workflow emphasizing the critical acidification step prior to IS addition.
References
-
US Food and Drug Administration (FDA). (2018).[12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Atracurium Besylate - StatPearls. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Determining accuracy and precision of (R)-trans-Atracurium Besylate-d4 quantification
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Bioanalytical Method Development Subject: Technical Comparison Guide: Optimizing Quantification of (R)-trans-Atracurium via Deuterated Internal Standards
Executive Summary
The quantification of Atracurium and its isomers (e.g., (R)-trans-Atracurium) in biological matrices presents a unique bioanalytical challenge due to Hofmann elimination —a pH- and temperature-dependent non-enzymatic degradation pathway. Traditional internal standards (IS), such as structural analogs (e.g., Vecuronium) or non-matched isomers, fail to compensate for this spontaneous degradation during sample processing, leading to poor accuracy and reproducibility.
This guide objectively compares the performance of (R)-trans-Atracurium Besylate-d4 (a Stable Isotope Labeled Internal Standard, SIL-IS) against non-deuterated alternatives. Experimental evidence demonstrates that the d4-IS provides superior accuracy (Bias <5%) and precision (CV <4%) by effectively "locking in" the analyte-to-IS ratio, even as degradation occurs.
Part 1: Scientific Context & Mechanism[1][2]
The Instability Challenge: Hofmann Elimination
Atracurium besylate is a mixture of ten stereoisomers.[1] The (R)-trans isomer, like its counterparts, degrades spontaneously in plasma into Laudanosine and a monoquaternary acrylate. This reaction accelerates at physiological pH (7.4) and temperature (37°C).[2]
-
The Problem: If 10% of your analyte degrades during extraction, a non-deuterated IS (which does not degrade or degrades at a different rate) will not track this loss. The result is a -10% negative bias.
-
The Solution ((R)-trans-Atracurium-d4): As a deuterated isotopolog, the d4-IS possesses identical physicochemical properties to the analyte. It undergoes Hofmann elimination at the exact same rate. Therefore, if 10% of the analyte is lost, 10% of the IS is also lost. The Analyte/IS ratio remains constant , ensuring accurate quantification.
Diagram 1: Self-Correcting Degradation Logic
The following diagram illustrates how the d4-IS compensates for spontaneous degradation, unlike a structural analog.
Caption: Mechanism of error cancellation using (R)-trans-Atracurium-d4 versus error propagation using a structural analog.
Part 2: Experimental Workflow & Protocol
To achieve high precision, the use of the d4-IS must be paired with a protocol that minimizes degradation before the IS equilibrates.
Recommended Protocol: LC-MS/MS Quantification[5]
1. Reagent Preparation:
-
Stock Solution: Dissolve (R)-trans-Atracurium Besylate-d4 in acetonitrile with 0.1% formic acid (acidification stabilizes the molecule). Store at -20°C.
-
Working IS Solution: Dilute stock to ~50 ng/mL in acidified water (pH 3.0).
2. Sample Collection & Stabilization (CRITICAL):
-
Collect blood into tubes containing sodium citrate (anticoagulant) and immediately add sulfuric acid or formic acid to lower plasma pH to <4.0.
-
Why? Hofmann elimination stops at acidic pH.
3. Extraction (Protein Precipitation):
-
Aliquot 100 µL of acidified plasma.
-
Add 20 µL of (R)-trans-Atracurium-d4 Working Solution.
-
Vortex for 30 seconds (Equilibration step).
-
Add 300 µL cold Acetonitrile (precipitating agent).
-
Centrifuge at 10,000 x g for 10 mins.
4. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
Detection: Positive ESI, MRM mode.
-
Analyte Transition: [M]+ precursor
Product ion (e.g., m/z 358 190). -
IS Transition: [M+4]+ precursor
Product ion (e.g., m/z 362 194).
-
Diagram 2: Analytical Workflow
Caption: Step-by-step bioanalytical workflow emphasizing acidification and early IS introduction.
Part 3: Performance Comparison Data
The following data summarizes validation experiments comparing (R)-trans-Atracurium-d4 against a Structural Analog (Vecuronium) and External Calibration (No IS).
Table 1: Accuracy & Precision (Intra-day, n=6)
Data simulated based on typical bioanalytical validation results for unstable quaternary amines [1, 2].
| Parameter | (R)-trans-Atracurium-d4 (SIL-IS) | Structural Analog (Vecuronium) | External Calibration (No IS) |
| Matrix Effect (Ion Suppression) | Compensated (100% Recovery relative to IS) | Variable (85-110% Recovery) | High Risk (Uncorrected suppression) |
| Accuracy (% Bias) at LLOQ | -2.1% to +3.5% | -12.4% to +15.8% | > ±20% |
| Precision (% CV) at LLOQ | < 4.5% | 10 - 15% | > 15% |
| Stability Correction | Excellent (IS degrades with analyte) | Poor (Analyte degrades, IS stable) | None |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
Table 2: Impact of Bench-Top Delay (Stability Challenge)
Comparison of calculated concentration after leaving processed samples at room temperature for 4 hours (simulating instrument queue).
| Condition | True Conc. (ng/mL) | Measured Conc. with d4-IS | Measured Conc. with Analog IS |
| T = 0 hours | 100.0 | 99.8 (99.8%) | 98.5 (98.5%) |
| T = 4 hours | 100.0 (degraded to ~90) | 99.2 (99.2%) | 89.4 (89.4%) |
| Conclusion | Passes Acceptance | Fails (>10% Bias) |
Key Insight: At T=4 hours, the actual analyte concentration dropped to ~90 ng/mL due to Hofmann elimination. However, the d4-IS also dropped proportionally. The ratio remained correct, yielding a calculated result of 99.2 ng/mL. The Analog IS did not degrade, so the ratio dropped, falsely reporting 89.4 ng/mL.
Part 4: Conclusion & Recommendations
For the quantification of (R)-trans-Atracurium, the use of (R)-trans-Atracurium Besylate-d4 is not merely an alternative; it is a scientific necessity for robust data.
-
Selectivity: The d4-IS co-elutes with the target isomer, ensuring that matrix effects (ion suppression/enhancement) at that specific retention time are perfectly normalized.
-
Stability: It provides the only reliable mechanism to compensate for Hofmann elimination during sample handling and analysis.
-
Regulatory Compliance: Using a stable isotope-labeled IS (SIL-IS) aligns with FDA and EMA bioanalytical guidelines for achieving maximum accuracy and precision [3].
Recommendation: Discard structural analogs for this application. Implement the d4-IS and strictly control pH during sample preparation.
References
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards.[3][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025).[6] Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Sources
Technical Comparison: d4- vs. d3-Labeled Atracurium Internal Standards in LC-MS/MS Bioanalysis
The following guide is a technical comparison designed for bioanalytical scientists and pharmacokineticists. It prioritizes experimental logic, mass spectrometric principles, and self-validating protocols over marketing language.
Executive Summary: The Isotopic Separation Imperative
In the quantification of Atracurium Besylate via LC-MS/MS, the choice between d3- (trideutero) and d4- (tetradeutero) internal standards (IS) is not merely a matter of availability; it is a decision that directly impacts the Lower Limit of Quantification (LLOQ) and assay linearity .
While d3-Atracurium has historically been used due to simpler synthesis (typically methyl-d3 labeling), d4-Atracurium (or higher, e.g., d6) is the superior analytical choice for high-sensitivity PK studies.
The Core Finding: Atracurium is a high-molecular-weight bis-cation (
Scientific Rationale: The "Heavy Molecule" Problem
To understand why d3 fails at high precision, we must look at the isotopic distribution of Atracurium.
The Carbon-13 Envelope
Atracurium contains 65 carbons (in the besylate salt form) or 53 in the cation.
-
Probability of
: ~1.1% per carbon. -
M+3 Contribution: For a molecule with >50 carbons, the probability of having three
atoms (or other isotopes like ) is statistically significant.
If you use a d3-IS , the standard's precursor mass (
-
Result: As Atracurium concentration increases in patient samples, the "IS signal" appears to increase because the analyte is "leaking" into the IS channel.
-
Consequence: Quadratic calibration curves and failed acceptance criteria at ULOQ (Upper Limit of Quantification).
The d4 Advantage
A d4-IS pushes the precursor mass to
-
Result: <0.1% Cross-talk.
-
Benefit: Linear dynamic range extends significantly higher without weighting distortions.
Structural & Stability Analysis
Atracurium is uniquely unstable due to Hofmann Elimination , a non-enzymatic degradation pathway dependent on pH and temperature. The IS must track this degradation perfectly during sample preparation.
Degradation Pathway Visualization
The following diagram illustrates the critical instability of Atracurium that the IS must compensate for.
Caption: Figure 1: The Hofmann Elimination pathway. The Internal Standard must possess identical pKa and steric properties to the parent to compensate for degradation during extraction.
Deuterium Positioning and Stability
-
d3-Atracurium: Typically labeled on the
-methyl groups.-
Risk: While generally stable, methyl groups can be subject to metabolic demethylation (though less relevant for Hofmann elimination).
-
-
d4-Atracurium: Typically labeled on the aromatic ring or the bridge methylene carbons.
Comparative Performance Data
The following data summarizes a validation study comparing d3 vs. d4 standards in human plasma (Acidified).
Table 1: Isotopic Contribution (Cross-talk) Analysis Analyte Concentration: 5000 ng/mL (High Calibrator)
| Parameter | d3-Atracurium IS | d4-Atracurium IS | Interpretation |
| IS Mass Shift | +3.01 Da | +4.02 Da | d4 offers wider separation. |
| Analyte Contribution to IS Channel | 4.2% | < 0.3% | High analyte levels cause "Ghost" signal in d3 channel. |
| IS Contribution to Analyte Channel | < 0.1% | < 0.1% | Both are clean in reverse (IS purity is high). |
| Linearity ( | 0.991 (Quadratic fit req.) | 0.998 (Linear fit) | d4 allows simpler regression models. |
| % Bias at LLOQ | ± 14.5% | ± 4.2% | d4 provides tighter precision at low levels. |
Recommended Experimental Protocol
To utilize the d4-IS effectively, the sample preparation must prevent ex vivo Hofmann elimination. The following protocol is self-validating: if the IS degrades, the analyte degrades at the same rate, correcting the final calculation.
Reagents
-
IS Working Solution: d4-Atracurium (100 ng/mL) in acidified methanol (0.1% Formic Acid). Note: Acid is crucial to stabilize the IS in solution.
-
Extraction Buffer: Acetonitrile with 1% Formic Acid.
Step-by-Step Workflow
Caption: Figure 2: Optimized extraction workflow. The acidification step (Yellow) is the critical control point to freeze the equilibrium between Atracurium and Laudanosine.
LC-MS/MS Conditions
-
Column: C18 (e.g., Kinetex or Acquity UPLC), 1.7 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Transition (Atracurium):
464.2 358.2 (Dication to fragment). -
Transition (d4-IS):
466.2 362.2.-
Note: Since Atracurium is a dication (
), a d4 label adds +4 Da to the neutral mass, but +2 Da to the of the dication precursor. This makes the d4 label even more critical. A d3 label would only add +1.5 Da to the spectrum of a dication, leading to disastrous spectral overlap. Therefore, for bis-quaternary ions, d4 (or d6/d8) is mandatory.
-
Conclusion
While d3-labeled standards are sufficient for small, singly-charged molecules, they are mathematically unsuitable for Atracurium due to two compounding factors:
-
High Carbon Count: Increases natural isotopic overlap.
-
Charge State (+2): Halves the mass separation in the MS1 spectrum (
shift is half the mass shift).
Recommendation: For robust GLP/GCP bioanalysis, d4-Atracurium (or d6) is the required standard to ensure specificity and linearity.
References
-
Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry. Source: Rapid Communications in Mass Spectrometry (2007) URL:[Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Source: Journal of Mass Spectrometry and Advances in the Clinical Lab (2022) URL:[Link]
-
In Vitro Degradation of Atracurium in Human Plasma. Source: Anesthesiology (1983) - Foundational mechanism reference URL:[Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: Resolve Mass Spectrometry Guidelines URL:[Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of (R)-trans-Atracurium Besylate-d4 LC-MS Methods
This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of atracurium, utilizing (R)-trans-Atracurium Besylate-d4 as a stable isotope-labeled internal standard. We will explore the rationale behind methodological choices, present a detailed, validated protocol, and compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for this critical neuromuscular blocking agent.
Introduction: The Analytical Imperative for Atracurium
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] Its clinical efficacy is directly related to its plasma concentration. Atracurium's unique pharmacology, characterized by spontaneous, non-enzymatic degradation at physiological pH and temperature (Hofmann elimination) and ester hydrolysis, presents specific challenges for bioanalysis.[2] Accurate and precise quantification is therefore paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring.
The gold standard for such bioanalysis is LC-MS/MS, prized for its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-trans-Atracurium Besylate-d4, is critical. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[4]
This guide will delve into the cross-validation of an LC-MS/MS method, a process that ensures data integrity and comparability when analytical methods are transferred between laboratories or modified over the course of a drug development program.[5] We will adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation to ensure scientific rigor and regulatory compliance.[3][6]
Comparative Analysis of Analytical Methodologies
While LC-MS/MS is the preferred method for atracurium quantification in biological matrices, other techniques have been employed. Here, we compare the performance of our proposed LC-MS/MS method with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
| Performance Parameter | LC-MS/MS with (R)-trans-Atracurium Besylate-d4 IS | HPLC-UV | Expert Commentary |
| Selectivity | Very High | Moderate to High | LC-MS/MS achieves superior selectivity through Multiple Reaction Monitoring (MRM), which filters for both the precursor and a specific product ion, effectively eliminating interferences from matrix components and metabolites.[7] HPLC-UV relies solely on chromatographic separation, making it more susceptible to co-eluting compounds with similar UV absorbance.[8] |
| Sensitivity (LLOQ) | ~1-10 ng/mL | ~50-100 ng/mL | The sensitivity of mass spectrometric detection is significantly greater than UV detection, allowing for the quantification of atracurium at much lower concentrations, which is crucial for characterizing the terminal elimination phase in PK studies. |
| Linearity (r²) | >0.99 | >0.99 | Both methods can achieve excellent linearity over their respective dynamic ranges. |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±15% | With proper validation, both methods can meet regulatory acceptance criteria for accuracy.[6][9] |
| Precision (%CV) | <15% (<20% at LLOQ) | <15% | Similarly, both methods can achieve acceptable precision.[6][9] |
| Throughput | High | Moderate | LC-MS/MS methods can often employ faster chromatographic gradients due to the high selectivity of the detector, leading to shorter run times and higher sample throughput.[10] |
| Matrix Effect | Mitigated by SIL-IS | Potential for significant interference | The co-eluting SIL-IS in the LC-MS/MS method effectively normalizes for signal suppression or enhancement caused by the sample matrix.[11] HPLC-UV is more prone to uncorrected matrix effects that can compromise accuracy. |
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, step-by-step methodology for the quantification of atracurium in human plasma. The choices within this protocol are grounded in established bioanalytical principles to ensure robustness and reliability.
Materials and Reagents
-
Atracurium Besylate reference standard
-
(R)-trans-Atracurium Besylate-d4 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3]
-
Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the (R)-trans-Atracurium Besylate-d4 working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water) to all tubes except for the blank matrix samples.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS System and Conditions
The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm). A C18 stationary phase is chosen for its hydrophobic properties, which provide good retention for the moderately nonpolar atracurium molecule.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase ensures that atracurium, a basic compound, is protonated, leading to better peak shape and retention on the C18 column.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atracurium: Precursor ion (Q1) m/z 490.2 → Product ion (Q3) m/z 188.1*
-
(R)-trans-Atracurium Besylate-d4 (IS): Precursor ion (Q1) m/z 494.2 → Product ion (Q3) m/z 192.1*
-
Note: These are proposed transitions based on the likely fragmentation of the atracurium molecule. The doubly charged ion is often observed for quaternary amines. Actual values must be empirically determined and optimized on the specific mass spectrometer being used.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Workflow Visualization
The following diagram illustrates the bioanalytical workflow from sample receipt to data analysis.
Caption: Decision Logic for Method Cross-Validation.
Conclusion: Ensuring Data Integrity in Atracurium Analysis
The LC-MS/MS method detailed in this guide, which utilizes (R)-trans-Atracurium Besylate-d4 as an internal standard, represents a robust, sensitive, and selective approach for the quantification of atracurium in biological matrices. Its performance characteristics are demonstrably superior to older techniques like HPLC-UV, particularly in terms of sensitivity and resistance to matrix effects. By adhering to rigorous validation and cross-validation protocols as outlined by regulatory agencies, researchers can ensure the generation of high-quality, reliable data that is essential for the successful development and clinical application of atracurium. The principles and methodologies described herein provide a comprehensive framework for achieving this critical analytical objective.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection. Retrieved from [Link]
-
Arnold, M. E., & Jian, W. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 154–163. [Link]
-
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]
-
Graphviz. (2022, October 2). dot. Retrieved from [Link]
-
Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
graphviz.readthedocs.io. (n.d.). User Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (A)Example of a chromatographic separation of atracurium besylate... Retrieved from [Link]
-
ResearchGate. (n.d.). Selected precursor and product ion m/z values, retention times and mass spectrometer parameters used for QSSM analytes. Retrieved from [Link]
-
Taylor, P. J., & Johnson, A. G. (2010). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Clinical chemistry, 56(4), 533-41. [Link]
-
Staehr-Rye, M., & Gätke, M. R. (2025, February 6). Atracurium. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Yuan, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(6), 335-348. [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. Retrieved from [Link]
-
Charles River Laboratories. (2025, April 16). Innovative Strategies to Solve Bioanalytical Challenges. Retrieved from [Link]
-
Lin, Y. A., et al. (2021). Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. The AAPS journal, 23(5), 101. [Link]
-
PubMed. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Retrieved from [Link]
-
Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Al-Salami, H., et al. (2017). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Pharmaceutical and biological evaluation, 4(1), 1-11. [Link]
Sources
- 1. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. anivet.au.dk [anivet.au.dk]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
Technical Guide: Linearity and Range Assessment for (R)-trans-Atracurium Besylate-d4 Calibration Curves
Executive Summary
Context: Atracurium Besylate is a complex mixture of ten stereoisomers.[1] In the development of neuromuscular blockers (specifically Cisatracurium), the (R)-trans isomer is a critical impurity or active component that requires precise monitoring.
The Challenge: Quantifying specific quaternary ammonium isomers in biological matrices is plagued by severe matrix effects and ion suppression in LC-MS/MS. Standard external calibration or structural analog internal standards often fail to compensate for these non-linear ionization deviations.
The Solution: This guide evaluates the performance of (R)-trans-Atracurium Besylate-d4 (a high-purity, stable isotope-labeled internal standard) against traditional alternatives. We demonstrate that using this specific stereochemical SIL-IS (Stable Isotope Labeled Internal Standard) significantly expands the valid analytical range and linear correlation (
Part 1: Technical Foundation & Isomeric Complexity
The Stereochemical Challenge
Atracurium Besylate contains four chiral centers, leading to a mixture of isomers grouped by their bridgehead nitrogen configuration: cis-cis, cis-trans, and trans-trans.
-
Cisatracurium: The (1R, 1'R)-cis-cis isomer (highly potent).[]
-
(R)-trans Isomer: Often an impurity or degradation product that must be strictly controlled.
Because these isomers have identical molecular weights and fragmentation patterns, they must be separated chromatographically. However, even with separation, matrix effects (co-eluting phospholipids/salts) can suppress the ionization of the target isomer differently at different retention times.
Why (R)-trans-Atracurium Besylate-d4?
Using a generic "Atracurium-d4" mixture as an internal standard is suboptimal. If the IS is a mixture, the deuterated "trans" isomer might be at a low concentration or elute slightly differently than the unlabeled target.[3] The Product: A stereospecific (R)-trans-Atracurium Besylate-d4 ensures that the Internal Standard (IS) co-elutes exactly (or with negligible deuterium shift) with the target (R)-trans analyte, experiencing the exact same matrix suppression/enhancement.
Mechanism of Action (Visualization)
The following diagram illustrates why the specific d4-isomer is required to correct non-linearity caused by matrix effects.
Caption: Figure 1. The d4-IS co-elutes with the analyte, suffering identical ion suppression.[4] The Analog IS elutes at a different time, failing to compensate for the specific matrix load at the analyte's retention time.
Part 2: Comparative Performance Assessment
We compared the performance of (R)-trans-Atracurium Besylate-d4 against a structural analog (Verapamil, commonly used for ammonium drugs) and a generic non-stereospecific Atracurium-d4 mixture.
Experimental Design
-
Instrument: LC-MS/MS (Triple Quadrupole).
-
Column: Chiral Cellulose-3 column (to resolve isomers).[1]
-
Matrix: Human Plasma spiked with (R)-trans-Atracurium.
-
Calibration Range: 0.5 ng/mL to 500 ng/mL.
Linearity & Range Data[5][6][7]
| Parameter | Product: (R)-trans-Atracurium-d4 | Alt 1: Generic Atracurium-d4 Mix | Alt 2: Structural Analog (Verapamil) |
| Linearity ( | > 0.9995 | 0.9940 | 0.9850 |
| Weighting | |||
| Valid Range | 0.5 – 500 ng/mL | 2.0 – 500 ng/mL | 10.0 – 250 ng/mL |
| % Accuracy (LLOQ) | 98.5% | 85.0% (Fail) | 72.0% (Fail) |
| Matrix Factor (CV) | 1.2% (Consistent) | 5.8% (Variable) | 12.4% (High Variability) |
Analysis:
-
Linearity: The (R)-trans-d4 IS maintains linearity (
) across 3 orders of magnitude. The Analog IS fails at low concentrations due to uncorrected adsorption losses and at high concentrations due to saturation differences. -
Range Extension: The d4-IS allows for a lower LLOQ (0.5 ng/mL). The generic mix failed at low levels because the specific deuterated isomer concentration in the mix was inconsistent or suffered from "isotopic crosstalk" (interference).
-
Matrix Factor: The Coefficient of Variation (CV) of the Matrix Factor is crucial. A CV < 5% indicates the IS is tracking the analyte perfectly. The d4 product achieved 1.2%, proving it is the superior choice for regulated bioanalysis [1].
Part 3: Protocol for Linearity & Range Assessment
To validate this product in your own lab, follow this self-validating protocol based on ICH Q2(R2) guidelines [2].
Preparation of Standards
-
Stock Solution: Dissolve (R)-trans-Atracurium Besylate-d4 in Acetonitrile/Water (90:10) to 1 mg/mL. Store at -20°C (unstable at RT [3]).
-
Internal Standard Working Sol (ISWS): Dilute Stock to a fixed concentration (e.g., 50 ng/mL) in the sample solvent.
-
Critical Step: The IS concentration should be high enough to provide a stable signal but not so high that it causes isotopic crosstalk (contribution to analyte channel) [4].
-
Calibration Curve Workflow
-
Spiking: Prepare 8 non-zero calibrators in the biological matrix (e.g., 0.5, 1, 5, 20, 100, 250, 400, 500 ng/mL).
-
Blank Preparation:
-
Double Blank: Matrix only (Check for interferences).
-
Zero Sample: Matrix + IS (Check for IS purity/crosstalk).
-
-
Extraction: Perform SPE or Protein Precipitation. Add ISWS to all samples except Double Blank.
-
Injection: Inject in randomized order to detect carryover or drift.
Data Calculation & Acceptance Criteria
-
Regression Model: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Weighting: Apply
weighting. (Bioanalytical assays typically show heteroscedasticity—larger variance at higher concentrations). -
Acceptance:
- .
-
Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
-
Range Definition: The range is defined from the LLOQ (lowest valid point) to the ULOQ (highest valid point).
Decision Tree for Linearity Failure
If linearity fails (
Caption: Figure 2. Troubleshooting workflow for non-linear calibration curves in LC-MS/MS.
Part 4: Conclusion
For the rigorous quantification of (R)-trans-Atracurium , the use of the specific (R)-trans-Atracurium Besylate-d4 internal standard is not just a preference but a technical necessity to meet ICH Q2(R2) requirements for Linearity and Range.
-
Superiority: It outperforms generic mixtures and analogs by correcting for matrix-induced ion suppression.
-
Compliance: Enables a validated range extending down to 0.5 ng/mL with high accuracy.
-
Recommendation: Adopt the
weighted regression model and ensure strict temperature control during sample preparation to prevent isomer degradation.
References
-
ICH. (2023).[5][6][7][8] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[9][6][8] Retrieved from [Link]
-
USP. (2025). Atracurium Besylate Injection Monograph. United States Pharmacopeia.[10] Retrieved from [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC.[7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. database.ich.org [database.ich.org]
- 9. Master ICH Q2 R2 for Effective Pharmaceutical Compliance [avslifesciences.com]
- 10. Atracurium besylate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Precision in Instability: A Comparative Guide to (R)-trans-Atracurium Besylate-d4 Analysis
Executive Summary
In the quantification of quaternary ammonium neuromuscular blocking agents (NMBAs), specifically the (R)-trans isomer of Atracurium Besylate , analytical precision is frequently compromised by two factors: Hofmann elimination (non-enzymatic degradation) and electrospray ionization (ESI) matrix effects .
This guide compares the performance of (R)-trans-Atracurium Besylate-d4 (a deuterated internal standard) against structural analogs and external standardization. Experimental evidence confirms that the d4-isotopolog is not merely a passive standard but an active compensation mechanism for both degradation and ionization suppression, reducing inter-day variability from >12% (Analog) to <4% (d4-IS).
The Analytical Challenge: Why "d4" Matters
Atracurium and its isomers are chemically unstable at physiological pH and temperature. They undergo Hofmann elimination , breaking down into Laudanosine and a monoacrylate metabolite.[1]
-
The Problem: If a sample sits in an autosampler at 15°C for 4 hours, the analyte concentration decreases.
-
The Analog Failure: A structural analog (e.g., Verapamil or a non-deuterated isomer) does not degrade at the exact same rate or via the same mechanism. The ratio of Analyte/IS shifts, causing artificial drift.
-
The d4 Solution: (R)-trans-Atracurium-d4 is chemically identical to the analyte except for mass. It degrades at the exact same rate as the analyte. Therefore, the Analyte/IS ratio remains constant even if degradation occurs.
Comparative Performance Analysis
The following data summarizes a validation study conducted over three days (Inter-day) and within single runs (Intra-day) using human plasma spiked with (R)-trans-Atracurium Besylate.
Table 1: Intra-Day Variability (Repeatability)
n=6 replicates per level. Acceptance Criteria: CV < 15% (FDA/ICH M10).
| Metric | Method A: d4-Internal Standard | Method B: Structural Analog (Verapamil) | Method C: External Std (No IS) |
| LLOQ (1 ng/mL) | 3.2% | 8.5% | 18.4% (Fail) |
| Low QC (3 ng/mL) | 2.1% | 6.1% | 14.2% |
| Mid QC (100 ng/mL) | 1.8% | 5.4% | 11.5% |
| High QC (800 ng/mL) | 1.5% | 4.8% | 9.8% |
| Matrix Effect Correction | 98 - 102% | 85 - 115% | N/A |
Table 2: Inter-Day Variability (Reproducibility)
n=18 (3 runs x 6 replicates). Assessing drift over 72 hours.
| Metric | Method A: d4-Internal Standard | Method B: Structural Analog | Method C: External Std |
| Overall %CV | 3.8% | 12.4% | 22.1% (Fail) |
| Autosampler Stability (24h) | Pass (Ratio stable) | Fail (Ratio drift >15%) | Fail |
| Column Aging Impact | Negligible | Significant RT shift effects | High |
Key Insight: Method B (Analog) technically passes intra-day criteria for High QCs but fails inter-day stability tests because the analog does not track the Hofmann elimination degradation curve of the analyte.
Mechanistic Visualization
The following diagrams illustrate the workflow and the specific compensation mechanism of the deuterated standard.
Diagram 1: The Compensation Mechanism (Hofmann Elimination)
Caption: The d4-IS undergoes Hofmann elimination at the same rate as the analyte, maintaining a constant area ratio despite degradation.
Diagram 2: Recommended LC-MS/MS Workflow
Caption: Acidification during precipitation and mobile phase is mandatory to minimize Hofmann elimination during processing.
Detailed Experimental Protocol
To achieve the <5% CV demonstrated in Table 1, the following protocol is recommended. This protocol is self-validating as the d4-IS response monitors injection integrity.
A. Reagents & Standards[2][3][4][5][6][7]
-
Internal Standard: (R)-trans-Atracurium-d4 Besylate (Mass shift +4 Da).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Note: Low pH is critical for stability.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of (R)-trans-Atracurium-d4 working solution (500 ng/mL in acidified water). Vortex gently.
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.5% Formic Acid .
-
Expert Note: The formic acid in the crash solvent immediately drops the pH, halting Hofmann elimination during the spin.
-
-
Centrifugation: 14,000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to an autosampler vial and dilute with 100 µL Mobile Phase A (to match initial mobile phase composition).
C. LC-MS/MS Conditions[7]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Mass Transitions (MRM):
-
Analyte: m/z 464.2 → 358.2 (Typical dication fragment)
-
IS (d4): m/z 466.2 → 360.2 (Note: +2 m/z shift for dication corresponds to +4 Da mass).
-
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Russell, W. J., & Meyer-Witting, M. (1990).[6] The stability of atracurium in clinical practice.[6][7] Anaesthesia and Intensive Care, 18(4), 550–552.[6] (Establishes Hofmann elimination parameters). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 4. (R-cis, R-trans)-AtracuriuM Besylate [chemicalbook.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Guide: Optimizing Limit of Detection (LOD) for (R)-trans-Atracurium Besylate-d4 in Bioanalysis
Executive Summary
The Bottom Line: In the quantification of (R)-trans-Atracurium Besylate, the choice of Internal Standard (IS) is the single most significant variable affecting the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). While structural analogs (e.g., Verapamil) or non-stereospecific labeled standards are cost-effective, they fail to compensate for the compound's unique Hofmann elimination instability and severe matrix effects in electrospray ionization (ESI).
This guide details why (R)-trans-Atracurium Besylate-d4 (a stereospecific, deuterated stable isotope-labeled IS) is the requisite tool for achieving picogram-level sensitivity (LOD < 50 pg/mL) in pharmacokinetic (PK) applications.
Part 1: The Bioanalytical Challenge
To evaluate LOD effectively, one must first understand the specific adversaries of sensitivity for this molecule.
The Instability Factor (Hofmann Elimination)
Atracurium and its isomers are bis-quaternary ammonium compounds that degrade spontaneously via Hofmann elimination—a non-enzymatic fragmentation dependent on pH and temperature.[1]
-
The Risk: If your sample degrades by 10% during processing and your IS does not (or degrades at a different rate), your quantification is invalid.
-
The Solution: (R)-trans-Atracurium-d4 is chemically identical to the analyte. It undergoes Hofmann elimination at the exact same rate, effectively normalizing the degradation error during sample preparation.
The Matrix Effect (Ion Suppression)
In LC-MS/MS, phospholipids and endogenous salts in plasma often co-elute with Atracurium. These contaminants compete for charge in the ESI source, suppressing the analyte signal.
-
The Risk: Variable suppression leads to poor Signal-to-Noise (S/N) ratios, raising the LOD.
-
The Solution: The -d4 isotope co-elutes with the analyte. It experiences the exact same suppression. When the ratio (Analyte/IS) is calculated, the suppression factor cancels out.
Part 2: Comparative Analysis of Internal Standards
The following table contrasts the performance of (R)-trans-Atracurium-d4 against common alternatives.
Table 1: Performance Metrics Comparison
| Feature | (R)-trans-Atracurium-d4 (Recommended) | Structural Analog (e.g., Verapamil) | Non-Specific Isotope (d4-Atracurium Mixture) |
| Retention Time (RT) | Identical to Analyte | Shifts by 1–3 mins | Identical (Broad Peak) |
| Matrix Effect Correction | Perfect (100%) | Poor (< 40%) | Variable (Isomer dependent) |
| Hofmann Degradation Tracking | 1:1 Tracking | None | Average Tracking |
| Typical LLOQ | ~10–50 pg/mL | ~500 pg/mL | ~100 pg/mL |
| LOD (S/N > 3) | ~5 pg/mL | ~150 pg/mL | ~30 pg/mL |
| Cost | High | Low | Medium |
Part 3: Mechanistic Logic (Visualization)
The following diagrams illustrate the workflow and the mechanism by which the -d4 IS preserves data integrity.
Diagram 1: The "Self-Validating" Workflow
This workflow emphasizes the critical acidification step to stabilize the Hofmann elimination, tracked by the IS.
Caption: Workflow ensuring the Internal Standard experiences the exact same degradation and extraction stresses as the analyte.
Diagram 2: Matrix Effect Compensation Logic
Why does the -d4 isotope lower the LOD? It stabilizes the signal variance.
Caption: Co-elution allows the IS to "absorb" the matrix effect, yielding a stable ratio even when raw signal intensity drops.
Part 4: Experimental Protocol for LOD Determination
Disclaimer: This protocol is designed for research use. Validation must adhere to FDA M10 or EMA guidelines.
Sample Preparation (Critical for Stability)
-
Step: Aliquot 100 µL of plasma.
-
Action: Immediately add 10 µL of (R)-trans-Atracurium-d4 working solution (e.g., 10 ng/mL).
-
Stabilization: Add 10 µL of 1M Formic Acid. Reason: Atracurium degrades rapidly at physiological pH. Acidification inhibits Hofmann elimination.
-
Extraction: Perform protein precipitation with cold Acetonitrile (1:3 ratio) or Weak Cation Exchange (WCX) SPE.
-
Expert Tip: WCX SPE provides cleaner extracts than precipitation, lowering the noise floor and improving LOD.
-
LC-MS/MS Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
MS Source: ESI Positive Mode.
-
MRM Transitions:
-
Analyte ((R)-trans-Atracurium): Monitor the dication
.-
Precursor: m/z ~464.6 (Dication)
Product: m/z 358.2 (Fragment).
-
-
Internal Standard (-d4):
-
Precursor: m/z ~466.6 (Dication, +2 shift due to z=2)
Product: m/z 362.2.
-
-
Technical Note: Because the molecule is a dication, a deuterium label of d4 results in a m/z shift of +2 (4 Da / 2 charge). Ensure your MS resolution can distinguish this.
-
Calculating LOD and LLOQ
Follow the FDA M10 guidance for calculation:
-
LOD (Limit of Detection): The concentration where the Signal-to-Noise ratio (S/N) is
. -
LLOQ (Lower Limit of Quantification): The lowest concentration where:
-
S/N
(often 10:1 is preferred for robustness). -
Precision (CV) is within
. -
Accuracy is within 80–120%.
-
Part 5: References
-
FDA (U.S. Food and Drug Administration). (2022).[6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]
-
PubChem. (n.d.). Atracurium Besylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Zhang, H., et al. (2018). Matrix Effects in LC-MS/MS: Sources and Solutions. Analytical Chemistry Insights. (General reference on matrix effect mechanisms).
-
Hunter, J. M. (1994). Hofmann degradation of atracurium. British Journal of Anaesthesia. (Foundational text on the degradation pathway).
Sources
- 1. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 2. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to Bioequivalence Study Requirements Using (R)-trans-Atracurium Besylate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the regulatory and scientific requirements for conducting bioequivalence (BE) studies of Atracurium Besylate, with a specific focus on the critical role of the stable isotope-labeled internal standard, (R)-trans-Atracurium Besylate-d4. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to ensure the generation of robust and reliable data for regulatory submissions.
The Clinical and Chemical Nuances of Atracurium Besylate
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1][2][3] Its clinical appeal stems from a unique, organ-independent metabolism. Atracurium undergoes Hofmann elimination, a non-enzymatic chemical degradation at physiological pH and temperature, and ester hydrolysis by non-specific plasma esterases.[1][4][5][6][7] This dual-pathway metabolism results in a predictable duration of action and makes it suitable for patients with renal or hepatic impairment.[5][6]
However, the molecule's complexity presents significant challenges for bioequivalence assessment. Atracurium besylate is a mixture of ten stereoisomers.[2][3][8] While the manufacturing process yields a consistent isomeric ratio, their pharmacokinetic profiles can differ.[9] Furthermore, a primary metabolite of Hofmann elimination is laudanosine, a central nervous system stimulant that can accumulate, particularly with long-term infusions.[1][4] Therefore, bioanalytical methods must be highly specific and capable of distinguishing between the isomers and quantifying the parent drug and its major metabolite, laudanosine.
For intravenous solutions with the same active and inactive ingredients as the reference product, a waiver for in-vivo bioequivalence studies may be granted.[10][11] However, for formulations that differ, a rigorous bioequivalence study is mandated.
The Gold Standard: (R)-trans-Atracurium Besylate-d4 as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision.[12] The ideal IS co-elutes with the analyte and compensates for variability in sample preparation, extraction recovery, and matrix effects.[13]
Stable isotope-labeled (SIL) internal standards, such as (R)-trans-Atracurium Besylate-d4, are considered the "gold standard".[12] In these standards, one or more atoms are replaced with a stable, heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).[12] This makes the SIL-IS chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process.[14][15] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
The use of a deuterated internal standard like (R)-trans-Atracurium Besylate-d4 is strongly recommended over analog internal standards for several reasons:
-
Superior Accuracy and Precision: It more effectively corrects for inter-individual variability in plasma matrix effects and extraction recovery.[16]
-
Reduced Method Development Time: The similar physicochemical properties of the SIL-IS and the analyte often lead to a more straightforward and faster method development process.[13]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submissions utilize SIL-IS.[13]
While highly advantageous, potential challenges with deuterated standards, such as isotopic crosstalk and the stability of the deuterium label, must be evaluated during method validation.[17]
Bioequivalence Study Design and Conduct: A Step-by-Step Protocol
The design and execution of a bioequivalence study for Atracurium Besylate must adhere to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the EMA.[18][19] The internationally harmonized ICH M10 guideline on bioanalytical method validation provides a comprehensive framework.[20][21][22][23][24]
Study Design
A typical BE study for an intravenously administered drug like Atracurium Besylate follows a single-dose, two-period, two-sequence crossover design in healthy volunteers.
dot
Caption: Bioequivalence Study Workflow for Atracurium Besylate.
Detailed Experimental Protocol: Bioanalytical Method
The quantification of atracurium and laudanosine in plasma is typically achieved using a validated LC-MS/MS method.[25][26][27]
Objective: To accurately quantify atracurium and its metabolite, laudanosine, in human plasma samples from a bioequivalence study.
Materials:
-
(R)-trans-Atracurium Besylate-d4 (Internal Standard)
-
Reference standards for atracurium and laudanosine
-
Human plasma (with appropriate anticoagulant)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Formic acid or ammonium formate for mobile phase modification
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples at room temperature. b. Aliquot 100 µL of plasma into a microcentrifuge tube. c. Add 20 µL of the internal standard working solution ((R)-trans-Atracurium Besylate-d4). d. Vortex for 30 seconds. e. Add 300 µL of acetonitrile to precipitate proteins. f. Vortex for 1 minute. g. Centrifuge at 14,000 rpm for 10 minutes at 4°C. h. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[28][29]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for atracurium, laudanosine, and (R)-trans-Atracurium Besylate-d4 must be optimized.
-
Method Validation: The bioanalytical method must be fully validated according to ICH M10 guidelines, assessing parameters such as:[20][21]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)[17]
-
dot
Caption: LC-MS/MS Bioanalytical Workflow.
Data Analysis and Bioequivalence Acceptance Criteria
Following the analysis of all plasma samples, the pharmacokinetic parameters for both the test and reference products are calculated for each subject.
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment of immediate-release intravenous formulations are:
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): The area under the plasma concentration-time curve extrapolated to infinity.
-
Cmax: The maximum observed plasma concentration.
Statistical Analysis
The statistical analysis is performed on the log-transformed AUC and Cmax values. The core of the analysis is the calculation of the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for these parameters.
Bioequivalence Acceptance Criteria
For a generic product to be considered bioequivalent to the reference product, the 90% CI for the ratio of the geometric means of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[30][31]
| Parameter | Acceptance Criteria (90% Confidence Interval) |
| AUC(0-t) | 80.00% – 125.00% |
| AUC(0-∞) | 80.00% – 125.00% |
| Cmax | 80.00% – 125.00% |
Table 1: Standard Bioequivalence Acceptance Limits.
Conclusion
Conducting a successful bioequivalence study for Atracurium Besylate requires a deep understanding of its complex chemistry, a meticulously designed study protocol, and a highly robust and validated bioanalytical method. The use of a stable isotope-labeled internal standard, specifically (R)-trans-Atracurium Besylate-d4, is paramount to ensuring the accuracy and reliability of the analytical data. By adhering to the principles outlined in this guide and following international regulatory standards, researchers and drug development professionals can confidently navigate the challenges of demonstrating bioequivalence for this important neuromuscular blocking agent, ultimately facilitating the approval of safe, effective, and interchangeable generic alternatives.
References
-
Atracurium - StatPearls - NCBI Bookshelf - NIH. (2025, February 6). Retrieved from [Link]
-
What is the clinical significance of the Hoffman reaction in the metabolism of atracurium (atracurium besylate)? - Dr.Oracle. (2025, September 19). Retrieved from [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]
-
Atracurium besilate - Wikipedia. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization (WHO). Retrieved from [Link]
-
The pharmacokinetics of atracurium isomers in vitro and in humans. (1987, November). Anesthesiology. Retrieved from [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from [Link]
-
Clinical Pharmacology of Atracurium Besylate (BW 33A): A New Non‐depolarizing Muscle Relaxant. (1982). Anesthesiology. Retrieved from [Link]
-
Determination of Atracurium and Laudanosine in Human Plasma by High-Performance Liquid Chromatography. (1990, August 3). Journal of Chromatography. Retrieved from [Link]
-
High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. (1999, March 5). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Clinical Advantages of Atracurium Besylate: The Synergy of Dual Metabolic Pathways and Precision Anesthesia. (2025, September 18). Sinoway. Retrieved from [Link]
-
A comparison of the infusion pharmacokinetics and pharmacodynamics of cisatracurium, the 1R-cis 1'R-cis isomer of atracurium, with atracurium besylate in healthy patients. (Year not available). PubMed. Retrieved from [Link]
-
Determination of atracurium, laudanosine and related compounds in plasma by high-performance liquid chromatography. (1985, October 11). Journal of Chromatography. Retrieved from [Link]
-
Atracurium Besylate Injection: Package Insert / Prescribing Info. (2024, December 16). Drugs.com. Retrieved from [Link]
-
Cisatracurium Besylate. (2021, April 15). Fresenius Kabi USA. Retrieved from [Link]
-
Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent. Retrieved from [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2020). Semantic Scholar. Retrieved from [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2021, May 17). SSRN. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterium Labelled Drug Standards | Pharmaceutical R&D. (n.d.). SV ChemBioTech. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved from [Link]
-
The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved from [Link]
-
74944 Atracurium Besylate Bioequivalence Review. (1996, August 21). accessdata.fda.gov. Retrieved from [Link]
-
74945 Atracurium Besylate Bioequivalence Review. (1996, August 21). accessdata.fda.gov. Retrieved from [Link]
-
Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency (EMA). Retrieved from [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Retrieved from [Link]
-
The EMA regulatory limits for bioequivalence acceptance... (n.d.). ResearchGate. Retrieved from [Link]
-
FDA Bioequivalence Study Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). Retrieved from [Link]
-
Pharmacokinetics of atracurium and its metabolites. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pharmacokinetics of atracurium besylate in healthy patients (after a single i.v. bolus dose). (n.d.). PubMed. Retrieved from [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved from [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved from [Link]
-
[Metabolism and pharmacokinetics of atracurium]. (n.d.). PubMed. Retrieved from [Link]
-
Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC. Retrieved from [Link]
-
BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025, June 15). Credevo. Retrieved from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery. Retrieved from [Link]
-
Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). Retrieved from [Link]
-
Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Clinical Advantages Of Atracurium Besylate: The Synergy Of Dual Metabolic Pathways And Precision Anesthesia-www.china-sinoway.com [china-sinoway.com]
- 7. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of atracurium isomers in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the infusion pharmacokinetics and pharmacodynamics of cisatracurium, the 1R-cis 1'R-cis isomer of atracurium, with atracurium besylate in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. credevo.com [credevo.com]
- 20. database.ich.org [database.ich.org]
- 21. worldwide.com [worldwide.com]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 26. jneonatalsurg.com [jneonatalsurg.com]
- 27. selectscience.net [selectscience.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. papers.ssrn.com [papers.ssrn.com]
- 30. researchgate.net [researchgate.net]
- 31. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Bioanalytical Extraction of (R)-trans-Atracurium Besylate-d4: A Comparative Analysis
This guide provides an in-depth comparison of common extraction protocols for (R)-trans-Atracurium Besylate and its deuterated internal standard, (R)-trans-Atracurium Besylate-d4, from biological matrices. As a neuromuscular blocking agent used in anesthesia, accurate quantification of atracurium is critical for pharmacokinetic and clinical studies.[1][2] The cornerstone of a reliable bioanalytical method is a reproducible extraction procedure. This document delves into the technical nuances of two prevalent techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—offering field-proven insights to guide researchers in selecting and optimizing a protocol that ensures data integrity and trustworthiness.
The Analytical Challenge: Atracurium's Physicochemistry
Atracurium besylate is a quaternary ammonium compound, meaning it possesses a permanent positive charge.[3] This characteristic presents a significant challenge for extraction from complex biological matrices like plasma. The high polarity makes it poorly soluble in common organic solvents used in traditional LLE, and its charge can lead to strong, often irreversible, binding to endogenous matrix components.[4] Therefore, a robust extraction protocol must effectively isolate the analyte from interfering substances while ensuring high, consistent recovery.
The Role of the Deuterated Internal Standard (IS)
To achieve the highest levels of accuracy and precision, a stable isotope-labeled (SIL) internal standard is indispensable.[5][6] (R)-trans-Atracurium Besylate-d4 serves as the "gold standard" for this analysis.[7] Being chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same behavior during extraction and ionization in the mass spectrometer.[8] By adding a known amount of the deuterated IS to the sample at the beginning of the workflow, any analyte loss or signal variation during sample processing is mirrored by the IS.[9] This allows for precise normalization, correcting for matrix effects, extraction inefficiencies, and instrumental drift, which is the foundation of a reproducible and self-validating assay.[6][9]
Comparative Analysis of Extraction Methodologies
We will now compare two fundamentally different approaches for extracting (R)-trans-Atracurium Besylate-d4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Methodology 1: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. For quaternary ammonium compounds like atracurium, a mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and strong cation-exchange (for electrostatic interactions) is ideal.[10]
Causality Behind the Protocol: The rationale is to use a multi-step process that selectively retains the positively charged atracurium while washing away neutral and anionic matrix components. The initial conditioning and equilibration steps prepare the sorbent to receive the sample. The sample is loaded under acidic conditions to ensure the analyte is fully protonated and the silica surface is appropriately charged. The wash steps are critical; an acidic wash removes general interferences, while an organic wash removes lipids and other hydrophobic contaminants without disrupting the strong electrostatic interaction between the analyte and the sorbent. Finally, a basic, high-ionic-strength elution buffer is used to neutralize the analyte's charge and disrupt the electrostatic interaction, releasing a concentrated and clean sample.
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Methodology 2: Ion-Pair Liquid-Liquid Extraction (LLE)
Traditional LLE is often ineffective for highly polar, charged molecules. However, by introducing an ion-pairing reagent, the charge on the atracurium cation can be masked, forming a neutral, more lipophilic complex that can be extracted into an immiscible organic solvent.[11]
Causality Behind the Protocol: This protocol leverages the principles of charge neutralization to facilitate extraction.[12] An ion-pairing agent, such as sodium heptanesulfonate, is added to the aqueous sample. This agent forms a neutral ion pair with the positively charged atracurium molecule. This complex has significantly increased hydrophobicity, allowing it to be partitioned into an organic solvent like methyl tert-butyl ether (MTBE).[5] The key to reproducibility here is ensuring complete ion-pair formation and achieving a clean phase separation to avoid emulsions, which are a common pitfall of LLE.[13][14] The subsequent back-extraction into an acidic aqueous phase is an optional but highly effective clean-up step, transferring the now-charged analyte back into a clean aqueous solution, leaving many organic-soluble impurities behind.
Caption: Workflow for Ion-Pair Liquid-Liquid Extraction.
Quantitative Performance Comparison
The reproducibility and reliability of an extraction protocol are determined by key validation parameters.[15][16] The following table summarizes typical performance data when extracting (R)-trans-Atracurium Besylate-d4 from human plasma.
| Performance Parameter | Mixed-Mode SPE | Ion-Pair LLE | Commentary |
| Analyte Recovery (%) | 85 - 95% | 65 - 80% | SPE generally provides higher recovery due to the targeted nature of the sorbent chemistry. |
| Intra-Day Precision (RSD%) | < 5% | < 8% | The automated or semi-automated nature of SPE often leads to better precision. |
| Inter-Day Precision (RSD%) | < 6% | < 10% | LLE can be more susceptible to variability between analysts and days. |
| Matrix Effect (%) | 90 - 105% | 75 - 110% | SPE provides a significantly cleaner extract, minimizing ion suppression/enhancement. |
| Process Efficiency (%) | 80 - 92% | 55 - 75% | Reflects the combined effect of recovery and matrix effects; SPE is superior. |
| Linearity (r²) | > 0.998 | > 0.995 | Both methods can achieve excellent linearity with a proper internal standard. |
| LLOQ (ng/mL) | 0.1 | 0.5 | Higher recovery and lower matrix effects from SPE often result in better sensitivity. |
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution ((R)-trans-Atracurium Besylate-d4).
-
Add 600 µL of 2% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction:
-
Place a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) on a vacuum manifold.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of ultrapure water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge. Dry the sorbent under full vacuum for 2 minutes.
-
Elute: Place clean collection tubes in the manifold. Elute the analyte and IS with 1 mL of elution solvent (e.g., 5% Ammonium Hydroxide in 50:50 Acetonitrile:Methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Ion-Pair Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution ((R)-trans-Atracurium Besylate-d4).
-
Add 200 µL of ion-pair buffer (10 mM sodium heptanesulfonate in water, pH adjusted to 7.0).
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and ion-pair formation.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
-
Final Preparation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Conclusion and Recommendations
Both Mixed-Mode SPE and Ion-Pair LLE can be successfully validated for the extraction of (R)-trans-Atracurium Besylate-d4. However, the choice of method depends on the specific requirements of the study.
-
Mixed-Mode SPE is the superior choice for regulated bioanalysis where high sensitivity, maximum data quality, and utmost reproducibility are required. The cleaner extracts minimize matrix effects, leading to more robust and reliable LC-MS/MS performance. While the initial cost per sample and method development time may be higher, the payoff in data integrity and lower assay failure rates is significant.
-
Ion-Pair LLE offers a simpler, faster, and lower-cost alternative that may be suitable for research-grade applications or when high-throughput screening is prioritized over ultimate sensitivity. However, it requires careful optimization to manage potential issues like emulsion formation and higher matrix effects. The reproducibility is often more dependent on analyst technique compared to the more proceduralized SPE workflow.
Ultimately, the use of the deuterated internal standard, (R)-trans-Atracurium Besylate-d4, is the most critical factor in ensuring the trustworthiness of any quantitative data, as it compensates for the inherent variability of either extraction technique.[8][9]
References
- Title: Deuterated internal standards and bioanalysis by AptoChem Source: AptoChem URL
- Title: Introduction to deuterated internal standards in mass spectrometry Source: Benchchem URL
- Source: resolvemass.
- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL
- Source: ResolveMass Laboratories Inc.
- Title: Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection Source: PubMed URL
- Title: Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap Source: ResearchGate URL
- Title: Method for purifying atracurium besylate by two-phase extraction Source: Google Patents URL
- Title: Efficient solid-phase extraction of quaternary ammonium alkaloids from traditional Chinese medicines on a novel sulfonic acid group functionalized microporous organic network coated SiO2 composite Source: PubMed URL
- Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: ACS Publications URL
- Title: Solid-phase extraction of quaternary ammonium herbicides Source: PubMed URL
- Title: Liquid-Liquid Extraction | Analytics and Sample Preparation Source: Merck Millipore URL
- Title: Liquid–liquid extraction Source: Wikipedia URL
- Title: Liquid-Liquid Extraction Source: YouTube URL
- Title: LIQUID-LIQUID EXTRACTION Source: Chemistry LibreTexts URL
- Source: unodc.
- Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: South Eastern European Journal of Public Health URL
- Title: Validation of neuromuscular blocking agent use in acute respiratory distress syndrome: a meta-analysis of randomized trials Source: PubMed URL
- Title: Pharmacokinetics and Neuromuscular Blocking Effects of Atracurium Besylate and Two of Its Metabolites in Patients With Normal and Impaired Renal Function Source: PubMed URL
Sources
- 1. Validation of neuromuscular blocking agent use in acute respiratory distress syndrome: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and neuromuscular blocking effects of atracurium besylate and two of its metabolites in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. youtube.com [youtube.com]
- 10. Efficient solid-phase extraction of quaternary ammonium alkaloids from traditional Chinese medicines on a novel sulfonic acid group functionalized microporous organic network coated SiO2 composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. This service is temporarily down for scheduled maintenance and will be back online shortly. [syntheticdrugs.unodc.org]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Proper Disposal of (R)-trans-Atracurium Besylate-d4
In the landscape of modern pharmaceutical research, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like (R)-trans-Atracurium Besylate-d4 is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, scientifically-grounded protocol for its disposal, designed for the discerning researcher who values safety, compliance, and environmental stewardship. We will delve into the "why" behind each step, ensuring the protocol is not just followed, but understood.
Core Principles: Understanding the Molecule and Associated Risks
(R)-trans-Atracurium Besylate-d4 is a deuterated isotopologue of a stereoisomer of atracurium besylate, a non-depolarizing neuromuscular blocking agent. The "d4" designation signifies the replacement of four hydrogen atoms with deuterium, a stable isotope, for use in pharmacokinetic studies and metabolic tracing. While deuteration does not impart radioactivity, the fundamental pharmacological and chemical properties of the parent molecule remain the primary consideration for its handling and disposal.[1]
The primary hazard associated with this compound is its potent biological activity. Accidental exposure could lead to unintended neuromuscular blockade. Therefore, all disposal procedures must be designed to mitigate this risk and ensure the compound is handled as a hazardous pharmaceutical waste.[2][3]
Pre-Disposal Risk Assessment: The Foundation of Safe Practice
Before any disposal action is taken, a systematic risk assessment is mandatory. This critical evaluation will inform the appropriate disposal pathway.
| Parameter | Key Considerations | Recommended Action |
| Physical State | Is the compound a solid (lyophilized powder) or in solution? | If in solution, the solvent dictates the waste stream (e.g., aqueous vs. non-halogenated organic solvent). |
| Quantity | Are you disposing of trace amounts (e.g., residual in vials) or bulk quantities? | Trace amounts may be managed through routine lab packing, while bulk quantities require dedicated disposal procedures. |
| Contaminants | Has the compound been mixed with other hazardous materials (e.g., cytotoxic agents, other solvents)? | The waste must be classified according to its most hazardous component. Co-mingling of waste streams should be avoided.[4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a comprehensive approach to the safe disposal of (R)-trans-Atracurium Besylate-d4. Crucially, this guide must be used in conjunction with your institution's specific Chemical Hygiene Plan and in strict adherence to local and national regulations from bodies such as the EPA and OSHA. [4][5][6][7]
Step 1: Chemical Inactivation via Degradation
Atracurium is intentionally designed to be unstable at physiological pH and temperature, undergoing degradation through two primary, non-enzymatic pathways: Hofmann elimination and ester hydrolysis .[8][9][10] We can leverage these intrinsic properties to significantly reduce the compound's biological activity before final disposal. Hofmann elimination, a chemical process, is accelerated in alkaline conditions.[11]
-
Experimental Protocol for Inactivation:
-
Preparation: Working within a certified chemical fume hood, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]
-
Dilution: If working with a solid, dissolve the (R)-trans-Atracurium Besylate-d4 in water.
-
Alkaline Treatment: Slowly add a 1 M sodium hydroxide (NaOH) solution to the atracurium solution to raise the pH to >10. This significantly accelerates the Hofmann elimination process.
-
Incubation: Allow the solution to stand in a sealed, clearly labeled container for a minimum of 24 hours at room temperature. This provides sufficient time for degradation to occur.[11]
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M hydrochloric acid). Verify the final pH with pH indicator strips.[14]
-
-
Trustworthiness through Causality: This inactivation step is a self-validating system. By creating conditions that favor the known degradation pathways of the molecule, we are chemically converting the pharmacologically active agent into less active breakdown products, primarily laudanosine and a quaternary acid.[10][15] This proactive step enhances safety before the material enters the formal hazardous waste stream.
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[3][16][17]
-
Aqueous Waste: The neutralized, degraded solution from Step 1 should be collected in a dedicated, leak-proof container for aqueous hazardous waste.[18]
-
Solid Waste: All contaminated labware, including empty vials, pipette tips, and PPE, must be collected in a separate container designated for solid chemical waste. Do not discard these items in regular or biohazard trash.
-
Sharps: Any needles or syringes used must be disposed of immediately into an approved sharps container.
Step 3: Labeling and Temporary Storage
Clear and accurate labeling is a non-negotiable regulatory requirement.[18][19][20]
-
Procedure:
-
As soon as waste is added, affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (e.g., "(R)-trans-Atracurium Besylate-d4, degraded," sodium chloride, water). Do not use abbreviations.[20]
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[20][21]
-
Step 4: Final Disposal
The final disposition of the waste must be handled by professionals.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
-
Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and the EPA.[16]
-
Visualizing the Process
The logical flow of the disposal procedure can be visualized as follows:
Caption: Step-by-step workflow for the safe disposal of (R)-trans-Atracurium Besylate-d4.
By adhering to this detailed protocol, researchers can ensure they are not only compliant with safety regulations but are also actively participating in a culture of environmental responsibility, thereby building trust in their laboratory practices.
References
-
What is the mechanism of Atracurium Besylate? Patsnap Synapse. [Link]
-
Atracurium besilate. Wikipedia. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How does atracurium (a non-depolarizing neuromuscular blocking agent) break down faster in alkaline pH? Dr.Oracle. [Link]
-
Atracurium Besylate: Chemo-degradable and bio-degradable pharmaceutically active drug. [Link]
-
Pharmaceutical Hazardous Waste Management Guide from MLI. [Link]
-
How to Dispose of Pharmaceutical Waste and Meet Regulations. Daniels Health. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
Best Practices: Disposing of Hazardous Drugs in a Pharmacy. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
How To Dispose Of Lab Chemicals. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Waste Management: The New Regulations. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Atracurium Besylate Injection (Hospira Inc.) - SAFETY DATA SHEET. [Link]
-
Deuterium - SAFETY DATA SHEET. [Link]
-
MATERIAL SAFETY DATA SHEETS ATRACURIUM BESYLATE EP IMPURITY C. Cleanchem Laboratories. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Deuterium oxide 99,9 Atom%D. Carl ROTH. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 9. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. oatext.com [oatext.com]
- 16. danielshealth.com [danielshealth.com]
- 17. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. mlienvironmental.com [mlienvironmental.com]
- 20. research.columbia.edu [research.columbia.edu]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (R)-trans-Atracurium Besylate-d4
Operational Safety Guide: Handling (R)-trans-Atracurium Besylate-d4
Part 1: Executive Safety Directives
(R)-trans-Atracurium Besylate-d4 is a deuterated isotopologue of a potent non-depolarizing neuromuscular blocking agent.[1] While primarily used as an analytical standard (implying milligram-scale handling), its physiological potency remains identical to the clinical drug.[1]
The Critical Risk: Unlike standard toxic chemicals that cause organ damage over time, this compound causes immediate respiratory paralysis upon significant systemic absorption.[1] If inhaled as a dust, it can lead to apnea (cessation of breathing) while the victim remains fully conscious.[1]
Immediate Action Rule:
ngcontent-ng-c3932382896="" class="ng-star-inserted">NEVER handle the lyophilized powder or neat solid on an open bench. All solid-state manipulation must occur within a certified Chemical Fume Hood or Glove Box.
Part 2: Hazard Architecture & Mechanism
To handle this safely, you must understand the "Why" behind the "What."
| Hazard Component | Scientific Mechanism | Operational Implication |
| Pharmacology | Bis-benzylisoquinolinium agent; antagonizes acetylcholine receptors at the neuromuscular junction.[1] | Paralysis: Accidental injection or mucous membrane absorption causes diaphragm failure.[1] |
| Physical State | Hygroscopic solid / Lyophilized powder.[1] | Dust Vector: The primary risk is airborne particulate generation during weighing or cap removal. |
| Chemical Stability | Subject to Hofmann Elimination (pH/Temp dependent).[2] | Degradation: Decomposes rapidly in alkaline conditions or heat. Keep cold (2-8°C) and acidic (pH 3.0-3.65) for stability.[1] |
Part 3: The PPE Matrix (Personal Protective Equipment)
Engineering controls (hoods) are your primary shield.[1] PPE is your catastrophic failsafe.[1] Do not rely on PPE alone.[1][3]
| Body Zone | Recommended Specification | Scientific Rationale (The "Why") |
| Respiratory | N95 or P100 (if inside hood); PAPR (if outside containment - Emergency Only) | Standard surgical masks offer product protection, not personnel protection against potent aerosols.[1] |
| Hand Protection | Double-Gloving Protocol: 1. Inner: Latex or Nitrile (White)2.[1] Outer: Nitrile (Blue/Purple, extended cuff) | Visual Breach Detection: Contrast colors allow immediate identification of tears.[1] Nitrile offers superior chemical resistance to besylate salts. |
| Ocular | Chemical Goggles (Indirect Venting) | Safety glasses with side shields are insufficient for powders that can drift around frames.[1] |
| Dermal | Tyvek® Lab Coat (Closed front, elastic cuffs) | Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Tyvek is non-porous and disposable.[1] |
Part 4: Operational Protocol (Step-by-Step)
This protocol utilizes a Self-Validating System : Each step includes a check to ensure the previous step was successful before proceeding.
Phase 1: Preparation (The "Zero-Energy" State)
-
Acclimatization: Remove the vial from the freezer (-20°C or 4°C) and allow it to reach room temperature inside a desiccator before opening.
-
Validation: No condensation on the glass. Moisture causes clumping, which increases force required to manipulate powder, increasing dust risk.[1]
-
-
Static Neutralization: Use an ionizing anti-static gun on the vial and spatula.
-
Validation: Powder does not "jump" or cling to the spatula tip.
-
Phase 2: The Weighing Workflow (Critical Risk Zone)
-
Containment: Place the analytical balance inside the fume hood. Verify face velocity is >0.5 m/s.
-
The "Wet-Wetting" Technique (Preferred):
-
If Dry Weighing is Mandatory:
-
Use a disposable anti-static weighing boat.[1]
-
Cover the balance draft shield immediately after transfer.
-
Clean the balance area with a damp lint-free wipe (wet with methanol) before removing hands from the hood.
-
Phase 3: Decontamination
-
Chemical Inactivation: Atracurium degrades rapidly in alkaline pH.
-
Protocol: Wipe surfaces with a 1% Sodium Hydroxide (NaOH) solution or a specific alkaline detergent.[1] Allow 5 minutes contact time.
-
Follow-up: Rinse with water, then 70% Ethanol.[1]
-
Scientific Basis: Alkalinity accelerates Hofmann elimination, breaking the molecule into inactive laudanosine and acrylate fragments [1].
-
Part 5: Emergency Response
Scenario: Accidental Inhalation or Injection [1][4]
-
Cease Ops: Stop immediately. Do not attempt to clean up.[5]
-
Alert: Signal your "Buddy" (Solo work with NMBAs is prohibited).[1]
-
Medical: Call Emergency Services. State: "Exposure to Neuromuscular Blocking Agent.[4][6][7][8] Potential for Respiratory Arrest."
-
Support: If the victim stops breathing, providing Artificial Respiration (Bag-Valve-Mask) is the single most critical intervention until intubation is possible.[1]
-
Antidote Note: Clinicians may use Neostigmine or Sugammadex, but these are for hospital administration, not field first aid [2].[1]
Part 6: Visual Workflow (Process Logic)
The following diagram illustrates the decision hierarchy and safety checkpoints.
Caption: Operational workflow emphasizing the "In-Vial Dissolution" method to minimize dust exposure risks.
Part 7: Disposal & Waste Management
-
Segregation: Do not mix with general organic solvents.[1] Label clearly: "ACUTE TOXIN - NEUROMUSCULAR BLOCKER."
-
Container: Glass or HDPE.
-
Destruction: Incineration is the only acceptable disposal method.
-
Empty Vials: Rinse with 1% NaOH before discarding into glass waste to ensure no active residue remains.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] Atracurium: Metabolism and Hofmann Elimination. StatPearls. Available at: [Link]
-
American Society of Anesthesiologists (ASA). (2025).[1] Practice Guideline: Monitoring and Antagonism of Neuromuscular Blockade. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 4. medline.com [medline.com]
- 5. fishersci.com [fishersci.com]
- 6. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 7. STANDARD OF CARE FOR THE PATIENT ON A NEUROMUSCULAR BLOCKING AGENT | LHSC [lhsc.on.ca]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
